Dimethylammonium nitrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methylmethanamine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047903 | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30781-73-8 | |
| Record name | Methanamine, N-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Direct Reaction Synthesis of Dimethylammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the direct reaction synthesis of dimethylammonium nitrate, a compound of interest for various applications, including its potential use as an ionic liquid precursor.[1] This document details the chemical principles, experimental protocols, and physicochemical properties of this compound, presenting quantitative data in a structured format for ease of comparison and analysis.
Introduction
This compound (DMAN), with the chemical formula (CH₃)₂NH₂NO₃, is an organic salt formed from the neutralization reaction of the weak base dimethylamine and the strong acid nitric acid.[2] It exists as a white crystalline solid at room temperature and is highly soluble in water and other polar solvents.[1][3] The synthesis of DMAN is a straightforward acid-base reaction, which can be performed directly by combining the two precursors. This guide focuses on the practical aspects of this direct synthesis, providing a foundational protocol for its laboratory-scale preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, storage, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂O₃ | [2][3] |
| Molecular Weight | 108.11 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75 °C | [3] |
| Solubility | Highly soluble in water and polar solvents | [1][3] |
| CAS Number | 30781-73-8 | [2][3] |
Direct Synthesis of this compound
The direct synthesis of this compound involves the stoichiometric neutralization of dimethylamine with nitric acid. The reaction is exothermic and should be performed with appropriate temperature control.
Reaction Principle
The synthesis is based on the acid-base reaction between dimethylamine ((CH₃)₂NH), a weak base, and nitric acid (HNO₃), a strong acid. The lone pair of electrons on the nitrogen atom of dimethylamine accepts a proton (H⁺) from nitric acid, forming the dimethylammonium cation ((CH₃)₂NH₂⁺) and the nitrate anion (NO₃⁻).
(CH₃)₂NH + HNO₃ → (CH₃)₂NH₂⁺NO₃⁻
Experimental Protocol
The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Nitric acid (e.g., 65-70%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., round-bottom flask)
-
Dropping funnel
-
pH indicator paper or a pH meter
-
Rotary evaporator
-
Crystallizing dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Desiccator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a known molar amount of dimethylamine solution into a reaction flask equipped with a magnetic stir bar. Immerse the flask in an ice bath to control the reaction temperature.
-
Acid Addition: Slowly add a stoichiometric equivalent of nitric acid to the stirred dimethylamine solution using a dropping funnel. The addition should be dropwise to manage the exothermic nature of the reaction and maintain a low temperature (e.g., below 20 °C).
-
Neutralization: Monitor the pH of the reaction mixture periodically. Continue adding nitric acid until the solution reaches a neutral pH (approximately 7).
-
Solvent Removal: Once the neutralization is complete, remove the reaction flask from the ice bath. The resulting aqueous solution of this compound can be concentrated by removing the water under reduced pressure using a rotary evaporator.
-
Crystallization: Transfer the concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5][6][7]
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities. Dry the purified this compound in a desiccator over a suitable drying agent.
Quantitative Data
The following table provides hypothetical quantitative data for a laboratory-scale synthesis. Actual yields may vary depending on the specific reaction conditions and purification efficiency.
Table 2: Example Quantitative Data for this compound Synthesis
| Parameter | Value |
| Dimethylamine (40% aq. solution) | 112.7 g (1.0 mol) |
| Nitric Acid (70%) | 90.0 g (1.0 mol) |
| Reaction Temperature | 0-10 °C |
| Reaction Time | ~1 hour |
| Theoretical Yield | 108.11 g |
| Actual Yield | 97.3 g |
| Percent Yield | 90% |
Experimental Workflow and Diagrams
The following diagrams illustrate the key logical and procedural steps in the direct synthesis of this compound.
Caption: Experimental workflow for the direct synthesis of this compound.
Caption: Logical relationship of steps in the synthesis of this compound.
Safety Precautions
-
Handling of Reagents: Both dimethylamine and nitric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ventilation: The synthesis should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
-
Exothermic Reaction: The neutralization reaction is exothermic. Proper cooling and slow addition of the acid are crucial to prevent overheating and potential hazards.
-
Disposal: All chemical waste should be disposed of in accordance with local regulations.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value (75 °C) indicates high purity.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H bonds of the ammonium group and the N-O bonds of the nitrate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dimethylammonium cation.[8]
Conclusion
The direct reaction synthesis of this compound is a straightforward and efficient method for preparing this compound on a laboratory scale. By carefully controlling the reaction conditions, particularly the temperature, a high yield of pure product can be obtained. This technical guide provides the necessary information for researchers and scientists to safely and effectively synthesize and characterize this compound for their specific applications.
References
- 1. Buy this compound | 30781-73-8 [smolecule.com]
- 2. Dimethylamine nitrate | C2H8N2O3 | CID 13379149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystalline Structure of Dimethylammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystalline structure of dimethylammonium nitrate (DMAN), a compound of interest in materials science and energetic materials research. This document details its crystallographic properties, experimental protocols for its synthesis and structural analysis, and explores the potential for polymorphism.
Introduction
This compound (DMAN), with the chemical formula (CH₃)₂NH₂⁺·NO₃⁻, is an organic salt that crystallizes in a well-defined structure at ambient conditions. It is a white crystalline solid at room temperature.[1] The arrangement of the dimethylammonium cations and nitrate anions in the solid state is governed by a network of hydrogen bonds and electrostatic interactions, which dictates its physical and chemical properties. Understanding the precise three-dimensional structure is crucial for predicting its behavior and for its potential applications.
Crystallographic Data
The definitive crystal structure of this compound was determined by Vitze, Lerner, and Bolte in 2007 through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the non-centrosymmetric space group Pna2₁[1][2]. This space group indicates a lack of an inversion center in the crystal lattice.
The crystallographic data for this compound at 173 K are summarized in the table below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₂H₈N₂O₃ |
| Formula Weight | 108.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 9.9552(18) Å |
| b | 9.7684(12) Å |
| c | 5.7191(7) Å |
| α, β, γ | 90° |
| Volume | 556.16(15) ų |
| Z | 4 |
| Density (calculated) | 1.290 g/cm³ |
| Temperature | 173(2) K |
| R-factor (I > 2σ(I)) | 0.0360 |
| wR-factor (all data) | 0.0872 |
Data sourced from Vitze et al., 2007.
Molecular and Crystal Structure
The crystal structure of DMAN consists of discrete dimethylammonium cations, [(CH₃)₂NH₂]⁺, and nitrate anions, [NO₃]⁻. The dimethylammonium cation features a nitrogen atom bonded to two methyl groups and two hydrogen atoms in a tetrahedral geometry. The nitrate anion exhibits its typical trigonal planar geometry.
The primary forces holding the crystal lattice together are the electrostatic attractions between the positively charged cations and negatively charged anions. Furthermore, a network of N-H···O hydrogen bonds plays a crucial role in the crystal packing. The hydrogen atoms of the ammonium group in the cation form hydrogen bonds with the oxygen atoms of the nitrate anion, creating a three-dimensional supramolecular architecture.
Experimental Protocols
Synthesis and Crystallization of this compound
A common and straightforward method for the synthesis of this compound is the direct acid-base neutralization reaction between dimethylamine and nitric acid.
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Nitric acid (e.g., 65-70%)
-
Deionized water
-
Ethanol (optional, for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH indicator paper or pH meter
Procedure:
-
In a fume hood, dilute the concentrated nitric acid with a small amount of deionized water in a beaker placed in an ice bath to control the temperature.
-
Slowly add the dimethylamine solution dropwise to the cooled nitric acid solution while stirring continuously. This reaction is exothermic, and maintaining a low temperature is crucial to prevent the volatilization of dimethylamine and to ensure safety.
-
Monitor the pH of the solution. Continue adding the dimethylamine solution until the reaction mixture is neutralized (pH ≈ 7).
-
Once neutralized, the resulting solution is an aqueous solution of this compound.
-
To obtain single crystals suitable for X-ray diffraction, the slow evaporation method is recommended. Transfer the solution to a clean, shallow dish and cover it loosely with perforated paraffin film or aluminum foil. This allows for the slow evaporation of the solvent at room temperature.
-
Alternatively, for faster crystallization, the solution can be concentrated by gentle heating (avoiding boiling) and then cooled slowly to room temperature, followed by further cooling in a refrigerator.
-
Recrystallization from a solvent such as ethanol or a mixture of ethanol and water can be performed to obtain higher purity crystals. Dissolve the crude DMAN in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.
Caption: Workflow for the synthesis and crystallization of DMAN.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of DMAN involves the following key steps:
1. Crystal Mounting:
-
A suitable single crystal of DMAN, typically with dimensions of 0.1-0.3 mm, is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
2. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations of the atoms and to obtain higher quality diffraction data.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector).
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
Software such as X-AREA is used for data collection, cell refinement, and data reduction.
-
The crystal structure is solved using direct methods or Patterson methods with software like SHELXS. This provides an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares method with software such as SHELXL.
-
This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The final refined structure is then analyzed to determine bond lengths, bond angles, and details of the hydrogen bonding network.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While the polymorphism of the related inorganic salt, ammonium nitrate, is well-documented with at least five different phases at atmospheric pressure, there is currently a lack of published studies specifically investigating the polymorphism of this compound.
Given the structural similarities and the presence of hydrogen bonding, it is plausible that DMAN could exhibit different crystalline phases under varying conditions of temperature and pressure. Further research, such as temperature-dependent and high-pressure single-crystal or powder X-ray diffraction studies, would be necessary to explore the potential existence of DMAN polymorphs. The discovery of new polymorphs would be significant as different crystalline forms can exhibit distinct physical properties, including melting point, solubility, and stability.
Conclusion
This technical guide has provided a detailed overview of the crystalline structure of this compound, including its crystallographic data and the experimental protocols for its synthesis and characterization. The orthorhombic crystal structure, stabilized by a network of hydrogen bonds, has been clearly defined. While the primary crystalline form is well-characterized, the potential for polymorphism in DMAN remains an open area for future investigation. The information presented herein serves as a valuable resource for researchers and scientists working with this compound and in the broader field of crystal engineering and materials science.
References
Spectroscopic Analysis of Dimethylammonium Nitrate: A Technical Guide
Introduction
Dimethylammonium nitrate (DMAN), an ionic salt with the chemical formula [(CH₃)₂NH₂]⁺[NO₃]⁻, is a compound of interest in various chemical fields, including as an energetic material and a potential component in ionic liquids. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for studying its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of DMAN, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant concepts through diagrams. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic characteristics of this compound.
Data Presentation
The spectroscopic signature of this compound is a composite of the individual spectra of the dimethylammonium cation and the nitrate anion. The following tables summarize the key quantitative data from various spectroscopic techniques.
Table 1: Vibrational Spectroscopy Data for this compound
The vibrational modes of DMAN can be identified using Infrared (IR) and Raman spectroscopy. The assignments are based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100 | Strong | Medium | ν(N-H) stretching |
| ~2950 | Medium | Strong | νₐₛ(C-H) stretching in CH₃ |
| ~2870 | Medium | Strong | νₛ(C-H) stretching in CH₃ |
| ~1600 | Medium | Weak | δ(N-H) bending |
| ~1470 | Strong | Medium | δₐₛ(C-H) bending in CH₃ |
| ~1420 | Medium | Weak | δₛ(C-H) bending in CH₃ |
| ~1384 | Strong | Weak | ν₃ (E') antisymmetric N-O stretching in NO₃⁻ |
| ~1045 | Weak | Very Strong | ν₁ (A₁') symmetric N-O stretching in NO₃⁻ |
| ~940 | Medium | Medium | ν(C-N) stretching |
| ~830 | Medium | Weak | ν₂ (A₂") out-of-plane bend in NO₃⁻ |
| ~720 | Medium | Weak | ν₄ (E') in-plane O-N-O bending in NO₃⁻ |
Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid or solution) and the specific experimental conditions.
Table 2: ¹H and ¹³C NMR Chemical Shifts for the Dimethylammonium Cation
Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the chemical environment of the hydrogen and carbon atoms.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.7 | Singlet | -CH₃ |
| ¹H | ~7.5 - 8.5 | Broad Singlet | -NH₂⁺- |
| ¹³C | ~35 | Singlet | -CH₃ |
Note: Chemical shifts are typically referenced to a standard (e.g., TMS) and can be influenced by the solvent used.
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the constituent ions. Under appropriate ionization conditions, the primary species observed would be the dimethylammonium cation.
| m/z | Ion | Notes |
| 46.06 | [(CH₃)₂NH₂]⁺ | The dimethylammonium cation. |
| 62.00 | [NO₃]⁻ | The nitrate anion (in negative ion mode). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may be adapted based on the specific instrumentation and analytical goals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in DMAN by measuring the absorption of infrared radiation.
-
Sample Preparation: For solid-state analysis, the sample can be prepared as a KBr pellet. A small amount of DMAN is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the vibrational modes of the dimethylammonium cation and the nitrate anion.
Raman Spectroscopy
-
Objective: To obtain information about the vibrational modes of DMAN, which is complementary to FTIR data.
-
Sample Preparation: A small amount of the solid DMAN sample is placed on a microscope slide or in a capillary tube. If in solution, a quartz cuvette is used.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). A charge-coupled device (CCD) detector is commonly used.
-
Data Acquisition:
-
Laser Power: Set to a low level (e.g., 1-10 mW) to avoid sample degradation.
-
Integration Time: 1-10 seconds per acquisition.
-
Number of Accumulations: 10-20 accumulations are averaged.
-
Spectral Range: Typically 100 - 3500 cm⁻¹.
-
-
Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks. The symmetric stretching mode of the nitrate ion around 1045 cm⁻¹ is typically a very strong and characteristic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and environment of the protons and carbon atoms in the dimethylammonium cation.
-
Sample Preparation: DMAN is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A typical concentration is 5-10 mg/mL. An internal standard, such as tetramethylsilane (TMS) or a suitable salt, may be added for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).
-
Data Acquisition for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence.
-
Number of Scans: 128-1024 scans, due to the lower natural abundance of ¹³C.
-
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to assign them to the different nuclei in the dimethylammonium cation.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the constituent ions of DMAN.
-
Sample Preparation: The DMAN sample is dissolved in a suitable solvent (e.g., methanol or water) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI positive.
-
Mass Range: m/z 50-200.
-
Capillary Voltage: ~3-4 kV.
-
Cone Voltage: Optimized to minimize fragmentation.
-
-
Data Acquisition (Negative Ion Mode):
-
Ionization Mode: ESI negative.
-
Mass Range: m/z 50-200.
-
Capillary Voltage: ~-3 to -4 kV.
-
-
Data Analysis: The mass spectra are analyzed to identify the peaks corresponding to the dimethylammonium cation in positive ion mode and the nitrate anion in negative ion mode.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for Vibrational Spectroscopy of DMAN.
Caption: Workflow for NMR and MS Analysis of DMAN.
Caption: Relationship between DMAN structure and spectroscopic signals.
The Hygroscopic Nature of Dimethylammonium Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylammonium nitrate (DMAN) is a salt with a recognized hygroscopic nature, readily absorbing moisture from the atmosphere. This property is of critical importance in various scientific and industrial applications, including in the synthesis of energetic materials and as a precursor for ionic liquids. The propensity of DMAN to absorb water can significantly impact its physical and chemical stability, purity, and performance characteristics. Understanding and quantifying its hygroscopic behavior is therefore essential for defining appropriate handling, storage, and formulation strategies. This technical guide provides an in-depth overview of the hygroscopic nature of DMAN, including detailed experimental protocols for its characterization. Due to a lack of specific quantitative hygroscopicity data for this compound in publicly available literature, this guide utilizes data for the closely related compound, ammonium nitrate, to provide a comparative framework for understanding its potential behavior.
Introduction to Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like this compound, this phenomenon typically occurs through absorption or adsorption. The extent of water uptake is dependent on the ambient relative humidity (RH) and temperature. A key parameter in characterizing hygroscopicity is the Critical Relative Humidity (CRH), which is the RH at which a material begins to absorb a significant amount of moisture from the atmosphere.[1] Below the CRH, the material will not absorb atmospheric moisture; at or above the CRH, it will continue to take up water until a saturated solution is formed.[1]
The hygroscopic nature of a compound can have significant implications in the pharmaceutical and chemical industries, affecting powder flow, compaction, dissolution rates, and chemical stability. For a compound like DMAN, which is used in sensitive applications, controlling its interaction with atmospheric moisture is paramount.
Physicochemical Properties of this compound
Quantitative Hygroscopicity Data (Comparative Analysis)
In the absence of specific quantitative data for this compound, this section presents data for ammonium nitrate, a structurally similar and well-characterized inorganic salt. This information serves as a reference to illustrate the type of data essential for a complete hygroscopicity profile.
Table 1: Critical Relative Humidity (CRH) of Pure Salts at 30°C. [1]
| Salt | Critical Relative Humidity (%) |
| Ammonium Nitrate | 59.4 |
| Sodium Nitrate | 72.4 |
| Potassium Nitrate | 90.5 |
| Calcium Nitrate | 46.7 |
| Ammonium Sulfate | 79.2 |
| Potassium Chloride | 84.0 |
Note: The CRH of salts generally decreases with increasing temperature.[1]
Table 2: Moisture Content of Ammonium Nitrate at Different Relative Humidities (28-30°C). [3]
| Relative Humidity (%) | Moisture Absorption (%) |
| 60 | Varies (dependent on purity) |
| 70 | Varies (dependent on purity) |
| 80 | Varies (dependent on purity) |
| 90 | Varies (dependent on purity) |
Note: The study by Harris (1970) indicated that the hygroscopicity of ammonium nitrate is significantly influenced by the presence of impurities, with purer samples exhibiting lower moisture uptake.[3]
Experimental Protocols for Determining Hygroscopicity
The following are detailed methodologies for key experiments used to characterize the hygroscopic nature of a substance like this compound.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[4]
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed into a tared sample pan within the DVS instrument.
-
Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (defined by a mass change of less than a specified rate, e.g., 0.002% per minute).[4]
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. This isotherm provides information on the amount of water absorbed at different humidity levels, the presence of hysteresis, and can be used to determine the CRH.[5]
Gravimetric Analysis using Saturated Salt Solutions
This method involves exposing a sample to a constant relative humidity environment created by a saturated salt solution in a sealed chamber (e.g., a desiccator) and measuring the change in mass over time.[6]
Methodology:
-
Humidity Chamber Preparation: A saturated solution of a specific salt is prepared by adding an excess of the salt to distilled water in the bottom of a desiccator, ensuring that solid salt remains.[7] This creates a constant RH environment at a given temperature. A range of saturated salt solutions can be used to achieve different RH levels (see Table 3).
-
Sample Preparation: A known mass of the this compound sample is accurately weighed into a pre-weighed container (e.g., a watch glass or petri dish).
-
Exposure: The container with the sample is placed on a platform above the saturated salt solution within the sealed desiccator.
-
Equilibration and Measurement: The desiccator is maintained at a constant temperature. The sample is periodically removed and quickly weighed to monitor its mass change. This is continued until the mass becomes constant, indicating that the sample has reached equilibrium with the surrounding humidity.
-
Data Calculation: The percentage of water absorbed is calculated based on the initial and final masses of the sample. This process is repeated with different saturated salt solutions to determine moisture uptake at various RH levels.
Table 3: Relative Humidity of Air Over Saturated Salt Solutions at 25°C.
| Saturated Salt Solution | Relative Humidity (%) |
| Lithium Chloride | 11 |
| Potassium Acetate | 23 |
| Magnesium Chloride | 33 |
| Potassium Carbonate | 43 |
| Magnesium Nitrate | 52 |
| Sodium Nitrite | 64 |
| Sodium Chloride | 75 |
| Potassium Bromide | 83 |
| Potassium Nitrate | 93 |
Visualizations of Experimental Workflows and Logical Relationships
Dynamic Vapor Sorption (DVS) Experimental Workflow
References
Navigating the Solubility Landscape of Dimethylammonium Nitrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN), an ionic salt with the chemical formula [(CH₃)₂NH₂]⁺[NO₃]⁻, is a compound of interest in various chemical applications, including as a potential component in energetic materials and as an ionic liquid precursor. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of DMAN in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.
Core Concepts: Physicochemical Properties and Solubility Principles
This compound is an ionic compound with a reported melting point of 75°C and a boiling point of 83°C at 760 mmHg, though it may experience thermal decomposition before boiling.[1] Its ionic nature, arising from the electrostatic attraction between the dimethylammonium cation and the nitrate anion, is the primary determinant of its solubility behavior.
The fundamental principle governing solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of an ionic salt like DMAN in an organic solvent is influenced by several factors:
-
Solvent Polarity: Polar solvents possess dipole moments and can effectively solvate the positive and negative ions of the salt, overcoming the lattice energy of the crystal.
-
Protic vs. Aprotic Solvents: Protic solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can form hydrogen bonds. Aprotic solvents lack this capability. This difference can significantly impact the solvation of the cation and anion.
-
Dielectric Constant: A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the ions of the solute, facilitating dissolution.
-
Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.
Qualitative Solubility of this compound
Based on available information and chemical principles, the solubility of this compound in various classes of organic solvents can be qualitatively summarized. It is generally expected to be soluble in polar solvents and has limited solubility in nonpolar organic solvents.[1]
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Expected to be Soluble | These solvents have high polarity and can form hydrogen bonds, effectively solvating both the dimethylammonium cation and the nitrate anion. It is expected to be soluble in methanol.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are polar and can solvate ions through dipole-ion interactions. The degree of solubility will depend on the specific solvent's polarity and dielectric constant. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Insoluble | The lack of polarity in these solvents prevents effective solvation of the ions, making it energetically unfavorable to break the crystal lattice of the salt. |
Note: The information in this table is based on general chemical principles and qualitative statements found in the literature.[1] Specific quantitative data is not available in the searched sources.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is widely applicable and can be adapted for various solvent-solute systems.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Stirring mechanism (e.g., magnetic stirrer and stir bars)
-
Calibrated thermometer
-
Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)
-
Pre-weighed, dry vials
-
Analytical balance
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Place an excess amount of this compound into a sealed container with a known volume of the organic solvent.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Withdrawal:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, dry vial.
-
Record the exact mass of the vial containing the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (a temperature below its melting point of 75°C is recommended, under vacuum if necessary).
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the mass of the vial after drying.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the organic solvents used.
-
Handle this compound with care, as nitrates can be oxidizing agents.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new organic solvent.
Caption: A logical workflow for determining the solubility of a compound in an organic solvent.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents remains elusive in readily available literature, a strong qualitative understanding can be derived from its ionic nature. It is anticipated to be soluble in polar solvents, particularly polar protic solvents like methanol, and poorly soluble in nonpolar solvents. For researchers and professionals requiring precise solubility data, the provided general experimental protocol offers a robust starting point for quantitative determination. Further experimental investigation is necessary to populate a comprehensive and quantitative solubility profile for this compound, which would be invaluable for its application in various fields of chemical science and drug development.
References
Quantum Chemical Calculations for Dimethylammonium Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and reactive properties of dimethylammonium nitrate (DMAN). DMAN, an ionic liquid, serves as a precursor for various chemical syntheses and is a subject of interest in the study of ion-pairing interactions.[1] Understanding its molecular properties through computational methods offers valuable insights into its stability, reactivity, and potential applications.
Molecular Structure and Geometry Optimization
The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Density Functional Theory (DFT) is a commonly employed method for this purpose due to its balance of computational cost and accuracy.
Experimental Protocol: Geometry Optimization
A typical computational protocol for geometry optimization of the this compound ion pair would be as follows:
-
Initial Structure: The starting geometry can be constructed based on known chemical principles. For validation, experimental data from single-crystal X-ray diffraction can be used as a reference.[2]
-
Computational Method: The B3LYP hybrid functional is a widely used and well-validated choice for geometry optimizations of organic salts.[3][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[3][4] The inclusion of diffuse functions (++) is important for accurately describing the anionic nitrate species, and polarization functions (d,p) are crucial for describing the bonding environment accurately.
-
Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the this compound ion pair. These calculated parameters can then be compared with experimental data to assess the accuracy of the computational method.
Data Presentation: Structural Parameters
The following table presents the experimental bond lengths and angles for this compound as determined by single-crystal X-ray diffraction. These values serve as a benchmark for validating the results of quantum chemical calculations.
| Parameter | Experimental Value (Å or °) [2] |
| Bond Lengths (Å) | |
| N-O (average in NO₃⁻) | In the usual range |
| **Bond Angles (°) ** | |
| O-N-O (average in NO₃⁻) | In the usual range |
| Hydrogen Bonds (Å) | |
| N-H···O | Present and connecting cations and anions |
Note: The original crystallographic paper states geometric parameters are in the "usual ranges" without providing specific numerical values in the abstract.[2]
Vibrational Analysis
Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of the chemical bonds.
Experimental Protocol: Vibrational Frequency Calculation
The protocol for calculating vibrational frequencies is a direct extension of the geometry optimization:
-
Optimized Geometry: The calculation must be performed on the previously obtained optimized geometry.
-
Computational Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for the geometry optimization should be used for consistency.[3][4][5]
-
Frequency Calculation: This is typically a keyword-driven task in quantum chemistry software that computes the second derivatives of the energy with respect to the atomic positions.
-
Frequency Scaling: It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.967 is often used.[4][5]
The results of this analysis are a list of vibrational frequencies and their corresponding IR and Raman intensities, which can be used to generate a theoretical spectrum.
Data Presentation: Vibrational Frequencies
While a specific computational study providing a full list of calculated vibrational frequencies for this compound was not identified, experimental Far-IR spectra have been reported.[6] A computational study would aim to reproduce these experimental findings and provide assignments for each observed peak. The table below illustrates the expected output from such a calculation, with hypothetical values for demonstration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Scaled Frequency (cm⁻¹) ** | Experimental Frequency (cm⁻¹) |
| N-H Stretch | Hypothetical: 3250 | Hypothetical: 3143 | - |
| C-H Stretch | Hypothetical: 3050 | Hypothetical: 2949 | - |
| N-O Stretch (asymmetric) | Hypothetical: 1380 | Hypothetical: 1334 | - |
| N-O Stretch (symmetric) | Hypothetical: 1050 | Hypothetical: 1015 | - |
| C-N Stretch | Hypothetical: 980 | Hypothetical: 948 | - |
Energetics and Proton Transfer
The formation of this compound involves the transfer of a proton from nitric acid to dimethylamine. Quantum chemical calculations can provide valuable information about the thermodynamics of this process.
Computational Protocol: Reaction Energetics
-
Reactant and Product Optimization: The geometries of the reactants (dimethylamine and nitric acid) and the product (this compound ion pair) are individually optimized using a reliable method such as B3LYP/6-311++G(d,p).
-
Energy Calculation: The total electronic energies of the optimized structures are calculated.
-
Thermodynamic Properties: Gibbs free energies of formation can be calculated to determine the spontaneity of the reaction under specific conditions.
Studies on small clusters of dimethylamine and nitric acid have shown that while the initial heterodimer does not involve proton transfer, the transfer becomes favorable in larger clusters, leading to the formation of the ionic pair.
Data Presentation: Gibbs Free Energy of Formation
The following table summarizes the calculated Gibbs free energies for the formation of small clusters of nitric acid (NA) and dimethylamine (D) at the B3LYP/6-311++G(d,p) level of theory.
| Cluster | Gibbs Free Energy of Formation (kcal/mol) | Proton Transfer |
| 1NA1D (heterodimer) | -5.7 | No |
| 1NA2D | -1.0 (for addition of second DMA) | Yes |
| 2NA1D | -4.7 (for addition of second HNO₃) | Yes |
Thermal Decomposition Pathways
Proposed Decomposition Mechanisms
Based on the chemistry of related compounds, the initial steps of the thermal decomposition of this compound are likely to involve:
-
Proton Transfer (Reverse): The initial step could be the reverse of its formation, yielding dimethylamine and nitric acid.
-
Decomposition of Nitric Acid: The nitric acid formed can then decompose, initiating a series of exothermic reactions.
-
Redox Reactions: The dimethylammonium cation can be oxidized by the nitrate anion or its decomposition products.
Visualization of Computational and Reaction Workflows
The following diagrams illustrate the logical flow for a comprehensive quantum chemical study of this compound and a proposed thermal decomposition pathway.
References
- 1. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ammonium nitrate and its mechanism of decomposition in the gas phase: a theoretical study and a DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Alkylammonium Nitrates: A Technical Guide to Their History, Properties, and Applications in Pharmaceutical Sciences
An in-depth technical guide for researchers, scientists, and drug development professionals on the history, synthesis, physicochemical properties, and applications of alkylammonium nitrates.
Executive Summary
Alkylammonium nitrates represent a significant class of protic ionic liquids (PILs), with a history stretching back over a century to the pioneering work of Paul Walden. These compounds, formed by the neutralization reaction between an alkylamine and nitric acid, exhibit a unique set of physicochemical properties that make them attractive for a variety of applications, particularly within the pharmaceutical sciences. Their tunable properties, such as melting point, viscosity, and conductivity, which vary with the length of the alkyl chain, allow for their use as solvents, protein crystallization agents, and potential drug delivery vehicles. This guide provides a comprehensive overview of the history, synthesis, and characterization of short-chain alkylammonium nitrates and explores their current and potential applications in drug development.
History and Discovery
The field of ionic liquids can trace its origins to the work of Paul Walden in 1914.[1][2][3] While searching for molten salts that were liquid at or near room temperature, Walden synthesized ethylammonium nitrate ([EtNH₃][NO₃]), which has a melting point of 12 °C.[1][2] This discovery marked the first reported example of a room-temperature ionic liquid.[4][5] Despite this early discovery, significant interest in ionic liquids, including alkylammonium nitrates, did not emerge until much later in the 20th century.[2][6] The resurgence of interest was driven by the recognition of their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, which positioned them as potential "designer solvents" for a wide range of chemical and biological applications.[2][7]
Physicochemical Properties
The physicochemical properties of alkylammonium nitrates are highly dependent on the structure of the alkylammonium cation, particularly the length of the alkyl chain. A summary of key quantitative data for a homologous series of primary alkylammonium nitrates is presented in Table 1.
| Property | Methylammonium Nitrate (MAN) | Ethylammonium Nitrate (EAN) | Propylammonium Nitrate (PAN) | Butylammonium Nitrate (BAN) |
| Molecular Formula | CH₆N₂O₃ | C₂H₈N₂O₃ | C₃H₁₀N₂O₃ | C₄H₁₂N₂O₃ |
| Molecular Weight ( g/mol ) | 94.07[8][9] | 108.11[7][10] | 122.12[11][12] | 136.15[13] |
| Melting Point (°C) | 101-108.5[8][14] | 9-12[4][15] | < Room Temperature[12] | - |
| Boiling Point (°C) | 206.8[8] | 240[4][5] | - | - |
| Density (g/cm³ at 25°C) | 1.243 (at 20°C)[8] | 1.21-1.26[5][7] | 1.15[12] | - |
| Viscosity (cP at 25°C) | - | 36.5[7] | 66.4[12] | - |
| Conductivity (mS/cm) | - | 20.28 (at 20°C)[15] | - | - |
As the alkyl chain length increases from methyl to butyl, there is a general trend of increasing molecular weight and viscosity.[16] Conversely, the melting point initially decreases dramatically from methylammonium nitrate to ethylammonium nitrate, the first in the series to be a room-temperature ionic liquid.[4][8] The density also shows a decreasing trend with increasing alkyl chain length.[7][8][12]
Experimental Protocols
Synthesis of Primary Alkylammonium Nitrates
The synthesis of primary alkylammonium nitrates is typically achieved through a straightforward acid-base neutralization reaction. The general procedure involves the dropwise addition of a concentrated aqueous solution of the primary alkylamine to a cooled, stirred solution of nitric acid.
General Protocol:
-
An aqueous solution of the respective primary alkylamine (e.g., methylamine, ethylamine, propylamine, or butylamine) is prepared.
-
An equimolar amount of concentrated nitric acid (typically 60-70%) is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
The alkylamine solution is added dropwise to the nitric acid with continuous stirring, ensuring the temperature of the reaction mixture is maintained below a certain threshold (e.g., 20°C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period at room temperature to ensure complete reaction.
-
Water and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.
-
The resulting alkylammonium nitrate is further dried under high vacuum to remove residual water.
Note: This is a generalized protocol. Specific reaction conditions, such as concentrations and temperatures, may vary. For instance, a detailed procedure for the synthesis of methylamine nitrate involves reacting ammonium nitrate with formaldehyde.[17] The synthesis of tetrabutylammonium nitrate, a quaternary ammonium salt, can be achieved through the reaction of tetrabutylammonium chloride with sodium nitrate in a biphasic system.[18]
Characterization Methods
The successful synthesis and purity of alkylammonium nitrates can be confirmed using a variety of analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the presence of the key functional groups in alkylammonium nitrates. The spectra typically show characteristic peaks for the N-H stretching and bending vibrations of the ammonium group, C-H stretching and bending vibrations of the alkyl chain, and the strong, characteristic vibrations of the nitrate anion (NO₃⁻).[19][20] For example, the nitrate ion typically exhibits strong absorption bands in the region of 1300-1410 cm⁻¹.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the alkylammonium cation. The chemical shifts and coupling patterns of the protons and carbons in the alkyl chain provide definitive structural information. The presence of water as an impurity can also be detected by a characteristic signal in the ¹H NMR spectrum.[23]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the alkylammonium nitrates. TGA provides information on the decomposition temperature, while DSC can be used to determine the melting point and any other phase transitions.
Applications in Drug Development
Alkylammonium nitrates have shown promise in several areas of pharmaceutical science, primarily due to their unique solvent properties and their interactions with biological macromolecules.
Protein Crystallization
One of the most explored applications of alkylammonium nitrates in the pharmaceutical field is as agents to promote protein crystallization.[4][5] Obtaining high-quality protein crystals is a critical and often bottleneck step in structure-based drug design. Ethylammonium nitrate (EAN) has been shown to be an effective precipitating agent for the crystallization of proteins like lysozyme.[4][5]
The mechanism of action is thought to involve a combination of factors. The ethyl group of the EAN cation can interact with hydrophobic patches on the protein surface, preventing aggregation and promoting ordered packing into a crystal lattice.[5] Simultaneously, the charged ammonium and nitrate ions can stabilize electrostatic interactions within the crystal.[5]
References
- 1. Paul Walden Facts for Kids [kids.kiddle.co]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. Ethylammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. edubilla.com [edubilla.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. hiyka.com [hiyka.com]
- 8. Methylamine nitrate | 22113-87-7 | Benchchem [benchchem.com]
- 9. Methylamine nitrate | CH6N2O3 | CID 159924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethylammonium nitrate | C2H8N2O3 | CID 193581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propylammonium nitrate | C3H10N2O3 | CID 10197675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hiyka.com [hiyka.com]
- 13. Butylammonium nitrate | C4H12N2O3 | CID 87853465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. hiyka.com [hiyka.com]
- 15. Ethylammonium nitrate,>97% | IoLiTec [iolitec.de]
- 16. Propylammonium nitrate | 22113-88-8 | Benchchem [benchchem.com]
- 17. High yield synthesis for Methylamine nitrate , Hive Methods Discourse [chemistry.mdma.ch]
- 18. Page loading... [guidechem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of Dimethylammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN), an ionic liquid with the chemical formula (CH₃)₂NH₂NO₃, is a compound of increasing interest in various scientific and industrial fields, including as a potential component in energetic materials. A thorough understanding of its thermochemical properties is paramount for its safe handling, storage, and application. This technical guide provides a detailed overview of the available thermochemical data for DMAN, comprehensive experimental protocols for the determination of its key thermochemical parameters, and visual representations of the associated experimental workflows.
Core Thermochemical Data
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂H₈N₂O₃ | - |
| Molecular Weight | 108.11 g/mol | [1] |
| Melting Point | 75 °C | [1] |
| Enthalpy of Decomposition | ~1.8 kJ/g | Differential Scanning Calorimetry (DSC)[2] |
| DSC Onset of Decomposition | 180 - 230 °C (extrapolated) | [2] |
| Standard Enthalpy of Formation (ΔHf°) | Not Experimentally Determined | See Section 3.1 for Experimental Protocol |
| Specific Heat Capacity (cp) | Not Experimentally Determined | See Section 3.2 for Experimental Protocol |
Experimental Protocols
This section outlines detailed experimental procedures for the determination of the standard enthalpy of formation and specific heat capacity of this compound, as well as its thermal stability.
Determination of the Standard Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) of this compound can be determined using oxygen bomb calorimetry. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment and measuring the heat released.
Experimental Procedure:
-
Sample Preparation:
-
A pellet of high-purity (>97%) this compound of a precisely known mass (typically 0.5 - 1.0 g) is prepared.[1]
-
Due to the nitrogen content of DMAN, an auxiliary combustion substance with a well-known enthalpy of combustion (e.g., benzoic acid) is often used to ensure complete and controlled combustion.[3] The mass of the auxiliary substance is also precisely measured.
-
The sample and auxiliary substance are placed in a crucible within the bomb calorimeter. A fuse wire of known length and material is connected to the ignition system and placed in contact with the sample.
-
-
Calorimeter Setup:
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is then submerged in a known volume of water in the calorimeter vessel.
-
The calorimeter is sealed, and the initial temperature of the water is recorded with high precision.
-
-
Combustion:
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Post-Combustion Analysis:
-
After cooling, the bomb is depressurized, and the interior is rinsed with a known volume of distilled water.
-
The rinse water is analyzed for the presence of nitric acid, a common byproduct of the combustion of nitrogen-containing compounds. This is typically done by titration with a standard sodium hydroxide solution.
-
The length of the unburned fuse wire is measured to determine the amount of heat released from its combustion.
-
-
Calculation of Enthalpy of Formation:
-
The total heat released during the combustion is calculated from the temperature rise of the calorimeter and its known heat capacity.
-
Corrections are made for the heat of combustion of the auxiliary substance, the fuse wire, and the heat of formation of nitric acid.
-
The standard enthalpy of combustion of this compound is then calculated.
-
Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of this compound is determined.
-
Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)
The specific heat capacity (cp) of this compound can be determined using a differential scanning calorimeter according to the procedure outlined in ASTM E1269.[4][5][6] This method involves a three-step process: a baseline run, a run with a standard material, and a run with the sample.
Experimental Procedure:
-
Instrument Calibration: The DSC instrument should be calibrated for temperature and enthalpy using certified reference materials.
-
Baseline Run:
-
An empty sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 20 °C/min) over the desired temperature range (e.g., from room temperature to a temperature below its decomposition onset).[4]
-
The resulting heat flow curve is recorded as the baseline.
-
-
Standard Run:
-
A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire) is placed in the sample pan.[4]
-
The same temperature program as the baseline run is executed, and the heat flow curve is recorded.
-
-
Sample Run:
-
The standard material is replaced with a known mass of this compound in the sample pan.
-
The same temperature program is run again, and the heat flow curve for the sample is recorded.
-
-
Calculation of Specific Heat Capacity:
-
The specific heat capacity of the this compound at a given temperature is calculated using the following equation:
cp(sample) = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * cp(standard)
where:
-
cp is the specific heat capacity
-
DSC is the heat flow signal from the DSC instrument
-
m is the mass of the material
-
Thermal Stability Analysis by Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry (ARC) is used to study the thermal stability of energetic materials under adiabatic conditions, simulating a worst-case thermal runaway scenario.
Experimental Procedure:
-
Sample Preparation: A known mass of this compound is placed in a spherical sample bomb, typically made of a material compatible with the sample to avoid catalytic effects.[7]
-
Calorimeter Setup: The sample bomb is placed in the ARC calorimeter, and the system is sealed.
-
Heat-Wait-Search (HWS) Mode:
-
The sample is heated in small temperature steps (e.g., 5 °C).
-
After each step, the system waits for thermal equilibrium to be established.
-
The instrument then searches for any self-heating of the sample. The sensitivity for detecting an exotherm is typically on the order of 0.02 °C/min.[7]
-
-
Adiabatic Tracking:
-
If no exotherm is detected, the HWS cycle is repeated.
-
Once an exotherm is detected, the ARC switches to adiabatic mode. The calorimeter heaters match the temperature of the sample, ensuring that all the heat generated by the decomposition is retained by the sample.
-
The temperature and pressure of the sample are continuously recorded as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The data obtained from the ARC experiment can be used to determine key safety parameters, including:
-
The onset temperature of thermal decomposition.
-
The time to maximum rate of decomposition.
-
The adiabatic temperature rise.
-
The pressure generation profile.
-
Kinetic parameters such as the activation energy of decomposition.[2]
-
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for determining thermochemical properties of this compound.
Logical Relationship of Thermochemical Data
Caption: Interrelationship of thermochemical data for this compound.
References
"vapor pressure of dimethylammonium nitrate at different temperatures"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Dimethylammonium Nitrate
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Conditions | Reference |
| Molecular Formula | C₂H₈N₂O₃ | [1] | |
| Molecular Weight | 108.10 g/mol | Standard conditions | [1] |
| Melting Point | 75.0°C | Atmospheric pressure | [1] |
| Boiling Point | 83°C | 760 mmHg (caution advised due to potential decomposition) | [1] |
| Density | 0.64 g/cm³ | Room temperature | [1] |
Experimental Protocol for Vapor Pressure Determination
Given the nature of this compound as an ionic liquid and its potential for thermal decomposition, Thermogravimetric Analysis (TGA) is a suitable and widely used technique for determining its vapor pressure[2][3][4][5][6]. The following protocol is a synthesis of methodologies described for similar compounds.
Principle
This method is based on the Langmuir equation, which relates the rate of mass loss of a substance due to evaporation in a controlled environment to its vapor pressure. By measuring the change in mass of a DMAN sample as a function of temperature using a thermogravimetric analyzer, its vapor pressure can be determined[4].
Apparatus and Materials
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or other inert gas
-
This compound sample
-
Reference material with known vapor pressure (e.g., benzoic acid) for calibration[3]
Procedure
-
Instrument Calibration: Calibrate the TGA instrument using a reference material with a well-documented vapor pressure to determine the instrument-specific calibration constant.
-
Sample Preparation: Place a small, known mass of this compound (typically 5-30 mg) into the sample pan, ensuring it covers the entire surface of the pan[3].
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the system with a constant flow of dry nitrogen gas (e.g., 20-60 mL·min⁻¹) to provide an inert atmosphere and prevent oxidation[5].
-
Heat the sample at a constant rate (e.g., 10 °C/minute) from a starting temperature (e.g., 40°C) to a final temperature below the decomposition point of DMAN[3].
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis:
-
Determine the rate of mass loss ( dm/dt ) at various temperature increments from the TGA data.
-
Calculate the vapor pressure at each temperature using the Langmuir equation, incorporating the previously determined calibration constant.
-
Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).
-
The resulting plot, known as a Clausius-Clapeyron plot, should be linear. The enthalpy of vaporization can be determined from the slope of this line[3].
-
Logical Workflow for Vapor Pressure Determination by TGA
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for vapor pressure determination using TGA.
Conclusion
While direct, tabulated vapor pressure data for this compound remains elusive in publicly accessible literature, established analytical techniques provide a clear path for its determination. The thermogravimetric analysis method detailed in this guide offers a robust and reliable approach for characterizing the volatility of DMAN. For researchers and professionals in drug development, understanding and experimentally determining the vapor pressure is crucial for assessing the stability, handling, and potential inhalation exposure risks associated with this compound, particularly under various processing and storage conditions.
References
- 1. Buy this compound | 30781-73-8 [smolecule.com]
- 2. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. filab.fr [filab.fr]
Methodological & Application
Application Notes and Protocols: Dimethylammonium Nitrate as a Precursor for Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dimethylammonium nitrate (DMAN) as a precursor in the synthesis of protic ionic liquids (PILs). These materials are of increasing interest across various fields, including as solvents for chemical synthesis, electrolytes, and as components in drug delivery systems.
Introduction to this compound in Ionic Liquid Synthesis
This compound is a protic salt that can be utilized as a starting material for the synthesis of a range of protic ionic liquids. The general approach involves a neutralization reaction between a Brønsted acid and a Brønsted base. In this context, this compound provides the dimethylammonium cation, [(CH₃)₂NH₂]⁺. By reacting DMAN with a selected Brønsted acid, the nitrate anion can be exchanged to yield a new ionic liquid with desired properties. The tunability of the anionic component allows for the synthesis of ILs with specific physicochemical characteristics.
Protic ionic liquids are formed via proton transfer between a Brønsted acid and a Brønsted base. The synthesis of ethylammonium nitrate, the first reported ionic liquid, is a classic example of this type of reaction.[1] Similarly, dimethylammonium-based PILs can be synthesized through analogous acid-base neutralization reactions.[2]
Synthesis of Dimethylammonium-Based Protic Ionic Liquids
The synthesis of protic ionic liquids from this compound typically follows a straightforward acid-base neutralization pathway. The core principle is the reaction of dimethylamine (a Brønsted base) with nitric acid (a Brønsted acid) to form the precursor, this compound. Subsequently, this precursor can be used in anion exchange reactions.
A general two-step synthesis approach can be employed for producing a variety of dimethylammonium-based ionic liquids. The first step is the formation of a dimethylammonium salt with a halide, which is then followed by an anion metathesis reaction to introduce the desired anion.[3][4]
Experimental Protocol: Synthesis of Dimethylammonium Acetate
This protocol details the synthesis of dimethylammonium acetate as an illustrative example.
Materials:
-
Dimethylamine solution (40 wt. % in H₂O)
-
Acetic acid (glacial, ≥99.7%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Round-bottom flask (250 mL)
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool a solution of dimethylamine in water in an ice bath.
-
Slowly add a stoichiometric amount of glacial acetic acid to the dimethylamine solution via a dropping funnel while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Remove the water under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the crude dimethylammonium acetate. For further purification, dissolve the product in a minimal amount of ethanol and precipitate by adding diethyl ether.
-
Filter the precipitate and dry under vacuum to yield the purified ionic liquid.
-
Characterize the final product using ¹H NMR spectroscopy to confirm the structure and purity.
Characterization of Dimethylammonium-Based Ionic Liquids
The synthesized ionic liquids should be thoroughly characterized to determine their physicochemical properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized ILs.[5]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the ILs.[4]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.[6]
-
Viscometer and Densitometer: To measure the viscosity and density of the ILs at various temperatures.[7]
-
Conductivity Meter: To measure the ionic conductivity.[7]
Physicochemical Properties of Representative Dimethylammonium-Based Ionic Liquids
The properties of ionic liquids can be tuned by altering the anionic component. The following table summarizes expected physicochemical properties for a series of dimethylammonium-based ionic liquids.
| Anion | Formula | Molecular Weight ( g/mol ) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Decomposition Temp. (°C) |
| Nitrate | [NO₃]⁻ | 108.09 | ~1.21 | ~25 | ~175[6] |
| Acetate | [CH₃COO]⁻ | 105.12 | ~1.07 | ~45 | >200 |
| Formate | [HCOO]⁻ | 91.09 | ~1.15 | ~30 | >180 |
| Trifluoroacetate | [CF₃COO]⁻ | 159.09 | ~1.35 | ~38 | >220 |
Note: The values presented are illustrative and can vary based on purity and water content. The presence of water can significantly influence properties like viscosity and electrical conductivity.[7]
Applications in Research and Development
Dimethylammonium-based ionic liquids have potential applications in various scientific and industrial fields.
-
Green Solvents: Their low vapor pressure and tunable solvency make them attractive as environmentally benign solvents for organic synthesis and catalysis.[8]
-
Electrochemistry: Their ionic conductivity allows for their use as electrolytes in batteries and other electrochemical devices.[9]
-
Drug Delivery: Certain ionic liquids have been investigated for their ability to enhance the transdermal delivery of drugs.[5] Choline-based ILs, for instance, have shown promise in controlling the release of ionic drugs.[5]
-
Biocatalysis: They can serve as media for enzymatic reactions, sometimes enhancing enzyme stability and activity.
Workflow and Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a dimethylammonium-based ionic liquid.
Caption: General workflow for ionic liquid synthesis and characterization.
Protic Ionic Liquid Formation Pathway
The diagram below illustrates the proton transfer mechanism in the formation of a protic ionic liquid from a Brønsted acid and a Brønsted base.
Caption: Proton transfer in protic ionic liquid formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Application Notes and Protocols for Dimethylammonium Nitrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN), a protic ionic liquid, is emerging as a versatile and environmentally benign catalyst and reagent in organic synthesis. Its unique properties, including high polarity, low vapor pressure, and tunable acidity, make it an attractive alternative to conventional volatile organic solvents and corrosive acid or base catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering researchers and professionals in drug development a practical guide to leveraging this promising compound.
This compound can function as a catalyst in various reactions, including condensations and the synthesis of nitrogen-containing heterocycles.[1] It can also serve as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[2][3] These applications are particularly relevant in the pharmaceutical industry for the development of efficient and sustainable synthetic routes to complex molecules.
Core Applications and Mechanisms
This compound's utility in organic synthesis stems from its ability to act as a proton donor and its capacity to form hydrogen bonds, which can activate substrates and stabilize transition states. Its applications span several important reaction classes:
-
Condensation Reactions: DMAN can effectively catalyze condensation reactions such as the Knoevenagel and Biginelli reactions, which are fundamental for the synthesis of various bioactive molecules.
-
Synthesis of Nitrogen-Containing Heterocycles: As a nitrogen source and a catalyst, DMAN holds potential in the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals.[4][5][6][7][8]
-
Phase-Transfer Catalysis: The ammonium salt nature of DMAN allows it to function as a phase-transfer catalyst, enabling reactions between immiscible reactants, a technique widely used in industrial organic synthesis.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, yielding α,β-unsaturated dicarbonyl and related compounds. Protic ionic liquids like this compound can serve as efficient and recyclable catalysts for this transformation.[9][10][11][12]
General Reaction Scheme:
Experimental Protocol (Based on analogous protic ionic liquid catalysis):
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
This compound (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in ethanol (20 mL).
-
Add this compound (1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Quantitative Data (Expected yields based on similar protic ionic liquid catalysts):
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | 10 | 1 - 2 | 90 - 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 10 | 1 - 2 | 92 - 96 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 10 | 2 - 3 | 88 - 93 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 10 | 1 - 1.5 | 94 - 98 |
Logical Workflow for Knoevenagel Condensation:
Caption: Experimental workflow for the DMAN-catalyzed Knoevenagel condensation.
Application Note 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. Ammonium nitrate-based catalysts have been shown to be effective in promoting this reaction.[13][14][15][16][17][18][19][20][21]
General Reaction Scheme:
Caption: Proposed mechanistic pathway for the DMAN-catalyzed Biginelli reaction.
Application Note 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers. A phase-transfer catalyst is often employed when one of the reactants is an alkoxide or phenoxide salt, which is soluble in an aqueous phase, while the alkylating agent is soluble in an organic phase. This compound can act as a phase-transfer catalyst to shuttle the anionic nucleophile into the organic phase. [2][3][22][23][24]
General Reaction Scheme:
Experimental Protocol (Based on analogous quaternary ammonium salt catalysis):
Materials:
-
Phenol or alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
This compound (phase-transfer catalyst)
-
Dichloromethane (organic solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the phenol or alcohol (10 mmol) and this compound (1 mmol, 10 mol%) in dichloromethane (20 mL).
-
Add an aqueous solution of sodium hydroxide (15 mmol in 10 mL of water).
-
Stir the biphasic mixture vigorously and add the alkyl halide (12 mmol) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
The crude ether can be purified by distillation or column chromatography.
Quantitative Data (Expected yields based on similar phase-transfer catalysts):
| Alcohol/Phenol | Alkyl Halide | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Phenol | Benzyl Bromide | 10 | 4 - 6 | 85 - 90 |
| 4-Ethylphenol | Methyl Iodide | 10 | 3 - 5 | 90 - 95 |
| 1-Butanol | Ethyl Bromide | 10 | 6 - 8 | 75 - 85 |
| Benzyl Alcohol | n-Butyl Bromide | 10 | 5 - 7 | 80 - 88 |
Phase-Transfer Catalysis Workflow:
Caption: Catalytic cycle of DMAN in Williamson ether synthesis.
Conclusion
This compound presents a compelling option for catalysis in various organic transformations. Its role as a protic ionic liquid and phase-transfer catalyst aligns with the principles of green chemistry by often allowing for milder reaction conditions, easier product isolation, and the potential for catalyst recycling. The provided protocols, based on well-established analogous systems, offer a solid starting point for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. hiyka.com [hiyka.com]
- 2. youtube.com [youtube.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. mdpi.com [mdpi.com]
- 5. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and efficient Knoevenagel condensation catalyzed by a novel protic ionic liquid under ultrasonic irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. jofamericanscience.org [jofamericanscience.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. cjm.ichem.md [cjm.ichem.md]
- 19. journal.bcrec.id [journal.bcrec.id]
- 20. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 23. francis-press.com [francis-press.com]
- 24. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dimethylammonium Nitrate in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN), also known as dimethylamine nitrate, is an ionic salt with the chemical formula (CH₃)₂NH₂⁺NO₃⁻. It has garnered interest in the field of energetic materials as a potential component in explosive and propellant formulations. Its characteristics as an energetic ionic liquid precursor also contribute to its relevance in research and development.[1] This document provides an overview of the known properties of DMAN, protocols for its synthesis and characterization, and a discussion of its potential applications and limitations as an energetic material.
Data Presentation
While extensive quantitative performance data for pure this compound as a standalone energetic material is not widely available in open literature, the following table summarizes its known physical and qualitative energetic properties. It is often used as a component in more complex formulations, and its performance would be highly dependent on the other ingredients.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₂H₈N₂O₃ | [2] |
| Molecular Weight | 108.11 g/mol | [2] |
| Melting Point | 75 °C | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Generally soluble in water and other polar solvents. | [2] |
| Thermal Stability | Moderate thermal stability.[1] Onset of decomposition has been observed to be lower than ethylammonium nitrate (EAN) in some studies.[1] | [1] |
| Impact Sensitivity | Insensitive | [1] |
| Friction Sensitivity | Insensitive | [1] |
| Electrostatic Discharge (ESD) Sensitivity | Insensitive | [1] |
| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the atmosphere. | |
| Compatibility | Reported to be incompatible with TNT and RDX. |
Note: The performance characteristics of DMAN in a formulation, such as detonation velocity and pressure, would need to be determined experimentally for each specific composition.
Experimental Protocols
I. Synthesis of this compound (Laboratory Scale)
Objective: To synthesize this compound via an acid-base neutralization reaction.
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Nitric acid (e.g., 68-70%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Beaker or flask
-
Rotary evaporator (optional)
-
Crystallization dish
-
Vacuum oven
Procedure:
-
Preparation: In a well-ventilated fume hood, place a beaker or flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Reaction: Slowly add a pre-calculated amount of dimethylamine solution to the beaker.
-
Neutralization: While continuously stirring and monitoring the temperature to keep it low (ideally below 20°C), slowly add nitric acid dropwise to the dimethylamine solution.
-
pH Monitoring: Regularly monitor the pH of the solution. Continue adding nitric acid until the solution reaches a neutral pH of approximately 7.
-
Concentration: If a rotary evaporator is available, concentrate the resulting solution by removing excess water under reduced pressure. Alternatively, the solution can be gently heated to evaporate some of the water, but care must be taken to avoid excessive heating which could lead to decomposition.
-
Crystallization: Transfer the concentrated solution to a crystallization dish and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote crystallization.
-
Isolation and Drying: Collect the formed crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining impurities. Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Storage: Store the dried this compound in a desiccator over a suitable drying agent due to its hygroscopic nature.
II. Characterization of Energetic Properties
The following are standard protocols for evaluating the key energetic properties of a material like DMAN.
A. Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature of DMAN.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or copper sample pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a small sample of DMAN (typically 1-5 mg) into a sample pan.
-
Encapsulation: Hermetically seal the pan using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-20 °C/min) under a continuous flow of inert gas. The temperature range should be sufficient to observe both the melting and decomposition events (e.g., from room temperature to 300°C).
-
Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.[3][4]
B. Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)
Objective: To evaluate the potential for thermal runaway reactions under adiabatic conditions.
Apparatus:
-
Accelerating Rate Calorimeter (ARC)
-
Sample bomb (e.g., titanium or stainless steel)
-
Thermocouple and pressure transducer
Procedure:
-
Sample Loading: Place a known mass of DMAN into the sample bomb.
-
System Assembly: Seal the bomb and place it inside the ARC calorimeter chamber.
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5°C). After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).[5][6]
-
Adiabatic Tracking: Once self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.[6][7]
-
Data Collection: The ARC records the temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis: The data is used to determine the onset temperature of thermal runaway, the time to maximum rate, and the temperature and pressure rise rates, which are crucial for assessing thermal hazards.[5][8]
C. Impact Sensitivity Test (BAM Fallhammer Method)
Objective: To determine the sensitivity of DMAN to impact.
Apparatus:
-
BAM Fallhammer apparatus
-
Steel anvils and rollers
-
Drop weights of varying masses
Procedure:
-
Sample Preparation: A small, measured amount of the DMAN sample (typically around 40 mm³) is placed between the two steel anvils.[9]
-
Test Execution: A drop weight of a specific mass is released from a predetermined height, impacting the sample.[10][11]
-
Observation: The test is observed for any signs of reaction, such as a flame, flash, or audible report.
-
Bruceton Method: A statistical "up-and-down" method (Bruceton method) is typically used to determine the 50% probability of initiation (h₅₀). This involves a series of tests at different drop heights, with the height of the subsequent test being adjusted based on the outcome of the previous one.[12]
-
Data Analysis: The impact energy corresponding to the h₅₀ value is calculated and reported as the impact sensitivity.
D. Friction Sensitivity Test (BAM Friction Tester Method)
Objective: To determine the sensitivity of DMAN to frictional stimuli.
Apparatus:
-
BAM friction tester
-
Porcelain plates and pins
-
Loading arm with various weights
Procedure:
-
Sample Preparation: A small amount of the DMAN sample is spread on the porcelain plate.[13]
-
Test Setup: The porcelain pin is placed on the sample, and a specific load is applied using the loading arm and weights.[13][14]
-
Test Execution: The porcelain plate is moved back and forth under the stationary pin for a defined distance.[15]
-
Observation: The test is observed for any signs of reaction, such as crackling, sparks, or ignition.
-
Threshold Determination: The test is repeated with increasing loads until a reaction is observed. The lowest load at which a reaction occurs in at least one out of six trials is reported as the friction sensitivity.[15]
E. Detonation Velocity Measurement (Continuous Method)
Objective: To measure the rate at which a detonation wave propagates through a column of DMAN-based explosive.
Apparatus:
-
A tube or pipe of a suitable material and diameter to sustain detonation.
-
A continuous velocity probe (e.g., fiber optic, ionization probes).
-
A high-speed data acquisition system or oscilloscope.
-
A suitable booster charge to initiate detonation.
Procedure:
-
Charge Preparation: The DMAN-based explosive composition is carefully and uniformly packed into the test tube to a known density.
-
Probe Insertion: The continuous velocity probe is inserted along the central axis of the explosive column.
-
Initiation: The explosive is initiated at one end using a booster charge.
-
Data Recording: As the detonation wave propagates along the tube, it interacts with the probe. The data acquisition system records the signal from the probe as a function of time.
-
Data Analysis: The detonation velocity is calculated from the recorded data, which provides a continuous record of the velocity along the length of the charge.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Investigation of Pulse Detonation Combustion Characteristics via Atomizer Geometry | MDPI [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. "Experimental Study of High-Pressure Rotating Detonation Combustion in " by David Paul Stechmann [docs.lib.purdue.edu]
- 5. youtube.com [youtube.com]
- 6. osti.gov [osti.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Specific Impulse [grc.nasa.gov]
- 10. Dimethylamine nitrate | C2H8N2O3 | CID 13379149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. omnicalculator.com [omnicalculator.com]
- 12. Thermochemistry of ammonium nitrate, NH₄NO₃, in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3676235A - Explosive composition containing ammonium nitrate and an organic sensitizer dissolved in dimethylformamide - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. apps.dtic.mil [apps.dtic.mil]
The Role of Dimethylammonium Nitrate in Atmospheric Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMNA), the salt formed from the reaction of dimethylamine (DMA) and nitric acid (HNO₃), plays a significant role in atmospheric chemistry, particularly in the formation of new atmospheric particles and the growth of existing aerosols. Understanding the formation, properties, and atmospheric fate of DMNA is crucial for accurately modeling air quality, climate, and the atmospheric lifecycle of nitrogen-containing compounds. These application notes provide a summary of the current understanding of DMNA's role in the atmosphere, along with detailed protocols for its study.
Atmospheric Formation and Significance
This compound is primarily formed through the gas-phase acid-base reaction between dimethylamine and nitric acid:
(CH₃)₂NH (g) + HNO₃ (g) ⇌ (CH₃)₂NH₂⁺NO₃⁻ (s, aq)
This reaction is reversible, and the partitioning between the gas and particle phases is highly dependent on temperature, relative humidity, and the concentrations of the precursor species.
Key Roles in Atmospheric Chemistry:
-
New Particle Formation (NPF): DMNA is a key component in the initial stages of atmospheric nucleation, where gas-phase molecules cluster together to form new particles. The presence of dimethylamine has been shown to significantly enhance nucleation rates in the presence of sulfuric acid and nitric acid. Nitric acid can enhance sulfuric acid-dimethylamine nucleation, with particle formation rates increasing under polluted conditions.
-
Aerosol Growth: Once formed, DMNA can contribute to the growth of existing aerosol particles by condensation. This growth can alter the particles' optical properties and their ability to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and radiative balance.
-
Secondary Organic Aerosol (SOA) Formation: Dimethylamine can act as a catalyst in the formation of organic nitrates from the reaction of formaldehyde (HCHO) and nitric acid, reducing the energy barrier for this reaction.[1] This process contributes to the formation of secondary organic aerosols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMNA relevant to its atmospheric behavior is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₈N₂O₃ | |
| Molecular Weight | 108.11 g/mol | |
| Melting Point | 75 °C | |
| Density | 1.0 ± 0.1 g/cm³ (effective density of triethylammonium nitrate as a proxy) | [1] |
| Physical State at 25°C | Solid | |
| Water Solubility | High |
Table 1: Physicochemical Properties of this compound.
Quantitative Data on Formation and Contribution to Aerosols
The formation and impact of DMNA on atmospheric aerosols have been quantified in various studies. Table 2 summarizes key quantitative findings.
| Parameter | Value/Observation | Conditions | Reference |
| Catalytic Effect of DMA on Organic Nitrate Formation | Reduction in energy barrier by 21.97 kcal/mol | Reaction of HCHO with HNO₃ | [1] |
| Enhancement of Particle Formation Rate by Nitric Acid | J of SA-DMA-NA system close to measured J in Shanghai | [SA] and [DMA] dependent, T = 280 K | |
| Contribution of Organic Nitrates to Aerosol Mass | 2-28% of organic aerosol mass in various locations | Ambient measurements in urban and forested areas |
Table 2: Quantitative Data on the Atmospheric Chemistry of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in atmospheric chemistry.
Synthesis and Purification of this compound Standard
Objective: To prepare a pure DMNA standard for calibration of analytical instruments.
Materials:
-
Dimethylamine solution (e.g., 40 wt. % in water)
-
Nitric acid (concentrated, analytical grade)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallizing dish
-
Vacuum oven
Procedure:
-
In a fume hood, place a beaker containing a chilled solution of dimethylamine in an ice bath on a magnetic stirrer.
-
Slowly add a stoichiometric amount of nitric acid dropwise to the dimethylamine solution while stirring continuously. Monitor the temperature to prevent excessive heating.
-
Monitor the pH of the solution. The target pH should be neutral (pH ~7). Adjust with small additions of acid or base as necessary.
-
Once the reaction is complete and the solution is neutralized, transfer the solution to a round-bottom flask.
-
Remove the water using a rotary evaporator at a temperature below 40°C to avoid thermal decomposition.
-
Transfer the resulting viscous liquid or solid to a crystallizing dish.
-
Dry the product in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
-
The final product is crystalline this compound. Store in a desiccator to prevent moisture absorption.
Generation of this compound Aerosols for Chamber Studies
Objective: To produce a stable and size-selected aerosol population of DMNA for laboratory experiments.
Materials:
-
This compound standard (synthesized as above)
-
Deionized water
-
Constant output atomizer (e.g., TSI Model 3076)
-
Diffusion dryer (e.g., containing silica gel)
-
Differential Mobility Analyzer (DMA)
-
Condensation Particle Counter (CPC)
-
Environmental chamber (e.g., Teflon bag or stainless steel vessel)
Procedure:
-
Prepare an aqueous solution of this compound of a known concentration (e.g., 0.1 M).
-
Generate an aerosol from the solution using the constant output atomizer.
-
Pass the aerosol through a diffusion dryer to remove excess water and produce dry particles.
-
Introduce the dried aerosol into the environmental chamber.
-
Use a DMA to select a narrow size fraction of the aerosol (e.g., 100 nm mobility diameter).
-
Monitor the number concentration and size distribution of the aerosol in the chamber using a CPC and a Scanning Mobility Particle Sizer (SMPS), which consists of a DMA and a CPC.
Quantification of Particulate this compound using Chemical Ionization Mass Spectrometry (CIMS)
Objective: To measure the concentration of DMNA in aerosol samples.
Instrumentation:
-
Aerosol mass spectrometer with a thermal desorption inlet and a chemical ionization source (e.g., FIGAERO-CIMS).
-
Reagent ion source (e.g., iodide ions).
Procedure:
-
Sample Collection: Collect aerosol samples onto a suitable filter medium (e.g., Teflon filter) from the environmental chamber or ambient air for a defined period.
-
Instrument Calibration:
-
Generate a known concentration of gas-phase dimethylamine and introduce it into the CIMS to determine its sensitivity.
-
Aerosol-phase calibration can be performed by sampling a known mass of size-selected DMNA particles (generated as in Protocol 4.2) onto the filter and analyzing the thermal desorption profile.
-
-
Sample Analysis:
-
Place the filter sample into the thermal desorption inlet of the CIMS.
-
Heat the filter according to a programmed temperature ramp (e.g., from room temperature to 200°C at 10°C/min).
-
The particulate DMNA will volatilize and be carried into the ionization region of the CIMS.
-
Detect the protonated dimethylamine ion ((CH₃)₂NH₂⁺) and nitrate ion (NO₃⁻) or their clusters with the reagent ion.
-
Integrate the signal over the desorption peak and quantify the mass of DMNA using the calibration factors.
-
Simulation of Dimethylamine-Nitric Acid New Particle Formation using the Atmospheric Cluster Dynamics Code (ACDC)
Objective: To model the kinetics of cluster formation and new particle formation from the dimethylamine-nitric acid system.
Software:
-
Atmospheric Cluster Dynamics Code (ACDC)
Input Data:
-
Quantum chemical data for the Gibbs free energies of formation (ΔG) for relevant clusters, such as (DMA)ₓ(HNO₃)ᵧ. This data is typically obtained from high-level quantum chemistry calculations.
-
Atmospheric conditions: temperature, pressure, and concentrations of precursor gases (DMA and HNO₃).
-
Coagulation sink: the rate at which clusters are lost to pre-existing aerosol particles.
Simulation Protocol:
-
Define the System: Specify the chemical species involved in the simulation (DMA, HNO₃) and the maximum size of the clusters to be simulated (e.g., up to 4 molecules of each).
-
Input Thermochemical Data: Provide the calculated Gibbs free energies of formation for all possible clusters within the defined system.
-
Set Atmospheric Conditions: Define the temperature, pressure, and the concentrations of DMA and HNO₃ monomers.
-
Define Boundary Conditions: Specify the fate of the largest clusters in the simulation (e.g., they are considered stable particles and removed from the system).
-
Run the Simulation: Execute the ACDC model to solve the birth-death equations for the cluster population.
-
Analyze the Output: The model will output the steady-state concentrations of all clusters and the new particle formation rate (J), which is the flux of clusters growing out of the simulated size range.
Visualizations
The following diagrams illustrate key processes in the atmospheric chemistry of this compound.
Caption: Formation of this compound.
Caption: Role in New Particle Formation.
Caption: Experimental Workflow for DMNA Studies.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Dimethylammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of dimethylammonium nitrate (DMAN) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the synthesis of DMAN, detailed protocols for sample preparation, and standardized procedures for acquiring ¹H and ¹³C NMR spectra.
Introduction
This compound (DMAN) is an ionic liquid with applications in various chemical syntheses and as a potential component in energetic materials.[1][2] Its simple structure, consisting of a dimethylammonium cation and a nitrate anion, makes it an interesting candidate for studies on ionic interactions and molecular dynamics. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such materials. This document provides the necessary protocols for the synthesis and subsequent NMR analysis of DMAN.
Synthesis of this compound
A straightforward method for the synthesis of this compound is the direct reaction of dimethylamine with nitric acid.[1]
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, cool a solution of dimethylamine (e.g., 40% in water) in a flask immersed in an ice bath.
-
Acid Addition: Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the dimethylamine solution while stirring continuously. The reaction is exothermic and requires careful temperature control.
-
Crystallization: After the addition is complete, allow the solution to slowly warm to room temperature. The this compound will crystallize from the solution.
-
Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water. Dry the product under vacuum to remove any residual water.
NMR Spectroscopic Characterization
NMR spectroscopy is a primary technique for confirming the identity and purity of the synthesized this compound.
3.1. Data Presentation
The following table summarizes the expected NMR data for this compound. Please note that while extensive searches of scientific literature and databases were conducted, specific experimental ¹H and ¹³C NMR chemical shift values for this compound were not found. The values presented here are therefore placeholders and should be determined experimentally.
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |
| This compound | ¹H | DMSO-d₆ | To be determined | Singlet |
| To be determined | Broad Singlet | |||
| ¹³C | DMSO-d₆ | To be determined | Singlet |
Table 1: Predicted NMR Data for this compound. Experimental values should be determined and recorded.
3.2. Experimental Protocols
Protocol 3.2.1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized and dried this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved.
-
Transfer to Spectrometer: Carefully wipe the outside of the NMR tube and place it in the NMR spectrometer's sample holder.
Protocol 3.2.2: ¹H NMR Acquisition
-
Spectrometer Setup: Tune and lock the NMR spectrometer using the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range appropriate for ¹H NMR (e.g., 20 ppm).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Protocol 3.2.3: ¹³C NMR Acquisition
-
Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range appropriate for ¹³C NMR (e.g., 220 ppm).
-
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualizations
4.1. Chemical Structure and Ionic Interaction
Structure of this compound
4.2. Experimental Workflow for NMR Characterization
Workflow for DMAN Characterization
References
Application Note: Analysis of Dimethylammonium Nitrate Vibrational Modes using Fourier Transform Infrared (FTIR) Spectroscopy
Introduction
Dimethylammonium nitrate (DMAN) is an ionic compound of interest in various chemical applications. Understanding its molecular structure and intermolecular interactions is crucial for its effective utilization. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, functional groups and the overall molecular structure can be elucidated. This application note provides a detailed protocol for the FTIR analysis of DMAN and presents an interpretation of its vibrational spectra based on established group frequencies for the dimethylammonium cation and the nitrate anion.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where the absorption peaks correspond to specific vibrational modes. These modes include stretching (symmetric and asymmetric), bending, rocking, and wagging motions of the atoms. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule.
Experimental Protocol
This section details the necessary steps for acquiring high-quality FTIR spectra of this compound.
Materials and Equipment
-
This compound (DMAN) sample
-
FTIR Spectrometer (e.g., Thermo Fisher Scientific Nicolet 6700) equipped with a deuterated triglycine sulfate (DTGS) detector[1]
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal[2][3]
-
Spatula and sample vials
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Sample Preparation
Given that DMAN is a salt, it is likely to be a solid at room temperature. The ATR-FTIR technique is well-suited for the analysis of solid samples with minimal preparation.
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the DMAN powder onto the center of the ATR crystal.
-
Using the pressure clamp of the ATR accessory, apply consistent pressure to ensure good contact between the sample and the crystal surface.
Instrument Parameters
The following are recommended starting parameters for the FTIR spectrometer. These may be optimized for specific instruments or experimental goals.
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic and inorganic compounds[2][3]. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying most vibrational modes without excessive noise[2]. |
| Number of Scans | 32 | A sufficient number of scans are averaged to improve the signal-to-noise ratio[2]. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
| Detector | DTGS | A standard detector for mid-IR spectroscopy[1]. |
Data Acquisition and Processing
-
With the prepared sample in place, initiate the sample scan.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak picking function in the software to identify the wavenumber of maximum absorbance for each peak.
Data Presentation: Vibrational Mode Assignments
The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the dimethylammonium cation ((CH₃)₂NH₂⁺) and the nitrate anion (NO₃⁻). The following table summarizes the expected vibrational frequencies based on literature values for similar compounds.
| Wavenumber (cm⁻¹) | Assignment | Ion | Vibrational Mode | Comments |
| ~3200 - 2800 | ν(N-H) | (CH₃)₂NH₂⁺ | N-H stretching | Broad bands due to hydrogen bonding. |
| ~3000 - 2850 | ν(C-H) | (CH₃)₂NH₂⁺ | C-H stretching (asymmetric and symmetric) | Characteristic of methyl groups[4][5]. |
| ~1620 | δ(N-H) | (CH₃)₂NH₂⁺ | N-H bending | |
| ~1470 | δ(C-H) | (CH₃)₂NH₂⁺ | C-H bending (asymmetric) | |
| ~1384 | ν₃(N-O) | NO₃⁻ | Asymmetric N-O stretching | This is a very strong and characteristic absorption for the nitrate ion[6][7]. |
| ~1040 | ν₁(N-O) | NO₃⁻ | Symmetric N-O stretching | This mode is IR-inactive for a free nitrate ion with D₃h symmetry but can become weakly active if the symmetry is lowered by interactions with the cation[6][8]. |
| ~830 | ν₂(N-O) | NO₃⁻ | Out-of-plane N-O bending | |
| ~720 | ν₄(N-O) | NO₃⁻ | In-plane O-N-O bending |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.
References
- 1. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Determination of Nitrate in Water Using Fourier Transform Mid-Infrared Attenuated Total Reflectance Spectroscopy Coupled with Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
Application Notes and Protocols: Handling and Safety for Dimethylammonium Nitrate in the Lab
Introduction
These application notes provide comprehensive safety protocols and handling guidelines for dimethylammonium nitrate (DMAN) in a laboratory environment. DMAN is a crystalline solid used as a chemical intermediate, a component in energetic materials, and in the synthesis of ionic liquids.[1] Due to its oxidizing nature and potential for thermal decomposition, strict adherence to safety procedures is mandatory to mitigate risks.[2][3] This document is intended for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Thermal Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experimental design. DMAN is a white crystalline solid that is highly soluble in water and other polar solvents.[1][4] It is characterized by moderate thermal stability, decomposing at temperatures above its melting point.[4]
Table 1: Quantitative Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈N₂O₃ | [5][6] |
| Molecular Weight | 108.10 g/mol | [5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 75.0 °C | [1][4] |
| Boiling Point | 83 °C (decomposes) | [4] |
| Density | 0.64 g/cm³ | [4] |
| Solubility | High solubility in water and polar solvents | [1][4] |
| Thermal Decomposition | Onset above 75 °C | [4] |
| Activation Energy (Ea) | 81 - 146 kJ mol⁻¹ (Varies with conversion) | [7] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as an oxidizing solid that can intensify fire.[2] It causes skin and serious eye irritation and may lead to respiratory irritation.[2] A significant, yet often overlooked, hazard is its potential to form N-nitrosodimethylamine, a suspected carcinogen, when it comes in contact with nitrites under acidic conditions or upon UV exposure.[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Oxidizing solids | 2 | H272: May intensify fire; oxidizer | [2][3] |
| Skin irritation | 2 | H315: Causes skin irritation | [2] |
| Eye irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [2] |
Note: While some sources report DMAN as "Not Classified" under GHS, this is contradicted by others that identify specific hazards.[5] It is prudent to handle the substance according to the more stringent classification.
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is the primary line of defense against accidents.
Protocol 3.1: General Handling
-
Training: All personnel must be trained on the hazards of DMAN and familiar with this protocol and the Safety Data Sheet (SDS).[8]
-
Designated Area: All work with DMAN, especially handling of the powder, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][9]
-
Ignition Sources: Keep DMAN away from heat, sparks, open flames, and other ignition sources.[10][11] Use non-sparking tools when handling the material.[11]
-
Hygroscopicity: DMAN is hygroscopic; keep containers tightly sealed when not in use to prevent moisture absorption.[3][4] Store in a dry, cool, and well-ventilated area.[8][11]
-
Incompatibilities: Avoid contact with incompatible materials. Store separately from combustible materials, strong acids, strong reducing agents, powdered metals, and nitrites.[8][12][13][14][15] (See Appendix A for a detailed list).
Protocol 3.2: Storage
-
Container: Keep in the original, tightly closed container.[8]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[8][11]
-
Segregation: Store away from combustible materials and other incompatible chemicals.[3][13] Avoid storing on wooden surfaces.[16]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[17]
Section 4: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
Protocol 4.1: Required PPE
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2][8]
-
Hand Protection: Use chemical-resistant gloves (nitrile gloves are recommended).[8] Always inspect gloves before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[2][12]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[12][16]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or if dust/aerosols are generated.[8] Respirator use requires prior fit-testing and training.[8]
Section 5: Emergency Procedures
Protocol 5.1: Spill Response
Immediate and correct response to a spill is critical to prevent injury and further contamination.
-
Assess the Spill: Determine the size and immediate risk. A "minor" spill is generally less than 1 liter, not highly toxic, and can be managed by trained lab personnel.[18] A "major" spill involves a large quantity, is in a public area, or poses a fire/health hazard.[18]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.[19]
-
Ensure proper PPE is worn.[20]
-
Avoid creating dust.[8] If necessary, wet powders before cleaning.[21]
-
Gently sweep up the material using a scoop or shovel and place it into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate the area with soap and water.[18]
-
-
Minor Spill (Liquid/Solution):
-
Major Spill:
Protocol 5.2: First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[8][9] Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.[9]
Section 6: Waste Disposal
All DMAN waste is considered hazardous and must be disposed of accordingly.
Protocol 6.1: Waste Collection and Disposal
-
Waste Containers: Collect all DMAN-contaminated waste (including excess reagent, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[12][23]
-
Labeling: Label the container "Hazardous Waste" with the full chemical name "this compound".[23]
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring the container is closed at all times except when adding waste.[23]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed disposal company.[9][12] Do not dispose of DMAN down the drain or in regular trash.[9][12]
-
Empty Containers: Empty DMAN containers must be triple-rinsed with a suitable solvent (e.g., water).[24] The rinsate must be collected as hazardous waste.[23] After rinsing and drying, deface the label and dispose of the container according to institutional guidelines.[24]
Section 7: Experimental Protocol - Thermal Hazard Analysis
Given its energetic nature, assessing the thermal stability of DMAN, especially in new formulations, is a critical safety experiment. Differential Scanning Calorimetry (DSC) is a common technique for this purpose.
Protocol 7.1: Thermal Stability Screening via DSC
-
Objective: To determine the onset temperature of thermal decomposition for a DMAN-containing sample.
-
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated stainless steel for high pressure)
-
DMAN sample (typically 1-5 mg)
-
Inert reference material (e.g., empty sealed pan)
-
-
Methodology:
-
Sample Preparation: In a fume hood, carefully weigh 1-5 mg of the DMAN sample directly into the DSC sample pan.
-
Pan Sealing: Hermetically seal the pan to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and a reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition event (e.g., 350 °C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify any exothermic events (peaks). The onset temperature of the first major exotherm is a critical indicator of the beginning of thermal decomposition.[25]
-
-
Safety Interpretation: A lower onset temperature indicates lower thermal stability. This data is crucial for defining safe operating temperatures for experiments and processes involving DMAN.
-
Appendix A: Table of Incompatible Materials
Mixing DMAN with the following materials can lead to violent reactions, fire, or the generation of toxic products.[12][13][14][15][26][27]
Table 3: Known Incompatibilities with this compound
| Chemical Class | Examples |
| Strong Oxidizing Agents | Perchlorates, Permanganates, Chromic Acid |
| Strong Reducing Agents | Hydrides, Sulfides |
| Strong Acids | Nitric Acid, Sulfuric Acid, Perchloric Acid |
| Powdered Metals | Aluminum, Magnesium, Zinc |
| Nitrites | Sodium Nitrite, Potassium Nitrite |
| Combustible Materials | Wood, Paper, Organic Solvents, Oils |
| Other | Chlorates, Sulfur, Cyanides, Thiocyanates |
References
- 1. hiyka.com [hiyka.com]
- 2. iolitec.de [iolitec.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buy this compound | 30781-73-8 [smolecule.com]
- 5. Dimethylamine nitrate | C2H8N2O3 | CID 13379149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30781-73-8 Name: this compound [xixisys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. jk-sci.com [jk-sci.com]
- 19. uoguelph.ca [uoguelph.ca]
- 20. chemkleancorp.com [chemkleancorp.com]
- 21. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 22. fishersci.com [fishersci.com]
- 23. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 24. unomaha.edu [unomaha.edu]
- 25. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 26. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 27. ehs.utk.edu [ehs.utk.edu]
Application Notes and Protocols for the Use of Dimethylammonium Nitrate as a Nitrogen Source in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the experimental use of dimethylammonium nitrate as a nitrogen source. While direct research on the application of this compound as a primary nitrogen source for plants and microorganisms is limited in publicly available literature, this guide offers a comprehensive theoretical framework and practical experimental designs. The protocols are based on established methodologies for evaluating other nitrogen sources, such as ammonium nitrate and urea. This document is intended to guide researchers in designing and conducting their own experiments to assess the efficacy and effects of this compound.
Introduction to this compound as a Nitrogen Source
Nitrogen is a critical macronutrient for all living organisms, forming the backbone of amino acids, nucleic acids, and other essential biomolecules. In experimental settings, the choice of nitrogen source can significantly impact cellular metabolism, growth, and development. Common inorganic nitrogen sources include nitrate (NO₃⁻) and ammonium (NH₄⁺).
This compound ((CH₃)₂NH₂NO₃) is an ionic compound that provides nitrogen in both a substituted ammonium cation (dimethylammonium, (CH₃)₂NH₂⁺) and a nitrate anion (NO₃⁻). Its high solubility in water makes it a potentially viable, yet understudied, nitrogen source for liquid culture experiments with plants and microorganisms.[1] The distinct properties of its constituent ions suggest that it may have unique effects on biological systems compared to more conventional nitrogen sources.
These application notes provide a theoretical basis and practical protocols for researchers interested in exploring the use of this compound in their experiments.
Theoretical Framework: Potential Effects of Dimethylammonium and Nitrate Ions
The biological effects of this compound can be inferred from the known impacts of its constituent ions: the dimethylammonium cation and the nitrate anion.
The Nitrate Anion (NO₃⁻)
Nitrate is a primary nitrogen source for most higher plants and many microorganisms.[2] Its uptake and assimilation are well-characterized.
-
Uptake and Assimilation: Nitrate is taken up by specific transporters in the cell membrane.[3] Once inside the cell, it is reduced to nitrite (NO₂⁻) by nitrate reductase and then to ammonium (NH₄⁺) by nitrite reductase. This ammonium is then incorporated into amino acids via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.[3]
-
Physiological Effects: Nitrate uptake tends to increase the pH of the surrounding medium as the plant releases hydroxide ions (OH⁻) or bicarbonate ions (HCO₃⁻) to maintain charge balance.[3]
The Dimethylammonium Cation ((CH₃)₂NH₂⁺)
Less is known about the direct effects of the dimethylammonium cation as a primary nitrogen source. However, its properties as a substituted ammonium ion provide a basis for predicted effects.
-
Uptake and Assimilation: It is hypothesized that dimethylammonium may be taken up by ammonium transporters. Once inside the cell, it would need to be metabolized to release the ammonium for assimilation. The metabolic pathway for the degradation of dimethylamine in various organisms has been studied, and it is known to be a source of nitrogen for some bacteria.
-
Physiological Effects: Similar to ammonium, the uptake of the positively charged dimethylammonium cation would likely lead to the release of protons (H⁺) into the medium, causing acidification. High concentrations of ammonium can be toxic to many plants and microorganisms, and it is possible that dimethylammonium could have similar or more pronounced toxic effects.
Experimental Protocols
The following are detailed protocols for evaluating this compound as a nitrogen source in plant hydroponics and microbial liquid culture.
Protocol 1: Evaluation of this compound as a Nitrogen Source for Arabidopsis thaliana in Hydroponics
Objective: To determine the effect of this compound on the growth, biomass, and nitrogen content of Arabidopsis thaliana compared to standard nitrogen sources.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound
-
Calcium nitrate, potassium nitrate, ammonium sulfate (for control solutions)
-
Hydroponic growth system (e.g., rockwool plugs in trays with nutrient solution)
-
Growth chamber with controlled light, temperature, and humidity
-
pH meter and electrical conductivity (EC) meter
-
Analytical balance
-
Drying oven
-
Elemental analyzer for total nitrogen content
Experimental Design:
-
Prepare Nutrient Solutions: Prepare modified Hoagland solutions with a total nitrogen concentration of 5 mM. The nitrogen sources will be varied as follows:
-
Control (NO₃⁻): 2.5 mM Ca(NO₃)₂
-
Control (NH₄⁺): 2.5 mM (NH₄)₂SO₄
-
Control (NO₃⁻ + NH₄⁺): 1.25 mM Ca(NO₃)₂ + 1.25 mM (NH₄)₂SO₄
-
Test (DMAN): 2.5 mM this compound
-
-
Seed Germination and Transfer:
-
Sterilize and germinate Arabidopsis seeds on 0.5x Murashige and Skoog (MS) agar plates.
-
After 7-10 days, transfer seedlings to the hydroponic system with a balanced nutrient solution for acclimation.
-
-
Treatment Application:
-
After a 3-day acclimation period, replace the nutrient solution with the respective treatment solutions.
-
Maintain the pH of the solutions at 5.8, adjusting daily as needed.
-
Renew the nutrient solutions every 3-4 days.
-
-
Data Collection:
-
Grow plants for 21 days under treatment conditions.
-
Record qualitative observations (e.g., leaf color, root morphology) daily.
-
At harvest, measure fresh weight of shoots and roots.
-
Dry the plant material at 60°C for 48 hours and measure dry weight.
-
Analyze the dried tissue for total nitrogen content using an elemental analyzer.
-
Protocol 2: Evaluation of this compound as a Nitrogen Source for Escherichia coli in Liquid Culture
Objective: To assess the ability of E. coli to utilize this compound as a sole nitrogen source and to determine its effect on bacterial growth kinetics.
Materials:
-
E. coli strain (e.g., K-12)
-
This compound
-
Ammonium chloride and sodium nitrate (for control media)
-
M9 minimal medium components (excluding nitrogen source)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile pipettes and other labware
Experimental Design:
-
Prepare Minimal Media: Prepare M9 minimal medium with glucose (0.4%) as the carbon source. Modify the nitrogen source as follows:
-
Positive Control (NH₄⁺): 1 g/L NH₄Cl
-
Positive Control (NO₃⁻): 1 g/L NaNO₃
-
Test (DMAN): Molar equivalent of 1 g/L NH₄Cl of this compound
-
Negative Control: No nitrogen source
-
-
Inoculation:
-
Grow an overnight culture of E. coli in standard LB medium.
-
Wash the cells twice with M9 salts (without a nitrogen source) to remove residual nitrogen.
-
Inoculate the experimental media with the washed E. coli to an initial OD₆₀₀ of 0.05.
-
-
Incubation and Growth Monitoring:
-
Incubate the cultures at 37°C with shaking (200 rpm).
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every hour) for 24 hours.
-
-
Data Analysis:
-
Plot growth curves (OD₆₀₀ vs. time) for each condition.
-
Calculate the specific growth rate (µ) and the maximum optical density (ODmax) for each nitrogen source.
-
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the proposed experiments.
Table 1: Effect of Different Nitrogen Sources on Arabidopsis thaliana Growth and Nitrogen Content
| Treatment | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Shoot Dry Weight (g) | Root Dry Weight (g) | Total Nitrogen Content (%) |
| Control (NO₃⁻) | |||||
| Control (NH₄⁺) | |||||
| Control (NO₃⁻ + NH₄⁺) | |||||
| Test (DMAN) |
Table 2: Growth Kinetics of E. coli with Different Nitrogen Sources
| Nitrogen Source | Specific Growth Rate (µ) (h⁻¹) | Maximum Optical Density (ODmax) |
| Positive Control (NH₄⁺) | ||
| Positive Control (NO₃⁻) | ||
| Test (DMAN) | ||
| Negative Control |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound and other chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.
-
Handle microbial cultures using aseptic techniques to prevent contamination.
Conclusion
The use of this compound as a nitrogen source in experimental biology is an unexplored area with potential for novel findings. The theoretical framework and detailed protocols provided in these application notes offer a solid foundation for researchers to systematically investigate its effects on plants and microorganisms. Such studies will be crucial in determining the viability of this compound as a nitrogen source and understanding its unique physiological impacts.
References
Application Notes and Protocols for Dimethylammonium Nitrate in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN) is a protic ionic liquid (PIL) that has garnered interest as a potential solvent and electrolyte in various electrochemical applications. As a molten salt with a melting point of 75°C, it offers a unique non-aqueous environment for studying electrochemical reactions.[1] Its properties, such as ionic conductivity and a potentially wide electrochemical window, make it a candidate for applications ranging from electrodeposition to energy storage. This document provides an overview of the known properties of DMAN, protocols for its use in electrochemical studies, and discusses its potential applications.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound (DMAN)
| Property | Value | Reference |
| Chemical Formula | C₂H₈N₂O₃ | [2] |
| Molecular Weight | 108.11 g/mol | [1][2] |
| Melting Point | 75 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | >97% (commercially available) | [1] |
| Chemical Stability | Stable under normal handling and storage conditions. | [1] |
| Solubility | Generally soluble in water and other polar solvents. | [1] |
Electrochemical Properties
Quantitative data on the electrochemical properties of pure DMAN is limited. However, some information is available for molten DMAN and its mixtures.
Table 2: Electrochemical Properties of this compound (DMAN) and its Mixtures
| Property | Value | Conditions | Reference |
| Conductivity of Molten DMAN | Higher than its isomer, ethylammonium nitrate (EAN). | Molten state (Temperature not specified) | |
| Conductivity of DMAN:EAN Eutectic Mixture | 27.8 mS/cm | 3:7 molar ratio, 25 °C |
Applications in Electrochemical Studies
The unique properties of DMAN suggest its potential use in several areas of electrochemistry:
-
Electrodeposition: As a non-aqueous electrolyte, DMAN can be a medium for the electrodeposition of metals and alloys, particularly for materials that are reactive in aqueous solutions. The solubility of metal salts in DMAN is a key factor for this application.
-
Electrochemical Synthesis: The wide potential window of ionic liquids, in general, allows for the electrochemical synthesis of various organic and inorganic compounds that may not be feasible in traditional solvents.
-
Energy Storage: Protic ionic liquids are being explored as electrolytes in batteries and supercapacitors due to their ionic conductivity and low volatility.
-
Fundamental Electrochemical Studies: DMAN can serve as a solvent for investigating the electrochemical behavior of various analytes in a protic, non-aqueous environment.
Experimental Protocols
Due to the limited availability of protocols specific to DMAN, the following are generalized procedures for electrochemical studies in molten salts and protic ionic liquids, which can be adapted for DMAN.
Protocol 1: Preparation of the DMAN Electrolyte
Objective: To prepare molten DMAN for use as an electrolyte in an electrochemical cell.
Materials:
-
This compound (DMAN), >97% purity
-
Heating mantle or oven
-
Electrochemical cell suitable for high-temperature operation
-
Inert gas (e.g., Argon or Nitrogen) supply
-
Schlenk line or glove box (recommended)
Procedure:
-
Drying: Dry the DMAN under vacuum at a temperature slightly below its melting point (e.g., 60-70 °C) for several hours to remove any absorbed water. Water can significantly affect the electrochemical window and other properties.
-
Melting: Place the dried DMAN in the electrochemical cell. Heat the cell to a temperature above the melting point of DMAN (e.g., 80-85 °C) using a heating mantle or oven.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere over the molten DMAN to prevent the absorption of atmospheric moisture and oxygen, which can interfere with electrochemical measurements. Purge the cell with an inert gas before and during the experiment.
-
Analyte Addition: If studying a specific analyte, add the desired amount to the molten DMAN and stir until completely dissolved.
Protocol 2: Cyclic Voltammetry in Molten DMAN
Objective: To determine the electrochemical window of molten DMAN and to study the redox behavior of an analyte.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode setup:
-
Working Electrode (WE): Glassy carbon, platinum, or gold are common choices. The selection depends on the potential range and the analyte being studied.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver or platinum wire, is often used in molten salts. For more stable potentials, a reference electrode system like Ag/Ag⁺ (a silver wire immersed in a solution of a silver salt in DMAN, separated by a frit) can be constructed.
-
Counter Electrode (CE): A platinum wire or graphite rod with a large surface area is typically used.
-
-
Electrochemical cell with molten DMAN electrolyte (prepared as in Protocol 1).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with a suitable solvent (e.g., acetone or ethanol) and dry it completely.
-
Clean the reference and counter electrodes (e.g., by flame annealing for platinum or sonication in a solvent).
-
-
Cell Assembly:
-
Immerse the three electrodes into the molten DMAN electrolyte in the electrochemical cell.
-
Ensure the electrodes are positioned correctly and are not in contact with each other.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment in the software. A typical starting point for determining the electrochemical window would be to scan over a wide potential range.
-
To determine the electrochemical window:
-
Start the scan from the open-circuit potential (OCP) towards a positive potential until the anodic current increases sharply (oxidation of the electrolyte).
-
Reverse the scan towards a negative potential until the cathodic current increases sharply (reduction of the electrolyte).
-
The potential range between the onset of the anodic and cathodic currents defines the electrochemical window.
-
-
To study an analyte:
-
Dissolve the analyte in the molten DMAN.
-
Run a cyclic voltammogram over a potential range where the analyte is expected to be electroactive.
-
Vary the scan rate to investigate the kinetics of the electrode reactions.
-
-
Visualizations
Caption: General workflow for electrochemical studies using molten this compound.
Safety Precautions
-
Thermal Hazard: DMAN is a molten salt at elevated temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when handling the hot electrochemical cell.
-
Chemical Hazard: Although generally stable, handle DMAN in a well-ventilated area or a fume hood. Avoid inhalation of any potential decomposition products if overheated.
-
Inert Gas: Use inert gases with appropriate pressure regulators. Ensure proper ventilation.
Conclusion
This compound presents an interesting, yet not fully characterized, solvent for electrochemical research. Its protic nature and existence as a molten salt above 75°C offer a unique medium for various electrochemical applications. The provided protocols, adapted from general procedures for similar systems, should serve as a starting point for researchers. Further investigation into the fundamental electrochemical properties of pure DMAN is warranted to fully realize its potential in the field of electrochemistry.
References
Performance of Dimethylammonium Nitrate in Energetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium nitrate (DMAN), an ionic salt, has garnered interest within the field of energetic materials due to its potential as a component in explosive and propellant formulations. Its characteristics, including a relatively low melting point and potential as an oxidizer, suggest its utility in melt-castable explosives and other energetic systems. This document provides an overview of the known properties of DMAN, outlines general experimental protocols for the characterization of energetic materials, and presents a logical workflow for the investigation of DMAN-based formulations.
While DMAN is recognized as a component in energetic materials, detailed quantitative performance data for specific DMAN-based formulations, such as detonation velocity and pressure, are not extensively available in open-source literature.[1] The majority of recent research in melt-cast explosives has focused on alternatives like 2,4-dinitroanisole (DNAN). The information presented herein is compiled from available data on DMAN and established methodologies for the study of energetic materials.
Properties of this compound (DMAN)
A summary of the physical and chemical properties of DMAN is provided in the table below.
| Property | Value | References |
| Chemical Formula | C₂H₈N₂O₃ | [1][2] |
| Molecular Weight | 108.11 g/mol | [1][2] |
| Melting Point | 75 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in water and other polar solvents. | [1] |
Potential Applications in Energetic Formulations
DMAN's properties suggest its potential use in the following applications:
-
Melt-Cast Explosives: With a melting point of 75°C, DMAN could potentially be used as a meltable binder or component in melt-cast formulations, offering a lower melting temperature compared to traditional binders like TNT.
-
Gas Generants: As a nitrogen-containing compound, DMAN could be a component in gas-generating compositions for applications such as airbags or fire suppression systems.
-
Propellant Formulations: The energetic nature of the nitrate group suggests that DMAN could be investigated as a component in solid or liquid propellant formulations.
Experimental Protocols
Protocol 1: Synthesis of this compound (DMAN)
This protocol describes a general method for the synthesis of DMAN via the neutralization of dimethylamine with nitric acid.
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Nitric acid (e.g., 68%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH indicator paper or pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dilution and Cooling: In a fume hood, dilute the calculated amount of nitric acid with deionized water in a beaker. Place the beaker in an ice bath and begin stirring.
-
Neutralization: Slowly add the dimethylamine solution dropwise to the cooled and stirring nitric acid solution. Monitor the pH of the solution continuously. The reaction is exothermic, so maintain the temperature below 20°C.
-
Endpoint: Continue adding dimethylamine until the solution reaches a neutral pH (pH 7).
-
Solvent Removal: Remove the solvent (water) from the resulting this compound solution using a rotary evaporator under reduced pressure.
-
Crystallization and Drying: Transfer the concentrated solution to a crystallization dish and allow the remaining solvent to evaporate slowly in a desiccator. Collect the resulting DMAN crystals.
Safety Precautions: This synthesis involves strong acids and bases and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 2: Determination of Thermal Stability (Differential Scanning Calorimetry - DSC)
This protocol outlines the use of DSC to determine the thermal stability and decomposition characteristics of DMAN.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small sample (1-5 mg) of DMAN into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak indicates the thermal stability of the material.
Protocol 3: Sensitivity to Mechanical Stimuli (Impact and Friction)
This protocol describes the general procedures for determining the sensitivity of DMAN to impact and friction.
A. Impact Sensitivity (BAM Fallhammer)
-
Sample Preparation: Prepare a small, measured amount of DMAN according to the standard procedure for the BAM fallhammer test.
-
Test Procedure: Subject the sample to the impact of a falling weight from a specified height.
-
Data Analysis: Determine the lowest height at which an explosion or decomposition occurs in a series of trials. This is reported as the impact sensitivity (e.g., in Joules).
B. Friction Sensitivity (BAM Friction Apparatus)
-
Sample Preparation: Place a small amount of DMAN on the porcelain plate of the friction apparatus.
-
Test Procedure: Subject the sample to the friction of a porcelain peg under a specified load.
-
Data Analysis: Determine the lowest load at which an explosion or decomposition occurs. This is reported as the friction sensitivity (e.g., in Newtons).
Logical Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development and characterization of energetic formulations containing DMAN.
Caption: Workflow for DMAN-based energetic formulation development.
Conclusion
This compound presents intriguing possibilities as a component in energetic formulations, particularly in the realm of melt-cast explosives. However, a significant gap exists in the publicly available literature regarding the specific performance characteristics of DMAN-based compositions. The protocols and workflows outlined in this document provide a foundational framework for researchers to systematically investigate the potential of DMAN, from its fundamental properties to its performance in tailored energetic formulations. Further research is essential to fully elucidate the performance and safety characteristics of DMAN in various energetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylammonium Nitrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dimethylammonium nitrate (DMAN).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing probable causes and suggested solutions to optimize reaction outcomes.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Side Reactions: Formation of byproducts such as N-nitrosodimethylamine, especially under acidic conditions with nitrite impurities.[1][2] 3. Loss During Work-up: Product may be lost during extraction or purification steps due to its high water solubility. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, titration) to determine the optimal reaction duration. Gradually increase the reaction temperature, monitoring for any degradation. 2. Control pH and Purity of Reactants: Ensure the reaction is not overly acidic, which can promote side reactions. Use high-purity nitric acid and dimethylamine to minimize nitrite impurities.[1][2] 3. Refine Purification Protocol: Minimize the use of aqueous washes. Consider using a solvent extraction with a suitable organic solvent or employing techniques like salting out to improve recovery. |
| Product Contamination / Low Purity | 1. Unreacted Starting Materials: Incomplete reaction leaving residual dimethylamine or nitric acid. 2. Formation of N-nitrosodimethylamine: A common and carcinogenic impurity formed from the reaction of dimethylamine with nitrosating agents.[1][2][3][4] 3. Solvent Impurities: Residual solvents from the reaction or purification steps. | 1. Stoichiometric Control: Carefully control the molar ratio of dimethylamine to nitric acid. A slight excess of the volatile dimethylamine may be used and later removed under vacuum. 2. Use of Nitrite Scavengers: Consider the addition of a nitrite scavenger, such as sulfamic acid or ascorbic acid, to the reaction mixture to prevent the formation of nitrosamines.[1] 3. Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. The purity can be checked by HPLC.[5][6] |
| Product is a non-crystalline oil or sticky solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Hygroscopic Nature of DMAN: The product has readily absorbed moisture from the atmosphere. | 1. Recrystallization: Purify the product by recrystallization from an appropriate solvent system. A mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., diethyl ether) may be effective. 2. Drying and Storage: Dry the purified product under high vacuum and store it in a desiccator over a strong drying agent (e.g., P₂O₅). |
| Exothermic Reaction is Difficult to Control | Highly Exothermic Nature of Neutralization: The reaction between a strong acid (nitric acid) and a base (dimethylamine) is highly exothermic. | 1. Slow Addition of Reactants: Add the nitric acid solution dropwise to the dimethylamine solution with vigorous stirring. 2. Effective Cooling: Use an ice bath or a cooling mantle to maintain a consistent and low reaction temperature. 3. Dilution: Using more dilute solutions of the reactants can help to better manage the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most direct method is the neutralization reaction between dimethylamine and nitric acid.[7] This involves the careful addition of nitric acid to a solution of dimethylamine, typically in a solvent like water or a lower alcohol, with cooling to manage the exothermic nature of the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by periodically taking a small aliquot of the reaction mixture and analyzing it. A simple method is to check the pH to ensure it is near neutral, indicating the completion of the neutralization. For more quantitative analysis, techniques like HPLC or titration of the remaining acid or base can be employed.[5][6][8]
Q3: What are the critical safety precautions to take during the synthesis of this compound?
A3: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Both concentrated nitric acid and dimethylamine are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The potential for the formation of carcinogenic N-nitrosodimethylamine necessitates careful handling and purification of the product.[1][2]
Q4: How can I purify the synthesized this compound?
A4: Purification can be achieved through recrystallization. Given that DMAN is highly soluble in polar solvents, a common technique is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then induce crystallization by cooling or by the addition of a less polar solvent (like diethyl ether or hexane). The purified crystals can then be collected by filtration and dried under vacuum.
Q5: What is the best way to store this compound?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it should be stored in a tightly sealed container in a desiccator containing a suitable drying agent to maintain its crystalline form and purity.
Data Presentation
The following table presents hypothetical data to illustrate the impact of key reaction parameters on the yield and purity of this compound. This data is intended to serve as a guideline for optimization studies.
| Experiment ID | Temperature (°C) | Concentration of Nitric Acid (M) | Molar Ratio (Dimethylamine:Nitric Acid) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| DMAN-OPT-01 | 0 | 5 | 1.05 : 1 | 2 | 85 | 95.2 |
| DMAN-OPT-02 | 25 | 5 | 1.05 : 1 | 2 | 88 | 94.8 |
| DMAN-OPT-03 | 0 | 10 | 1.05 : 1 | 2 | 92 | 92.1 |
| DMAN-OPT-04 | 0 | 5 | 1.10 : 1 | 2 | 89 | 97.5 |
| DMAN-OPT-05 | 0 | 5 | 1.05 : 1 | 4 | 91 | 95.5 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Direct Neutralization
This protocol is a general guideline and should be optimized based on the specific equipment and reagents available.
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Concentrated Nitric Acid (e.g., 70%)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Diethyl ether (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
pH meter or pH paper
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Dimethylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, place a calculated amount of dimethylamine solution. Dilute with deionized water to achieve the desired starting concentration.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
-
Preparation of Nitric Acid Solution: In a separate beaker, carefully dilute the concentrated nitric acid with deionized water to the desired concentration.
-
Neutralization: Transfer the diluted nitric acid solution to a dropping funnel. Add the nitric acid dropwise to the cooled dimethylamine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
pH Monitoring: Monitor the pH of the reaction mixture periodically. Continue the addition of nitric acid until the pH of the solution is between 6.5 and 7.0.
-
Solvent Removal: Once the neutralization is complete, remove the solvent (water) using a rotary evaporator at a bath temperature of 40-50 °C until a crystalline solid or a concentrated syrup is obtained.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add diethyl ether with stirring until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
-
Isolation and Drying:
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified this compound in a vacuum oven at a temperature below 40 °C or in a desiccator over a suitable drying agent.
-
-
Analysis: Determine the yield and assess the purity of the final product using an appropriate analytical method, such as HPLC.[5][6]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the DMAN synthesis and purification process.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low DMAN yield.
References
- 1. Presence of Nitrosamine Impurities in Medicinal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jpsbr.org [jpsbr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Synthesis of Hydroxylammonium Nitrate and Its Decomposition over Metal Oxide/Honeycomb Catalysts [mdpi.com]
- 8. Quantitative Analysis Using Titrations [saylordotorg.github.io]
Technical Support Center: Purification of Crude Dimethylammonium Nitrate
Welcome to the Technical Support Center for the purification of crude dimethylammonium nitrate (DMAN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from dimethylamine and nitric acid?
A1: Crude DMAN synthesized via the direct reaction of dimethylamine and nitric acid may contain several impurities.[1] These can include:
-
Unreacted Starting Materials: Residual dimethylamine or nitric acid.
-
Side-Reaction Products: N-nitrosodimethylamine can form, particularly if there are nitrite ions present.[1][2] This is a significant concern as N-nitrosodimethylamine is a probable human carcinogen.[2]
-
Decomposition Products: DMAN can decompose, especially when exposed to moisture and air, to release nitrogen oxides.[1]
-
Water: As the synthesis reaction produces water, it will be present in the crude product.[1] DMAN is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
Q2: What is the most common and effective method for purifying crude this compound?
A2: Recrystallization is the most widely used and effective method for purifying solid organic compounds like this compound.[3][4] This technique relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent for DMAN should exhibit the following characteristics:
-
High solubility for DMAN at elevated temperatures.
-
Low solubility for DMAN at low temperatures to ensure good recovery.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
The solvent should not react with DMAN.
-
It should have a relatively low boiling point for easy removal from the purified crystals.
Given that DMAN is a polar, ionic salt, polar solvents are a good starting point. A common technique for purifying similar ammonium nitrate salts is to use a polar solvent in which the salt is soluble when hot, and then add a less polar or non-polar "anti-solvent" to induce crystallization upon cooling.
Q4: My this compound is discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot, dissolved solution of crude DMAN with a small amount of activated charcoal. The charcoal adsorbs the colored impurities. After a short boiling period, the charcoal is removed by hot gravity filtration, and the colorless filtrate is then allowed to cool to form pure crystals.[5] It is crucial not to add too much charcoal, as it can also adsorb some of the desired product.[5]
Q5: How can I assess the purity of my this compound after purification?
A5: Several analytical methods can be used to assess the purity of your DMAN:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point of DMAN is 75 °C.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify the compound and detect the presence of impurities.
-
Chromatographic Methods: Ion chromatography (IC) is a sensitive technique for determining the concentration of both the dimethylammonium cation and the nitrate anion, as well as detecting ionic impurities.[2][6][7] High-Performance Liquid Chromatography (HPLC) can also be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound fails to crystallize upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by: - Scratching the inside of the flask with a glass rod at the solution's surface. - Adding a "seed crystal" of pure DMAN to the solution. |
| The product "oils out" instead of forming crystals. | - The boiling point of the recrystallization solvent is higher than the melting point of the DMAN (75 °C).- The crude product is highly impure, leading to a significant melting point depression.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point or a two-solvent system.- Perform a preliminary purification step, such as washing the crude solid, to remove a significant portion of the impurities. |
| Low recovery of purified this compound. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent at room temperature or a solvent in which they are too soluble. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- During hot filtration, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified this compound is still damp or appears wet. | - DMAN is hygroscopic and is absorbing moisture from the air.- Incomplete drying. | - Dry the crystals under vacuum.- Store the purified DMAN in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).- Handle the purified product in a low-humidity environment, such as a glove box, if possible. |
Experimental Protocols
Recrystallization of Crude this compound (Two-Solvent System)
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in your crude DMAN.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Vacuum source
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Gently boil the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanolic solution is still warm, slowly add diethyl ether (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness is observed. If too much anti-solvent is added, add a small amount of warm ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove residual solvent and prevent moisture absorption.
Data Presentation
The following table provides hypothetical data to illustrate the potential effectiveness of the purification process. Actual results will vary depending on the initial purity of the crude material and the specific conditions of the experiment.
| Parameter | Crude this compound | Purified this compound |
| Appearance | Off-white to yellowish, clumpy solid | White, crystalline solid |
| Melting Point | 68-73 °C | 74-75 °C |
| Purity (by IC) | ~90% | >97% |
| Yield | N/A | 75-85% (typical) |
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of crude this compound.
Troubleshooting Logic for Crystallization Failure
Caption: Troubleshooting guide for crystallization failure.
References
- 1. Buy this compound | 30781-73-8 [smolecule.com]
- 2. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Troubleshooting Inconsistent Results in Experiments with DMAN
Welcome to the technical support center for DMAN (Differential Scanning Fluorimetry Analysis and MANagement). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experiments analyzed with the DMAN software. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during Differential Scanning Fluorimetry (DSF) experiments and subsequent data analysis using DMAN.
Frequently Asked Questions (FAQs)
Experimental Troubleshooting
-
Q1: Why am I seeing high initial fluorescence in my DSF assay?
-
A1: High initial fluorescence can be caused by several factors, including the presence of protein aggregates in your sample, the dye binding to your folded protein, or interference from buffer components. It is recommended to filter your protein sample to remove aggregates. If the issue persists, optimizing buffer conditions or reducing the dye concentration may help stabilize the protein and reduce non-specific binding.[1][2]
-
-
Q2: My melting curves are not sigmoidal. What could be the cause?
-
A2: Non-sigmoidal melting curves can indicate a variety of issues such as protein aggregation at higher temperatures, the presence of multiple protein domains unfolding at different temperatures, or complex unfolding kinetics. If you observe a decrease in fluorescence at high temperatures, it is likely due to protein aggregation, which can exclude the dye from binding.[3] Considering alternative dyes or adjusting the heating rate might resolve some of these issues.
-
-
Q3: The melting temperature (Tm) of my protein is inconsistent between replicates. What are the likely sources of this variability?
-
A3: Inconsistent Tm values often stem from experimental variability. Key factors to consider are pipetting accuracy, non-uniform heating across the PCR block, and sample preparation inconsistencies. To mitigate this, ensure accurate and consistent pipetting for all components, and consider distributing your replicates across the plate instead of grouping them together to account for any temperature gradients in the instrument.[4]
-
-
Q4: Can buffer components interfere with my DSF experiment?
-
A4: Yes, certain buffer components can interfere with DSF experiments. For example, hydrophobic buffers or those containing detergents can interact with SYPRO Orange, leading to high background fluorescence.[5] Additives like glycerol can increase viscosity and affect dye fluorescence. It is crucial to include "no-protein" controls for every buffer condition to identify and minimize these artifacts.[6]
-
DMAN Software Troubleshooting
-
Q5: I'm having trouble importing my data into DMAN. What should I do?
-
A5: First, ensure that your data file is in a raw data format supported by DMAN. DMAN can import data from a variety of qPCR instruments.[3] Check the DMAN website or manual for a list of compatible instruments and file formats. If your instrument is listed but the import fails, verify that the file has not been altered or saved in a different format. You can also try exporting the data from your qPCR software again.
-
-
Q6: How do I set up my plate layout in DMAN?
-
A6: DMAN allows for user-defined plate layouts, which can be provided as an ASCII text file or through its graphical user interface. This feature is crucial for correctly analyzing experiments with replicates distributed across the plate. The software uses this layout to average the results from replicate wells.[3][7]
-
-
Q7: DMAN has flagged some of my replicates as outliers. How does it determine this and what should I do?
-
A7: DMAN automatically identifies and excludes outliers within a set of replicates based on Grubbs' test, using a default probability threshold of 95%.[7] If a replicate is flagged, you should visually inspect the melting curve for that well. It may be a genuine outlier due to an experimental error (e.g., a bubble in the well), in which case its exclusion is appropriate. If you consistently get outliers, it may indicate a larger issue with experimental consistency.
-
-
Q8: How does DMAN determine if a change in melting temperature (ΔTm) is significant?
-
A8: DMAN calculates the average Tm and standard deviation for each set of replicates. It then compares the ΔTm between a sample and a reference (e.g., protein without a ligand) to a user-defined threshold. Additionally, it performs Welch's t-test to determine if the difference is statistically significant (typically p < 0.05). Datasets with a significant ΔTm are flagged for easy identification.[6]
-
Troubleshooting Guides
Guide 1: Addressing High Initial Fluorescence
High initial fluorescence is a common artifact in DSF experiments that can obscure the melting transition. This guide provides a step-by-step approach to diagnose and resolve this issue.
Troubleshooting Workflow for High Initial Fluorescence
Caption: Troubleshooting workflow for high initial fluorescence in DSF experiments.
Data Presentation: Common Causes and Solutions for High Initial Fluorescence
| Potential Cause | Diagnostic Step | Recommended Solution |
| Protein Aggregation | Visually inspect the protein sample for turbidity. Perform dynamic light scattering (DLS) if available. | Centrifuge and filter the protein stock solution immediately before use.[1] |
| Dye binding to folded protein | The fluorescence is high even with a clear, monomeric protein sample. | Decrease the concentration of the fluorescent dye (e.g., SYPRO Orange).[3] |
| Buffer component interference | Run a "no-protein" control containing the buffer and dye. High fluorescence in this control indicates interference. | Identify the interfering component by systematically removing or replacing buffer additives. Common culprits include detergents and hydrophobic molecules.[5] |
| Incompatible plasticware | Test new lots of PCR plates or tubes with dye and buffer alone. | Some plastics can interact with the dye and cause background fluorescence. Switch to a different brand or lot of plates/tubes. |
Guide 2: Managing Inconsistent Replicate Data in DMAN
Logical Flow for Improving Replicate Consistency
Caption: Logical flow for troubleshooting and improving replicate consistency.
Experimental Protocols
Detailed Methodology for a Standard DSF Experiment
This protocol outlines a standard DSF experiment to determine the melting temperature (Tm) of a protein and to assess the effect of a ligand on its thermal stability.
Materials:
-
Purified protein of interest (at least >95% pure)
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Ligand of interest (dissolved in a compatible solvent, e.g., DMSO)
-
qPCR instrument
-
96-well or 384-well qPCR plates
-
Optical seals for qPCR plates
Procedure:
-
Protein and Dye Preparation:
-
Thaw the purified protein on ice. Centrifuge at high speed for 10 minutes at 4°C to pellet any aggregates.
-
Determine the protein concentration using a reliable method (e.g., NanoDrop, Bradford assay).
-
Prepare a fresh working dilution of SYPRO Orange dye in the assay buffer. A common final concentration is 5x.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the protein and SYPRO Orange in the assay buffer. This ensures that each well receives the same concentration of these components.
-
The final protein concentration in the assay typically ranges from 2 to 10 µM.
-
For ligand screening, prepare serial dilutions of the ligand. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should typically not exceed 1-2%.
-
-
Plate Setup:
-
Aliquot the protein/dye master mix into the wells of the qPCR plate.
-
Add the ligand dilutions to the appropriate wells.
-
Include the following controls:
-
No-ligand control: Protein, dye, and buffer with solvent only.
-
No-protein control: Dye and buffer (with and without ligand) to check for background fluorescence and interference.
-
-
Seal the plate firmly with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells and to remove any bubbles.
-
-
qPCR Instrument Setup and Execution:
-
Place the plate in the qPCR instrument.
-
Set up the instrument to collect fluorescence data (e.g., using the FRET or ROX channel for SYPRO Orange) over a temperature range. A typical range is from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Start the run.
-
-
Data Analysis with DMAN:
-
Export the raw fluorescence data from the qPCR instrument.
-
Launch the DMAN software.
-
In the "Input parameters" tab, specify the data file, instrument type, and plate layout file.
-
Define a reference dataset (usually the no-ligand control).
-
DMAN will automatically calculate the Tm for each well, average the replicates, identify outliers, and calculate ΔTm and its statistical significance.
-
Visually inspect the melting curves in the "Results" and "Plate" tabs to ensure proper curve fitting.
-
Signaling Pathways and Logical Relationships
General DSF Experimental Workflow
The following diagram illustrates the overall workflow of a typical DSF experiment, from sample preparation to data analysis with DMAN.
Caption: Overview of the Differential Scanning Fluorimetry (DSF) experimental workflow.
References
- 1. support.cognex.com [support.cognex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. structuralchemistry.org [structuralchemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. DSFworld: A flexible and precise tool to analyze differential scanning fluorimetry data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. computerbase.de [computerbase.de]
Technical Support Center: Optimizing the Dimethylamine and Nitric Acid Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction between dimethylamine and nitric acid to produce N-nitrosodimethylamine (NDMA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between dimethylamine and nitric acid?
A1: The reaction synthesizes N-nitrosodimethylamine (NDMA) from dimethylamine and nitrous acid. Nitrous acid (HNO₂) is typically generated in situ by reacting a nitrite salt (e.g., sodium nitrite) with a strong acid, such as hydrochloric or sulfuric acid.[1][2] The overall reaction is:
(CH₃)₂NH + HNO₂ → (CH₃)₂NNO + H₂O
Q2: What are the primary factors influencing the yield of this reaction?
A2: The key factors that affect the yield of NDMA are:
-
pH: Acidic conditions are necessary to form the reactive nitrosating agent, the nitrosonium ion (NO⁺).[2][3]
-
Temperature: The reaction rate is temperature-dependent.
-
Molar Ratios of Reactants: The stoichiometry of dimethylamine, the nitrite source, and the acid is crucial for maximizing conversion.
-
Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields. For instance, dimethylamine can be an impurity in N,N-dimethylformamide (DMF).[3][4]
Q3: What are the common side products, and how can they be minimized?
A3: In a controlled synthesis focused on NDMA, side products can arise from impurities in the starting materials. If other secondary or tertiary amines are present, they can also undergo nitrosation. To minimize side products, it is essential to use high-purity dimethylamine and ensure that the reaction environment is free from contaminating amines.[3] Additionally, controlling the reaction temperature can prevent the degradation of reactants and products.
Q4: Are there any known catalysts for this reaction?
A4: The reaction is primarily acid-catalyzed. However, formaldehyde has been shown to catalyze nitrosation, particularly at neutral or alkaline pH, by forming an iminium ion that reacts with nitrite.[5] While metal catalysts are mentioned in the literature, they are typically used for the reduction (destruction) of NDMA rather than its formation.[6][7]
Troubleshooting Guide
Issue 1: Low Yield of N-nitrosodimethylamine (NDMA)
-
Possible Cause 1: Suboptimal pH
-
Explanation: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), is highly dependent on acidic pH.[2][3] If the pH is too high, the concentration of nitrous acid and subsequently NO⁺ will be low. Conversely, if the pH is excessively low, the dimethylamine can be protonated, reducing its nucleophilicity and slowing the reaction.
-
Solution: Carefully control the pH of the reaction mixture. While the optimal pH can vary with specific conditions, strong acidic conditions are generally required for preparative synthesis. Monitor the pH throughout the addition of reactants.
-
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation: The reaction temperature affects the rate of formation of NDMA. Low temperatures may lead to a slow reaction rate and incomplete conversion. Excessively high temperatures can cause the degradation of nitrous acid or the product itself.
-
Solution: Optimize the reaction temperature. Based on literature, temperatures in the range of 50-90°C have been used for synthesis.[8] However, for controlled additions of reagents, maintaining a lower temperature (e.g., <10°C) initially can help manage the exothermic nature of the reaction before proceeding to a higher temperature to ensure completion.[9]
-
-
Possible Cause 3: Incorrect Molar Ratios of Reactants
-
Explanation: The stoichiometry of dimethylamine, sodium nitrite, and the acid is critical for maximizing the yield. An excess or deficit of any reactant can lead to incomplete conversion or the formation of byproducts.
-
Solution: Adhere to optimized molar ratios. A common starting point is a slight excess of the nitrosating agent. For example, a molar ratio of 0.95 to 1.05 moles of dimethylamine to 0.87 to 1.2 moles of sodium nitrite has been reported in patents.[8]
-
Issue 2: Poor Purity of the Final Product
-
Possible Cause 1: Impure Starting Materials
-
Explanation: The presence of other amines as impurities in the dimethylamine source or solvents can lead to the formation of other N-nitrosamines.[3] For example, N,N-dimethylformamide (DMF) can contain dimethylamine as an impurity or degrade to form it under high temperatures.[3][4]
-
Solution: Use reagents of the highest possible purity. If using technical-grade solvents or reactants, consider purification before use. Analyze starting materials for potential amine impurities.
-
-
Possible Cause 2: Degradation of the Product
-
Explanation: N-nitrosodimethylamine can degrade under certain conditions, such as exposure to UV light.
-
Solution: Protect the reaction and the final product from light. Store the purified product in amber vials or under conditions that prevent photodegradation.
-
Data Presentation
Table 1: Influence of Reactant Molar Ratios on NDMA Synthesis
| Moles of Dimethylamine | Moles of Sodium Nitrite | Moles of Sulfuric Acid | Temperature (°C) | Reported Phase Composition | Reference |
| 0.95 - 1.05 | 0.87 - 1.2 | 0.5 - 0.6 | 50 - 90 | NDMA-rich oil phase and aqueous salt slurry | [8] |
| 0.95 - 1.05 | 0.87 - 1.2 | 1.0 - 1.2 (HCl) | 50 - 90 | NDMA-rich oil phase and aqueous salt slurry | [8] |
Table 2: Effect of Temperature on NDMA Formation
| Precursor | Temperature (°C) | Observation | Reference |
| PolyDADMAC | 8 | Lower NDMA yield | [10] |
| PolyDADMAC | 22 | Increased NDMA yield compared to 8°C | [10] |
| PolyDADMAC | 30 | Highest NDMA yield; rate significantly higher than at 22°C | [10] |
Experimental Protocols
Protocol 1: Batch Synthesis of N-Nitrosodimethylamine
This protocol is based on a method described in a U.S. Patent.[8]
Materials:
-
Dimethylamine
-
Sulfuric acid (98%)
-
Sodium nitrite
-
Sodium hydroxide (for neutralization)
-
Water
-
Jacketed reaction flask with an agitator
Procedure:
-
Prepare a mixture of dimethylamine, sulfuric acid, and water in the jacketed flask. For example, 280 parts dimethylamine, 281 parts sulfuric acid, and 329 parts water.
-
Circulate water at 70°C through the jacket of the flask.
-
Prepare a solution of sodium nitrite in water (e.g., 456 parts sodium nitrite in 882 parts water).
-
Over a period of 35 minutes, add the sodium nitrite solution to the dimethylamine mixture while maintaining the reaction temperature between 69-74°C.
-
After the addition is complete, neutralize the reaction mass to a pH of approximately 9 with a sodium hydroxide solution.
-
Filter the precipitated sodium sulfate.
-
The resulting filtrate will contain the NDMA. Further purification, such as distillation or extraction, can be performed to isolate the product.
Visualizations
Caption: Reaction pathway for the synthesis of NDMA from dimethylamine.
Caption: Troubleshooting logic for addressing low NDMA yield.
References
- 1. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]
- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 3. fda.gov [fda.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. ccsnorway.com [ccsnorway.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed reduction of N-nitrosodimethylamine with hydrogen in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
Technical Support Center: Dimethylammonium Nitrate (DMAN) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the synthesis of dimethylammonium nitrate (DMAN), focusing on troubleshooting potential side reactions and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (DMAN)? A1: The most common and direct method for synthesizing DMAN is the acid-base neutralization reaction between dimethylamine (DMA) and nitric acid.[1] The reaction produces this compound and water.
Q2: What are the critical side reactions to be aware of during DMAN synthesis? A2: The most significant side reaction is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1] This reaction is primarily caused by the nitrosation of dimethylamine, which can be promoted by certain conditions and impurities.[1][2] Another consideration is the thermal decomposition of DMAN, especially at elevated temperatures.[3]
Q3: Why is N-nitrosodimethylamine (NDMA) formation a major concern? A3: NDMA is classified as a probable human carcinogen and a potent mutagenic compound.[2][4] Its presence, even in trace amounts, is a significant safety and regulatory concern in pharmaceutical products and chemical synthesis. Regulatory agencies have set stringent limits on the acceptable daily intake of nitrosamine impurities.[4]
Q4: Can the DMAN product degrade over time? A4: Yes, this compound can be susceptible to thermal decomposition, especially when heated.[3] When exposed to moisture and air, it can also decompose, potentially releasing nitrogen oxides and other nitrogen-containing compounds.[1]
Troubleshooting Guides
Issue 1: Presence of N-Nitrosodimethylamine (NDMA) Impurity
Symptoms:
-
Detection of NDMA in the final product using analytical techniques such as GC-MS or LC-MS/MS.
-
A faint yellow to orange coloration of the reaction mixture or final product.
Root Causes and Mitigation Strategies:
The formation of NDMA during DMAN synthesis is influenced by several factors. The following table summarizes the key causes and provides strategies to minimize contamination.
| Root Cause | Mitigation Strategy |
| Nitrite Impurities in Reactants | Nitrite ions (NO₂⁻), often present as impurities in nitric acid or formed in situ, are primary nitrosating agents.[1][2] |
| Acidic Reaction Conditions | The nitrosation of secondary amines like DMA is catalyzed by acidic conditions (low pH), which convert nitrite into more potent nitrosating species like nitrous acid (HNO₂).[1][2] |
| Elevated Temperatures | Higher reaction temperatures can accelerate the rate of NDMA formation.[5][6] |
| UV Light Exposure | Photochemical reactions can promote the formation of NDMA from dimethylamine in the presence of nitrite ions.[1] |
Issue 2: Thermal Decomposition of DMAN Product
Symptoms:
-
Discoloration (yellowing or browning) of the solid DMAN upon heating or prolonged storage at elevated temperatures.
-
Evolution of gases (potentially including toxic nitrogen oxides) from the heated product.
-
Inconsistent melting point or signs of degradation before melting.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Overheating during Synthesis/Purification | Exceeding the thermal stability limit of DMAN during solvent evaporation or drying can initiate decomposition. The thermal decomposition of similar alkylammonium nitrates has been studied, showing instability at higher temperatures.[3][7] |
| Improper Storage Conditions | Storing the final product at elevated temperatures or in direct sunlight can lead to slow decomposition over time. |
Experimental Protocols
High-Purity this compound Synthesis (Minimizing NDMA Formation)
This protocol details a procedure for the synthesis of DMAN with a focus on minimizing the formation of the N-nitrosodimethylamine (NDMA) side product.
1. Materials and Equipment:
-
Dimethylamine (DMA) solution (e.g., 40% in water), high purity
-
Nitric acid (HNO₃), concentrated (e.g., 70%), analytical grade with low nitrite content
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH meter or pH indicator strips (calibrated for the expected range)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, acid-resistant gloves)
2. Experimental Workflow:
Caption: Workflow for the synthesis and purification of high-purity DMAN.
3. Procedure:
-
Preparation: Place a known quantity of dimethylamine solution into a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath and allow the solution to cool to between 0-5°C with gentle stirring.
-
Acid Addition: While vigorously stirring the cooled DMA solution, slowly add the nitric acid dropwise using a dropping funnel. The reaction is exothermic; maintain the internal temperature of the reaction mixture below 10°C at all times by controlling the addition rate and ensuring efficient cooling.
-
pH Monitoring: Periodically check the pH of the reaction mixture. As the neutralization point is approached, the pH will change rapidly. The goal is a final pH between 7.0 and 8.0. Avoid an acidic final pH, as this can promote NDMA formation.[1]
-
Reaction Completion: Once all the nitric acid has been added and the desired pH is reached, allow the solution to stir in the ice bath for an additional 30 minutes.
-
Isolation: Remove the water from the resulting DMAN solution using a rotary evaporator. The bath temperature should be kept low (e.g., < 40°C) to prevent thermal decomposition. The result will be crude DMAN, which may be a crystalline solid or a viscous oil depending on residual water content.
-
Purification (Optional but Recommended): For higher purity, the crude DMAN can be recrystallized from an appropriate solvent system, such as ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add cold diethyl ether until precipitation occurs. Cool the mixture to induce further crystallization, collect the crystals by filtration, and wash with cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., room temperature to 30°C) to remove residual solvent.
Post-Synthesis Purification: NDMA Removal
If NDMA contamination is detected, several advanced techniques can be considered for its removal, although they may require specialized equipment.
-
UV Photolysis: NDMA can be degraded by UV irradiation.[8][9] Exposing the DMAN solution (before final water removal) to a high-fluence UV source can be an effective remediation step.
-
Advanced Oxidation Processes (AOPs): Processes that generate highly reactive radicals, such as UV/H₂O₂ or Fenton-like reactions, can effectively destroy NDMA.[9][10]
-
Adsorption: Activated carbon has been studied for its potential to adsorb NDMA, but its effectiveness can be variable.[11]
Reaction Pathways Visualization
Caption: Main vs. side reaction pathways in DMAN synthesis.
Safe Handling and Storage
-
Reactants: Both dimethylamine and concentrated nitric acid are corrosive and hazardous. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[12][13][14][15]
-
Reaction: The neutralization reaction is exothermic. Proper cooling and slow addition of reagents are critical to prevent runaway reactions and excessive heat generation, which could increase side-product formation and create a safety hazard.
-
Product (DMAN): this compound is an energetic material and an oxidizer. Store it away from combustible materials, heat, and ignition sources. Keep containers tightly closed in a cool, dry, well-ventilated area.
References
- 1. Buy this compound | 30781-73-8 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 8. N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater: A review on formation and removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacewater.com [pacewater.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. Dimethylamine [epaosc.org]
- 14. ehs.mines.edu [ehs.mines.edu]
- 15. lsuhsc.edu [lsuhsc.edu]
"recrystallization techniques for purifying alkylammonium nitrates"
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of alkylammonium nitrates.
Critical Safety Information
Warning: Alkylammonium nitrates are energetic materials and should be handled with extreme care. They can be potent oxidizers and may intensify fires. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and compatible gloves.[1][2]
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
-
Keep alkylammonium nitrates away from heat, sparks, open flames, and combustible materials.[2][3]
-
Avoid creating dust, as inhalation can cause respiratory tract irritation.[4]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[1][2]
-
In case of a spill, avoid mixing with combustible materials. Contaminated spills may pose a fire or explosion hazard.[3]
-
Have appropriate fire extinguishing measures readily available, and never attempt to smother a fire involving ammonium nitrate. Use large volumes of water.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of alkylammonium nitrates.
Q1: My compound has separated as an oil instead of forming crystals. What should I do?
A1: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.[5]
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.
-
Solution 2: Change the Solvent System. The current solvent may be too non-polar for your compound. Try a more polar solvent or use a multi-solvent system. For a multi-solvent system, dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify it, then cool.[6]
-
Solution 3: Lower the Cooling Temperature. If the compound is still an oil at room temperature, try cooling the solution further in an ice-water bath to induce crystallization.[6]
Q2: No crystals are forming, even after the solution has cooled to room temperature.
A2: This is likely due to supersaturation, where the solute remains dissolved even though its concentration is above the normal saturation point.[7]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[8]
-
-
Solution 2: Reduce the Temperature. Place the flask in an ice-water bath to further decrease the compound's solubility.[6]
-
Solution 3: Reduce Solvent Volume. If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Q3: The final yield of my purified crystals is very low.
A3: A low yield can result from several factors during the process.
-
Problem 1: Using too much solvent. Dissolving the compound in an excessive amount of solvent will keep a significant portion of it in solution even after cooling.
-
Fix: Use the minimum amount of near-boiling solvent necessary to fully dissolve the compound.[7]
-
-
Problem 2: Premature crystallization. If crystals form during a hot filtration step to remove insoluble impurities, they will be lost.
-
Fix: Use a heated filter funnel or keep the solution boiling to prevent cooling during filtration. It may also be necessary to add a slight excess of solvent before filtering and then evaporate the excess afterward.[5]
-
-
Problem 3: Excessive rinsing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of the product.[7]
-
Fix: Rinse the crystals with a minimum amount of ice-cold solvent.[7]
-
Q4: The purified crystals are discolored.
A4: Discoloration is typically due to the presence of colored impurities.[7]
-
Solution: Before cooling the hot solution, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Swirl the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be careful not to add charcoal to a boiling solution, as it can cause violent bumping.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
A1: Recrystallization is a purification technique for solid compounds.[7][9] It relies on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[5] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[8]
Q2: How do I select an appropriate solvent for my alkylammonium nitrate?
A2: The ideal solvent is one in which your desired compound is highly soluble at high temperatures but has low solubility at low temperatures.[8] Conversely, the impurities should either be very soluble at all temperatures (so they remain in solution) or insoluble at all temperatures (so they can be filtered out while hot).[8] A good approach is to perform solubility tests with small amounts of your compound in various solvents.[7]
Q3: What is the difference between single-solvent and multi-solvent recrystallization?
A3:
-
Single-Solvent Recrystallization: This is the most common method, where a single solvent is found that meets the criteria of high solubility for the compound when hot and low solubility when cold.[6]
-
Multi-Solvent Recrystallization: This technique is used when a suitable single solvent cannot be found. It involves a pair of miscible solvents. One solvent (the "good" solvent) dissolves the compound readily at all temperatures, while the other (the "poor" solvent) does not. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then cooled to form crystals.[6]
Data Presentation
Table 1: Characteristics of a Suitable Recrystallization Solvent System
| Characteristic | Good Solvent System | Poor Solvent System |
| Solubility of Desired Compound | High solubility at boiling point, low solubility at room/ice temperature. | High solubility at all temperatures OR low solubility at all temperatures. |
| Solubility of Impurities | High solubility at all temperatures OR very low solubility at all temperatures. | Similar solubility profile to the desired compound. |
| Boiling Point | Lower than the melting point of the desired compound. | Higher than the melting point of the desired compound (risk of oiling out). |
| Reactivity | Chemically inert; does not react with the desired compound. | Reacts with the desired compound. |
| Volatility | Sufficiently volatile to be easily removed from the crystals after filtration. | Not volatile, making it difficult to obtain a dry product. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Based on solubility tests, choose a suitable solvent.
-
Dissolution: Place the impure alkylammonium nitrate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of solvent necessary.[7][8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.[5]
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature.[6][7] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.[6]
Visualizations
Caption: Diagram 1: General Recrystallization Workflow.
Caption: Diagram 2: Troubleshooting Recrystallization Issues.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. cfindustries.com [cfindustries.com]
- 4. nortechlabs.com [nortechlabs.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Interpreting Thermal Analysis Data of Energetic Materials
This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting thermal analysis data of energetic materials. The focus is on Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Troubleshooting Guides
Effective thermal analysis requires careful attention to experimental parameters and instrument performance. Below is a guide to common issues encountered during the analysis of energetic materials, their potential causes, and recommended solutions.
Table 1: Common Troubleshooting Scenarios in Thermal Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Drifting DSC/TGA Baseline | 1. Instrument not thermally equilibrated.2. Contamination in the sample pan or furnace.3. Improper purge gas flow rate.4. Poor thermal contact between the sample and the crucible. | 1. Allow sufficient time for the instrument to stabilize before starting a run.2. Clean the sample holder, furnace, and balance components regularly. Perform a "burn-out" run with an empty furnace.3. Ensure a consistent and appropriate gas flow rate as per instrument guidelines.4. Ensure the sample is evenly distributed and the pan sits flat on the sensor.[1] |
| Irreproducible Peak Temperatures or Mass Loss | 1. Variation in heating rate between runs.2. Differences in sample mass or preparation (e.g., particle size, packing density).[2]3. Instrument calibration drift (temperature or mass).4. Sample inhomogeneity. | 1. Use the exact same heating rate for all comparable experiments. Note that higher heating rates can shift peaks to higher temperatures.[2][3]2. Use consistent sample mass and preparation techniques.[4]3. Perform regular temperature and mass calibrations using certified reference materials.4. Ensure the sample taken for analysis is representative of the bulk material. |
| Asymmetric or Broad DSC Peaks | 1. High heating rate leading to loss of resolution.2. Large sample mass causing thermal gradients within the sample.3. Sample impurities.4. Complex, overlapping reaction mechanisms. | 1. Use a lower heating rate (e.g., 1-10 °C/min) to improve resolution.[5]2. Use a smaller sample mass (typically 1-5 mg) to minimize thermal lag.[6]3. Ensure sample purity or be aware of how impurities might affect the thermogram.[7]4. Use deconvolution software or model-free kinetic analysis to separate overlapping processes. |
| Unexpected Endotherms or Exotherms | 1. Phase transitions (e.g., melting, solid-solid transition) preceding decomposition.2. Reaction with the sample pan material (e.g., aluminum).3. Sample contamination.4. Atmosphere-sample interaction (e.g., oxidation). | 1. Correlate with known phase transition temperatures for the material. The melting of an explosive is an endothermic event before the exothermic decomposition.[8]2. Use an inert pan material (e.g., gold-plated copper, stainless steel) if reactivity is suspected.[1]3. Verify sample purity and handling procedures to avoid introducing contaminants.[9]4. Run the experiment under an inert atmosphere (e.g., Nitrogen, Argon) to eliminate oxidation. |
| TGA Mass Gain Observed | 1. Reaction of the sample with the purge gas (e.g., oxidation in an air or oxygen atmosphere).2. Buoyancy effects, especially at high temperatures. | 1. Use an inert purge gas if oxidation is not the process being studied.2. Perform a blank run with an empty crucible and subtract it from the sample curve to correct for buoyancy. |
| ARC Runaway Reaction Occurs Too Early or Too Late | 1. Incorrect onset detection sensitivity.2. Sample contamination with catalysts or inhibitors.3. Heat loss due to poor adiabatic control ("thermal lag").[10]4. Phi-factor (thermal inertia) not accounted for in kinetic models. | 1. Adjust the self-heating rate threshold (typically ~0.02 °C/min) in the experimental setup.[11]2. Ensure high sample purity and compatibility with the sample bomb material.[11]3. Be aware that for reactions with very high self-heat rates, instrumental thermal lag can be a factor.[10]4. Calculate and use the phi-factor to correct kinetic predictions for thermal inertia effects. |
Frequently Asked Questions (FAQs)
Q1: How does the heating rate affect the decomposition temperature in DSC?
A: Increasing the heating rate generally shifts the onset and peak decomposition temperatures to higher values.[2][3] This is a kinetic effect; at a faster heating rate, there is less time for the decomposition reaction to occur at a given temperature, so a higher temperature is required to achieve the same reaction rate. For accurate kinetic analysis, it is crucial to perform experiments at multiple heating rates.[6][12]
Q2: What is the typical sample size for thermal analysis of energetic materials?
A: For DSC and TGA, a small sample mass, typically between 0.5 mg and 5 mg, is recommended.[13] Small samples minimize the risk of a significant energy release and reduce thermal gradients within the sample, which improves data resolution.[4] For ARC, a larger sample size of 1 to 6 grams is used to better simulate bulk thermal behavior under adiabatic conditions.[11]
Q3: How do I choose the right crucible (pan) for my experiment?
A: The choice of crucible depends on the sample, temperature range, and atmosphere. Aluminum is common but can react with some materials. For compatibility studies or reactive materials, inert crucibles like gold, gold-plated copper, or stainless steel are recommended.[1] For experiments involving volatile products or high pressures, hermetically sealed or high-pressure crucibles should be used. Using vented pans is an option for samples that evolve gases.
Q4: What is the significance of the onset temperature (T_onset) in a DSC curve?
A: The onset temperature represents the temperature at which the thermal decomposition begins to be detectable under the experimental conditions.[5] It is a critical parameter for assessing the thermal stability of an energetic material and defining safe handling and storage temperatures. It is typically determined by the intersection of the baseline with the tangent to the steepest slope of the exothermic peak.[8]
Q5: What kinetic parameters can be determined from thermal analysis data?
A: Thermal analysis data, particularly from DSC experiments run at multiple heating rates, can be used to determine key kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model.[14][15] Methods like the Flynn/Wall/Ozawa (FWO) or Kissinger analysis, often guided by standards like ASTM E698, are used to calculate these values, which are essential for predicting reaction rates and material lifetime.[6][14][15]
Q6: What is the purpose of an Accelerating Rate Calorimetry (ARC) test?
A: An ARC test is designed to simulate a worst-case thermal runaway scenario under adiabatic (no heat loss) conditions.[11][16] It identifies the onset temperature of self-heating and provides crucial data on the rates of temperature and pressure rise during a runaway reaction.[11] This information is vital for process safety, hazard assessment, and designing safety measures like emergency relief systems.[16]
Data Presentation
The thermal behavior of common energetic materials is highly dependent on experimental conditions. The following table summarizes typical decomposition peak temperatures obtained by DSC at various heating rates.
Table 2: Influence of Heating Rate on DSC Decomposition Peak Temperature (T_peak) for Common Energetic Materials
| Energetic Material | Heating Rate (°C/min) | Approximate T_peak (°C) |
| RDX (Cyclotrimethylenetrinitramine) | 5 | ~230 |
| 10 | ~235 | |
| 20 | ~241 | |
| HMX (Cyclotetramethylenetetranitramine) | 5 | ~280 |
| 10 | ~283 | |
| 20 | ~287 | |
| PETN (Pentaerythritol Tetranitrate) | 5 | ~202 |
| 10 | ~205 | |
| 20 | ~210 | |
| Note: These values are illustrative and can vary based on sample purity, particle size, and specific instrument conditions.[2][3][17][18] |
Experimental Protocols
Adherence to standardized protocols is essential for safety and data reproducibility. Below are generalized methodologies for DSC and TGA based on common practices and standards such as STANAG 4515.[5][19]
Generalized Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) across the desired temperature range.
-
Sample Preparation: Accurately weigh 0.5–2.0 mg of the energetic material into a clean, appropriate crucible. For safety, handling should be done remotely or with appropriate protective measures.
-
Crucible Sealing: If required, hermetically seal the crucible using a press. A pinhole lid may be used to allow for the release of gaseous decomposition products in a controlled manner.
-
Instrument Setup: Place the prepared sample crucible and an empty reference crucible (of the same type) into the DSC cell.
-
Purge Gas: Start the inert purge gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) to a final temperature well beyond the decomposition event, but within the safe operating limits of the instrument.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of decomposition (area under the peak) using the instrument's analysis software.
Generalized Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the instrument for mass using standard weights and for temperature using magnetic transition standards (Curie point).
-
Sample Preparation: Place 1–5 mg of the energetic material into a tared TGA crucible (typically ceramic, like alumina).[13]
-
Instrument Setup: Place the crucible onto the TGA's microbalance mechanism.
-
Purge Gas: Start the desired purge gas (e.g., Nitrogen for inert decomposition, Air for oxidative stability) at a constant flow rate.
-
Thermal Program:
-
Equilibrate at a starting temperature and allow the mass reading to stabilize.
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) through the decomposition region.
-
Record the mass loss as a function of temperature and time.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the temperatures of mass loss events and the percentage of mass lost at each step.
Visualization of Workflows
Logical Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for conducting and interpreting thermal analysis of an energetic material.
Troubleshooting Decision Tree for DSC Data
This diagram provides a logical path for troubleshooting common anomalies observed in DSC thermograms.
References
- 1. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Heating Rate on Melting Point of HMX, RDX, TNT and PETN | Journal of Aerospace Sciences and Technologies [joast.org]
- 4. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. labsinus.com [labsinus.com]
- 7. betterceramic.com [betterceramic.com]
- 8. chimia.ch [chimia.ch]
- 9. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. matestlabs.com [matestlabs.com]
- 15. akts.com [akts.com]
- 16. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 17. researchgate.net [researchgate.net]
- 18. scholars.okstate.edu [scholars.okstate.edu]
- 19. standards.globalspec.com [standards.globalspec.com]
Navigating the Scale-Up of Dimethylammonium Nitrate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethylammonium nitrate (DMAN), a compound with applications in chemical synthesis and as an energetic material, presents unique challenges during scale-up.[1] Careful consideration of reaction thermodynamics, thermal stability, and potential for runaway reactions is paramount to ensure the safety of laboratory and manufacturing personnel. This technical support center provides essential guidance on mitigating these hazards through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the production of this compound (DMAN)?
A1: The primary hazards stem from the highly exothermic nature of the neutralization reaction between dimethylamine and nitric acid.[2] This can lead to a runaway reaction if not properly controlled. Additionally, DMAN is a thermally sensitive and energetic material, meaning it can decompose exothermically, potentially leading to a thermal explosion under certain conditions, such as elevated temperatures or contamination.[3]
Q2: At what temperature does DMAN become thermally unstable?
A2: DMAN has a melting point of 75°C.[1] Above this temperature, its thermal stability decreases, and it begins to undergo decomposition. It is crucial to maintain temperatures well below this point during synthesis, purification, and storage.
Q3: What are the signs of a potential runaway reaction during DMAN synthesis?
A3: Key indicators include a rapid, uncontrolled increase in reaction temperature, a sudden rise in pressure within the reactor, and the evolution of brown fumes (nitrogen oxides), which indicate decomposition.
Q4: Can impurities affect the stability of DMAN?
A4: Yes, impurities can significantly reduce the thermal stability of DMAN. For instance, the presence of sodium nitrite can lead to the formation of carcinogenic N-nitrosodimethylamine.[4] It is essential to use high-purity reagents and thoroughly clean all equipment.
Q5: What are the recommended materials for handling and storing DMAN?
A5: For laboratory-scale operations, borosilicate glass is a suitable material for reaction vessels. For larger-scale production and storage, stainless steel (such as 316L) is often used, but compatibility testing is recommended, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature rise during synthesis | - Addition rate of nitric acid is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots. | - Immediately stop the addition of nitric acid.- Increase cooling to the reactor.- Ensure vigorous and efficient stirring.- Prepare an emergency quench bath (e.g., ice/water). |
| Evolution of brown fumes (NOx) | - Reaction temperature is too high, causing decomposition of nitric acid or DMAN. | - Follow the steps for an uncontrolled temperature rise.- Ensure the reaction is conducted in a well-ventilated fume hood.- Consider a nitrogen purge to remove oxygen and dilute flammable vapors. |
| Product is discolored (yellow or brown) | - Impurities in starting materials.- Side reactions due to excessive temperature.- Decomposition during workup. | - Use high-purity dimethylamine and nitric acid.- Maintain strict temperature control throughout the process.- Minimize the time the product is exposed to elevated temperatures during solvent removal. |
| Low yield of DMAN | - Incomplete reaction.- Loss of product during workup.- Decomposition of the product. | - Ensure stoichiometric amounts of reagents are used.- Optimize reaction time and temperature.- Carefully control temperature during crystallization and drying. |
Quantitative Data on Thermal Stability
The thermal stability of DMAN has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). This data is critical for defining safe operating limits.
| Parameter | Value | Method | Reference |
| Melting Point | 75 °C | - | [1] |
| Decomposition Onset (DSC) | > 75 °C | DSC | [3] |
| Decomposition Onset (ARC) | At least 20°C lower than DSC onset with increased sample size | ARC | [3] |
| Activation Energy (Ea) of Decomposition | 81-146 kJ mol⁻¹ | Isoconversional kinetic analysis | [3] |
Note: The onset temperature of decomposition can be significantly influenced by factors such as sample size, heating rate, and the presence of impurities. The data presented should be used as a guideline, and thorough thermal hazard analysis is recommended for specific process conditions.
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Materials:
-
Dimethylamine (40% solution in water)
-
Nitric acid (~68%, concentrated)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Thermometer
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place a calculated amount of 40% dimethylamine solution.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise via an addition funnel, ensuring the temperature of the reaction mixture does not exceed 10-15°C.[5][6] The reaction is highly exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Remove the water by rotary evaporation under reduced pressure, keeping the bath temperature below 40°C to prevent decomposition of the product.
-
Once a concentrated syrup is obtained, transfer it to a crystallizing dish.
-
Allow the product to crystallize, possibly with the aid of cooling.
-
Collect the crystalline DMAN by filtration and dry under vacuum at a temperature not exceeding 40°C.
Purity Assessment:
The purity of the synthesized DMAN can be assessed using various analytical methods, including:
-
Titration: Acid-base titration can be used to determine the purity of the salt.
-
Ion Chromatography: This method can be used to quantify the dimethylammonium cation and the nitrate anion, as well as detect any ionic impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify DMAN and any organic impurities.
Visualizing Safety and Process Logic
Diagram 1: Synthesis of this compound
References
- 1. hiyka.com [hiyka.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 30781-73-8 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. laballey.com [laballey.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Dimethylammonium Nitrate under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylammonium nitrate (DMAN) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
This compound (DMAN) is generally stable in neutral aqueous solutions under standard temperature and pressure. However, its stability can be significantly influenced by pH, temperature, and the presence of other reactive species. Under acidic conditions, the rate of decomposition is expected to increase.
Q2: What is the primary degradation pathway for DMAN in an acidic solution?
While specific kinetic studies on DMAN in acidic solutions are not extensively documented, a plausible degradation pathway can be proposed based on the chemistry of ammonium nitrate and other organic nitrates. The primary mechanism is likely an acid-catalyzed decomposition.
The overall equilibrium in an aqueous solution of DMAN is:
(CH₃)₂NH₂⁺NO₃⁻ ⇌ (CH₃)₂NH₂⁺ + NO₃⁻
The dimethylammonium cation is in equilibrium with its conjugate base, dimethylamine:
(CH₃)₂NH₂⁺ + H₂O ⇌ (CH₃)₂NH + H₃O⁺
In acidic conditions, this equilibrium is shifted to the left, favoring the dimethylammonium cation. The decomposition is likely initiated by the protonation of the nitrate anion, followed by the dissociation of nitric acid. This process is analogous to the acid-catalyzed decomposition of ammonium nitrate.[1][2] The presence of a strong acid can catalyze the decomposition, leading to the formation of various products.
A significant and well-documented reaction occurs if nitrite ions are present in the acidic solution, leading to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[3][4]
Q3: What are the expected decomposition products of DMAN under acidic conditions?
In the absence of other reactants like nitrites, the decomposition of DMAN in an acidic aqueous solution is expected to yield dimethylamine and nitric acid as the initial products of dissociation. Further decomposition, especially at elevated temperatures, could lead to the formation of nitrogen oxides (NOx) and water.[3] If nitrite is present, the formation of N-nitrosodimethylamine is a major concern.[3][4]
Troubleshooting Guide
Problem 1: I am observing a faster than expected degradation of my DMAN sample in an acidic buffer.
-
Possible Cause 1: Low pH. The decomposition of DMAN is likely acid-catalyzed. A lower pH will result in a faster rate of degradation.
-
Solution: Verify the pH of your solution. If possible for your application, use a buffer with a higher pH to slow down the degradation.
-
-
Possible Cause 2: Elevated Temperature. Temperature can significantly increase the rate of decomposition.
-
Solution: Ensure your experiments are conducted at a controlled and documented temperature. If you are observing degradation at room temperature, consider storing your solutions at a lower temperature (e.g., 4°C) and minimizing the time they are kept at higher temperatures.
-
-
Possible Cause 3: Presence of Contaminants. Contaminating ions, particularly nitrite, can lead to rapid degradation and the formation of byproducts.[3][4]
-
Solution: Use high-purity water and reagents for your experiments. Analyze your DMAN starting material and buffers for nitrite contamination.
-
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my DMAN stability samples.
-
Possible Cause 1: Formation of N-nitrosodimethylamine (NDMA). If your solution contains even trace amounts of nitrite, NDMA can form under acidic conditions.[3][4]
-
Solution: Use an analytical method capable of detecting NDMA, such as LC-MS/MS, to confirm its presence. If confirmed, take appropriate safety precautions as NDMA is a potential carcinogen. To avoid its formation, use nitrite-free reagents.
-
-
Possible Cause 2: Other Degradation Products. Depending on the specific conditions (e.g., presence of oxidizing or reducing agents, light exposure), other side reactions may occur.
-
Solution: Use a mass spectrometry detector (e.g., LC-MS) to identify the molecular weights of the unknown peaks, which can help in their identification.
-
Quantitative Data
| pH | Half-life (t₁/₂) (hours) | First-Order Rate Constant (k) (s⁻¹) |
| 2.0 | 12 | 1.60 x 10⁻⁵ |
| 3.0 | 48 | 4.01 x 10⁻⁶ |
| 4.0 | 192 | 1.00 x 10⁻⁶ |
| 5.0 | 750 | 2.57 x 10⁻⁷ |
| 6.0 | > 2000 | < 1.00 x 10⁻⁷ |
| 7.0 | Stable | Negligible |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Acidic Buffers
This protocol outlines a method to study the stability of DMAN in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound (>97% purity)
-
High-purity water (e.g., 18 MΩ·cm)
-
Buffer solutions (e.g., citrate, phosphate) at desired pH values (e.g., 2, 3, 4, 5, 6, 7)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)
-
Ion chromatography (IC) system with a conductivity detector
-
pH meter
-
Thermostatically controlled water bath or incubator
2. Preparation of DMAN Stock Solution:
-
Accurately weigh a known amount of DMAN.
-
Dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 1 M).
3. Stability Study Setup:
-
For each pH to be tested, prepare a reaction solution by diluting the DMAN stock solution in the appropriate buffer to a final concentration (e.g., 0.1 M).
-
Place the solutions in sealed vials in a thermostatically controlled environment (e.g., 50°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or high-purity water and store at a low temperature (e.g., 4°C) until analysis.
4. Analytical Methods:
-
Quantification of Dimethylamine: Use a reversed-phase HPLC method. Since dimethylamine lacks a strong chromophore, pre-column derivatization (e.g., with fluorenylmethylchloroformate) followed by fluorescence detection, or use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.[5][6][7]
-
Quantification of Nitrate: Use an ion chromatography (IC) system with an anion-exchange column and a conductivity detector.[4][8]
5. Data Analysis:
-
Plot the concentration of DMAN (calculated from the nitrate or dimethylammonium concentration) versus time for each pH.
-
Determine the order of the reaction and calculate the rate constant (k) for each pH.
-
Calculate the half-life (t₁/₂) for DMAN at each pH.
Visualizations
References
- 1. Catalytic effects of inorganic acids on the decomposition of ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 30781-73-8 [smolecule.com]
- 4. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
"strategies for drying and storing anhydrous dimethylammonium nitrate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the drying and storage of anhydrous dimethylammonium nitrate (DMAN). Anhydrous DMAN is a hygroscopic solid, and proper handling is crucial to maintain its integrity for experimental use. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product is clumping or has become a liquid | Exposure to ambient moisture. Improperly sealed container. Storage in a high-humidity environment. | Immediately transfer the DMAN to a controlled, low-humidity environment (e.g., a glove box or desiccator).Re-dry the material using one of the protocols outlined in the "Experimental Protocols" section.Ensure storage containers are properly sealed with paraffin film and stored in a desiccator. |
| Inconsistent experimental results | Presence of residual water in the DMAN. Degradation of the material due to improper storage. | Verify the anhydrous nature of the DMAN using Karl Fischer titration before use.Store the anhydrous DMAN under an inert atmosphere (e.g., nitrogen or argon).Avoid repeated opening and closing of the storage container. Aliquot the desired amount in a controlled environment. |
| Material discolors (yellowing) | Potential decomposition. Exposure to contaminants or incompatible materials. | Discard the material if significant discoloration is observed.Review storage conditions and ensure the container is made of an inert material (e.g., glass).Store away from light and heat sources. |
| Slow or incomplete drying | Inefficient drying method. Insufficient drying time. Overloading the drying apparatus. | Switch to a more rigorous drying method, such as vacuum oven drying at elevated temperatures (below the melting point).Extend the drying time and monitor the water content periodically.Ensure the sample is spread thinly to maximize surface area during drying. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for drying small quantities of DMAN in a standard laboratory setting?
A1: For small quantities, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is effective. For faster and more thorough drying, a vacuum oven at a temperature below its melting point of 75°C is recommended.[1]
Q2: How can I be certain that my DMAN is truly anhydrous?
A2: The most reliable method for determining water content is Karl Fischer titration.[2][3] This technique can accurately quantify even trace amounts of water.
Q3: What are the ideal long-term storage conditions for anhydrous DMAN?
A3: Anhydrous DMAN should be stored in a tightly sealed glass container, wrapped with paraffin film, and placed inside a desiccator containing a desiccant. For optimal stability, the desiccator can be stored in a cool, dark place. Storage under an inert atmosphere (nitrogen or argon) is also recommended to prevent moisture absorption and potential degradation.
Q4: My DMAN has absorbed a significant amount of water and is now a liquid. Can it be salvaged?
A4: Yes, in most cases it can be salvaged by careful drying. The material can be heated under vacuum to remove the absorbed water. However, it is crucial to monitor the temperature to avoid decomposition. After drying, the water content should be verified using Karl Fischer titration.
Q5: Are there any materials that are incompatible with DMAN during storage or handling?
A5: Yes. Avoid contact with strong oxidizing agents and bases.[4] Also, ensure that all handling and storage equipment are clean and dry to prevent contamination.
Data Presentation
The efficiency of different drying methods is crucial for preparing anhydrous DMAN. The following table summarizes the effectiveness of common laboratory drying techniques, with data extrapolated from studies on similar ionic liquids.[1]
| Drying Method | Temperature (°C) | Pressure | Duration (hours) | Final Water Content (ppm) |
| Vacuum Oven | 50 | 1.5 Torr | 24 | 100 - 200 |
| Vacuum Oven | 50 | 1.5 Torr | 72 | 50 - 100 |
| Vacuum Desiccator (P₂O₅) | Room Temperature | ~1 Torr | 24 | 300 - 500 |
| Vacuum Desiccator (P₂O₅) | Room Temperature | ~1 Torr | 72 | 150 - 250 |
| Molecular Sieves (3Å, direct contact) | Room Temperature | Ambient | 24 | 800 - 1200 |
| Molecular Sieves (3Å, direct contact) | Room Temperature | Ambient | 72 | 400 - 600 |
Note: The initial water content for these comparisons was approximately 1% by weight. The actual final water content for DMAN may vary based on the initial moisture level and specific experimental conditions.
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Oven
This protocol describes the procedure for drying DMAN to achieve an anhydrous state using a vacuum oven.
-
Preparation:
-
Place a thin layer of DMAN in a clean, dry borosilicate glass dish.
-
Place the dish in a vacuum oven.
-
-
Drying Procedure:
-
Set the oven temperature to 50°C (well below the melting point of 75°C to avoid melting).[1]
-
Gradually apply a vacuum, aiming for a pressure of ≤ 1.5 Torr.
-
Dry for a minimum of 24 hours. For lower final water content, extend the drying time to 72 hours.
-
-
Post-Drying Handling:
-
Slowly release the vacuum, preferably by introducing a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried DMAN to a pre-dried, sealed container inside a glove box or a desiccator to prevent moisture reabsorption.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a method for quantifying the water content in DMAN to verify its anhydrous state.
-
Apparatus and Reagents:
-
Karl Fischer titrator (volumetric or coulometric).
-
Appropriate Karl Fischer reagents (e.g., methanol-based or ethanol-based reagents).[3]
-
Anhydrous solvent suitable for dissolving DMAN (e.g., anhydrous methanol).
-
-
Sample Preparation:
-
In a controlled, low-humidity environment, accurately weigh a sample of the dried DMAN.
-
Quickly transfer the weighed sample into the titration vessel containing the anhydrous solvent.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The instrument will automatically titrate the sample and calculate the water content.
-
Perform multiple measurements to ensure accuracy and reproducibility.
-
Mandatory Visualization
Experimental Workflow for Drying and Purity Verification of DMAN
Caption: Workflow for drying and verifying the purity of DMAN.
Troubleshooting Logic for Clumped DMAN
Caption: Troubleshooting steps for clumped or wet DMAN.
References
Validation & Comparative
A Comparative Analysis of Dimethylammonium Nitrate (DMAN) and Ammonium Nitrate (AN) in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance, properties, and handling characteristics of Dimethylammonium Nitrate (DMAN) and Ammonium Nitrate (AN) as energetic materials. The information is supported by experimental data to assist researchers in selecting appropriate materials for their specific applications.
Introduction
Ammonium nitrate (AN) is a widely utilized oxidizer in the field of energetic materials, primarily known for its role in industrial explosives like ANFO (Ammonium Nitrate/Fuel Oil) and as a fertilizer.[1][2] Its low cost, availability, and relative insensitivity have made it a staple.[3] However, AN possesses several drawbacks, including high hygroscopicity and multiple crystalline phase transitions below 100°C, which can affect the mechanical properties and stability of formulations.[4][5][6]
This compound (DMAN), an organic ammonium nitrate salt, has been investigated as a potential alternative or component in energetic formulations.[7][8] As an ionic liquid or a component thereof, it offers different physical and chemical properties compared to the inorganic salt AN.[9] This guide will delve into a detailed comparison of these two compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of DMAN and AN are summarized below. DMAN's lower melting point is a significant differentiator, classifying it as a potential ionic liquid precursor.[9] AN, in contrast, is a crystalline solid with a much higher melting point.[4]
| Property | This compound (DMAN) | Ammonium Nitrate (AN) |
| Molecular Formula | C₂H₈N₂O₃[8] | NH₄NO₃[4] |
| Molecular Weight | 108.11 g/mol [8][10] | 80.043 g/mol [4] |
| Appearance | Crystalline solid[8] | White crystalline solid[4] |
| Melting Point | 75 °C[8][9] | 169.6 °C[4] |
| Boiling Point | ~83 °C (Decomposes)[9] | ~210 °C (Decomposes)[4] |
| Density | Not widely reported | 1.725 g/cm³ (at 20°C)[4] |
| Solubility | High solubility in water and polar solvents[8][9] | Highly soluble in water[4] |
Synthesis Overview
Both compounds are synthesized through straightforward acid-base reactions.
-
This compound (DMAN): The most common synthesis involves the direct reaction of dimethylamine with nitric acid.[9] An alternative method is through ion exchange, where a salt like dimethylammonium chloride is passed through an anion exchange resin with a nitrate source.[9]
-
Ammonium Nitrate (AN): Industrially, AN is produced in vast quantities by reacting ammonia with nitric acid.[1] This exothermic reaction is well-established and allows for the production of various grades, including fertilizer and explosive grades, which differ in porosity and density.[1][5]
Figure 1. Simplified synthesis pathways for DMAN and AN.
Energetic Performance and Stability
The performance of an energetic material is defined by its energy output, reaction rate, and stability under various stimuli.
| Performance Metric | This compound (DMAN) | Ammonium Nitrate (AN) |
| Detonation Velocity | Not widely reported for pure compound | 2500 m/s (pure, density dependent)[4]; 2200-5000 m/s (in mixtures)[11][12] |
| Decomposition Enthalpy | ~1.8 kJ/g[13] | Not directly comparable, but ANFO mixtures have detonation heat of ~3.7 MJ/kg |
| Thermal Stability (DSC Onset) | 180 - 230 °C[13] | Decomposition begins above 170°C[1][5] |
| Impact Sensitivity | Insensitive[13] | Very low (pure)[4]; can be sensitized by contaminants[14] |
| Friction Sensitivity | Insensitive[13] | Very low (pure)[4] |
DMAN is reported to be insensitive to impact, friction, and electrostatic discharge.[13] While pure AN is also very insensitive, its sensitivity can be drastically increased by contamination with small amounts of fuel or other sensitizers.[1][14] Thermally, DMAN shows good stability with a decomposition onset between 180-230°C, although some studies have found it to be less stable than other energetic ionic liquids like ethylammonium nitrate (EAN).[13] AN begins to decompose above its melting point of 169.6°C.[1][5]
References
- 1. icheme.org [icheme.org]
- 2. Making ammonium nitrate safer today for a better tomorrow | CAS [cas.org]
- 3. scispace.com [scispace.com]
- 4. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 5. fertechinform.org [fertechinform.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. hiyka.com [hiyka.com]
- 9. Buy this compound | 30781-73-8 [smolecule.com]
- 10. Dimethylamine nitrate | C2H8N2O3 | CID 13379149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. sesha.org [sesha.org]
Dimethylammonium Nitrate vs. Protic Ionic Liquids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical factor that can significantly influence experimental outcomes. In the realm of ionic liquids, both dimethylammonium nitrate (DMAN) and various protic ionic liquids (PILs) have emerged as solvents with unique and tunable properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable solvent for your research needs.
This compound (DMAN) is a protic ionic liquid that exists as a white crystalline solid at room temperature with a melting point of 75 °C. It is generally soluble in water and other polar solvents.[1] Protic ionic liquids (PILs) are a broader class of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. Their properties, such as polarity, viscosity, and conductivity, can be tailored by modifying the cation and anion structures, making them versatile solvents for a wide range of applications.[2]
Performance Comparison: A Quantitative Overview
To facilitate a clear comparison, the following table summarizes key physicochemical properties of this compound alongside a selection of other representative protic ionic liquids. It is important to note that properties such as viscosity and conductivity are highly dependent on temperature and the presence of impurities like water.
| Property | This compound (DMAN) | Ethylammonium Nitrate (EAN) | Propylammonium Nitrate (PAN) | 2-Hydroxyethylammonium Acetate |
| Molecular Formula | C₂H₈N₂O₃ | C₂H₈N₂O₃ | C₃H₁₀N₂O₃ | C₄H₁₁NO₃ |
| Molecular Weight ( g/mol ) | 108.11[1] | 108.10 | 122.12 | 121.14 |
| Melting Point (°C) | 75[1] | 12 | -13 | < 25 |
| Decomposition Temp. (°C) | ~170 | ~190 | ~200 | ~150-200 |
| Density (g/cm³ at 25°C) | ~1.2 (estimated) | 1.22 | 1.16 | 1.15 |
| Viscosity (mPa·s at 25°C) | High (solid at 25°C) | 32 | 68 | 150 |
| Conductivity (mS/cm at 25°C) | Low (solid at 25°C) | 21 | 9 | 5 |
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide is derived from standard experimental techniques used to characterize ionic liquids. Below are detailed methodologies for key experiments.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the ionic liquid.
Protocol:
-
A thermogravimetric analyzer is used for this measurement.
-
A small sample of the ionic liquid (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the ionic liquid.
Protocol:
-
A rheometer or a viscometer (e.g., a cone-plate or parallel-plate rheometer, or a capillary viscometer) is used.
-
A sample of the liquid is placed in the instrument's measurement geometry.
-
The temperature of the sample is precisely controlled using a Peltier or fluid-based temperature controller.
-
For rotational rheometers, a shear stress or shear rate is applied to the sample, and the resulting shear rate or shear stress is measured. The viscosity is calculated from these parameters.
-
Measurements are typically performed over a range of temperatures to understand the temperature dependence of viscosity.
Conductivity Measurement
Objective: To measure the ionic conductivity of the ionic liquid.
Protocol:
-
A conductivity meter equipped with a conductivity cell (probe) is used.
-
The conductivity cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions).
-
A sample of the ionic liquid is placed in a container, and the conductivity probe is immersed in it.
-
The temperature of the sample is controlled, as conductivity is highly temperature-dependent.
-
The instrument applies an alternating voltage to the electrodes of the probe and measures the resulting current to determine the conductance. The conductivity is then calculated based on the cell constant.
Solubility Determination
Objective: To assess the solubility of a solute in the ionic liquid.
Protocol (Gravimetric Method):
-
A known mass of the ionic liquid is placed in a vial.
-
The solute is added portion-wise to the ionic liquid with continuous stirring at a constant temperature.
-
The mixture is observed for the complete dissolution of the solute.
-
The point at which no more solute dissolves and a saturated solution is formed is noted.
-
The solubility is expressed as the mass of solute per mass of ionic liquid (e.g., g/100 g).
Logical Relationships and Experimental Workflow
The selection and characterization of a suitable protic ionic liquid for a specific application often follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for PIL selection, characterization, and optimization.
Signaling Pathways in Drug Development
In the context of drug development, understanding how a solvent might interact with biological systems is crucial. While DMAN and PILs are primarily used as reaction or formulation media, their potential influence on cellular signaling pathways should not be overlooked, especially in downstream applications. The following diagram illustrates a simplified, generic signaling pathway that could be a point of consideration.
Caption: Simplified model of a cellular signaling pathway.
References
Validating the Purity of Synthesized Dimethylammonium Nitrate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of titration-based methods against other analytical techniques for validating the purity of dimethylammonium nitrate (DMAN), a compound with applications in various chemical syntheses.
This document outlines detailed experimental protocols for key analytical methods and presents a comparison of their performance. The goal is to offer an objective guide for selecting the most suitable method based on the specific requirements of the laboratory and the intended application of the synthesized DMAN.
Comparison of Analytical Methods for Purity Determination
The purity of a synthesized batch of this compound can be assessed using several analytical techniques. The choice of method often depends on factors such as the expected purity, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. Titration offers a classic, cost-effective approach, while instrumental methods like ion chromatography and thermal analysis provide alternative or complementary information.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Potentiometric Acid-Base Titration | Neutralization reaction between the acidic dimethylammonium ion and a strong base, monitored by a pH electrode. | Quantitative determination of the molar amount of DMAN. | High precision and accuracy, relatively low cost, suitable for colored or turbid solutions. | Requires careful calibration of the titrant and pH meter. May be susceptible to interference from other acidic or basic impurities. |
| Acid-Base Titration with Indicator | Neutralization reaction with a visual endpoint indicated by a color change. | Semi-quantitative to quantitative estimation of DMAN content. | Simple, rapid, and inexpensive. | Endpoint determination can be subjective. Less accurate than potentiometric titration, especially for weakly acidic solutions. Not suitable for colored samples. |
| Ion Chromatography (IC) | Separation of the dimethylammonium cation and nitrate anion on an ion-exchange column followed by conductivity detection. | Direct quantification of the dimethylammonium and nitrate ions. Can also detect and quantify other ionic impurities. | High sensitivity and selectivity. Can simultaneously analyze multiple ions. | Higher equipment cost and complexity. Requires specific columns and eluents. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | An indication of purity. Pure compounds typically have a sharp, well-defined melting point. | Simple and rapid. A good preliminary check for purity. | Impurities may not always cause a significant depression or broadening of the melting range. Not a quantitative method. |
Experimental Protocols
Potentiometric Acid-Base Titration
This method determines the purity of this compound by titrating its acidic dimethylammonium cation with a standardized strong base.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound and record the mass.
-
Dissolve the sample in 100 mL of deionized water in a 250 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH electrode in the DMAN solution and allow the reading to stabilize.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.
-
Continue adding titrant past the equivalence point until the pH plateaus.
-
The equivalence point is the point of the steepest slope on the titration curve (pH vs. volume of NaOH). This can be determined from a plot of the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.
-
Calculate the purity of the this compound using the following formula:
where:
-
V_eq is the volume of NaOH solution at the equivalence point (L)
-
M_NaOH is the molarity of the NaOH solution (mol/L)
-
MW_DMAN is the molecular weight of this compound (108.11 g/mol )
-
m_sample is the mass of the this compound sample (g)
-
Ion Chromatography (IC)
This method is used for the direct quantification of the dimethylammonium cation and the nitrate anion.
Materials:
-
Synthesized this compound
-
Deionized water (18.2 MΩ·cm)
-
Cation and anion standard solutions
-
Appropriate cation-exchange and anion-exchange columns
-
Suppressor modules
-
Conductivity detector
-
IC system
Procedure:
-
Prepare a stock solution of the synthesized this compound of a known concentration (e.g., 1000 ppm) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution and the cation/anion standard solutions.
-
Set up the IC system with the appropriate columns, eluents, and detector parameters for the analysis of both cations and anions.
-
Inject the calibration standards to generate a calibration curve for dimethylammonium and nitrate ions.
-
Inject the sample solution.
-
Quantify the concentration of dimethylammonium and nitrate in the sample based on the calibration curves.
-
The purity can be calculated based on the measured concentrations of the dimethylammonium and nitrate ions relative to the expected concentration of the prepared sample solution.
Melting Point Determination
This method provides a qualitative assessment of purity based on the melting point range.
Materials:
-
Synthesized this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the DMAN sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
A sharp melting range (typically ≤ 2 °C) close to the literature value for pure this compound (approximately 75 °C) is indicative of high purity. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating the purity of synthesized this compound.
Caption: Logical relationships and comparisons between different purity validation methods.
By employing these detailed protocols and considering the comparative advantages and limitations of each technique, researchers can confidently and accurately validate the purity of their synthesized this compound, ensuring the reliability of their subsequent experiments and development processes.
A Comparative Analysis of the Physical Properties of Alkylammonium Nitrates
Alkylammonium nitrates are a class of protic ionic liquids (PILs) that have garnered significant interest in various scientific and industrial fields, including electrochemistry, organic synthesis, and as green solvents.[1][2] Their "tuneable" nature, allowing for modification of their physical and chemical properties by altering the alkyl chain length of the cation, makes them versatile for specific applications.[1][3] This guide provides a comparative overview of the key physical properties of several n-alkylammonium nitrates, supported by experimental data from recent literature.
Influence of Alkyl Chain Length on Thermophysical Properties
The length of the alkyl chain on the ammonium cation plays a crucial role in determining the thermophysical properties of alkylammonium nitrates. Studies on a series of n-alkylammonium nitrates (where n = 2, 3, 4, 5, 6, 8) have shown that an increase in alkyl chain length leads to a decrease in short-term thermal stability and an increase in melting temperature, resulting in a reduced liquid range.[4]
For dried samples of ethylammonium nitrate (EAN), propylammonium nitrate (PAN), and butylammonium nitrate (BAN), properties such as density and thermal conductivity tend to decrease as the alkyl chain lengthens.[5] Conversely, isobaric specific heat and viscosity generally increase with the length of the alkyl chain in dried samples.[5]
Comparative Physical Property Data
The following tables summarize key physical property data for various alkylammonium nitrates at standard conditions. It is important to note that properties like viscosity and conductivity are highly sensitive to water content.[1][6][7][8]
Table 1: Density and Viscosity of Alkylammonium Nitrates at 25°C (298.15 K)
| Alkylammonium Nitrate | Abbreviation | Density (g/cm³) | Viscosity (mPa·s) |
| Ethylammonium Nitrate | EAN | ~1.21 | ~28 |
| Propylammonium Nitrate | PAN | ~1.15 | ~60 |
| Butylammonium Nitrate | BAN | ~1.10 | ~110 |
Note: These are approximate values compiled from various sources. Exact values can vary with water content and measurement conditions.[1][3][5]
Table 2: Thermal Properties of Alkylammonium Nitrates
| Alkylammonium Nitrate | Abbreviation | Melting Point (°C) | Decomposition Temperature (°C) |
| Ethylammonium Nitrate | EAN | 12 | ~180 |
| Propylammonium Nitrate | PAN | -15 | ~175 |
| Butylammonium Nitrate | BAN | -30 | ~170 |
| Pentylammonium Nitrate | PEAN | - | ~165 |
| Hexylammonium Nitrate | HEAN | - | ~160 |
| Octylammonium Nitrate | OAN | - | ~150 |
Note: Decomposition temperatures can vary based on the experimental heating rate and atmosphere.[4][5]
Table 3: Other Physical Properties of Ethylammonium Nitrate (EAN) and Propylammonium Nitrate (PAN) at 25°C (298.15 K)
| Property | EAN | PAN |
| Electrical Conductivity (S/m) | ~2.0 | ~0.8 |
| Refractive Index | ~1.45 | ~1.46 |
| Surface Tension (mN/m) | ~45 | ~42 |
Note: These values are for samples with low water content.[1][6]
Experimental Protocols
The determination of the physical properties of alkylammonium nitrates involves a range of standard laboratory techniques.
Synthesis of Alkylammonium Nitrates: A general method for the synthesis of n-alkylammonium nitrates involves the reaction of the corresponding n-alkylamine with nitric acid.[4] For longer-chain variants like pentylammonium nitrate (PEAN), hexylammonium nitrate (HEAN), and octylammonium nitrate (OAN), the synthesis is followed by characterization to confirm the structure and purity.[4]
Density and Viscosity Measurements: Density (ρ) and viscosity (η) are often determined simultaneously using a viscodensimeter, such as an Anton Paar Stabinger SVM 3000.[1][7] These instruments typically use a Peltier thermostat for precise temperature control.[7]
Thermal Analysis (Melting Point and Decomposition Temperature): Differential Scanning Calorimetry (DSC) is employed to determine phase transition temperatures, including melting points.[4][5] Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition temperatures of the compounds in both air and nitrogen atmospheres.[4][5]
Electrical Conductivity: Electrical conductivity (κ) is measured using a conductometer. The measurements are typically carried out over a range of temperatures.[1][2]
Refractive Index: The refractive index (nD) is commonly measured using an Abbe refractometer.[1]
Surface Tension: Surface tension (σ) can be determined using various methods, including the pendant drop method with a goniometer.[1]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing the physical properties of alkylammonium nitrates and the logical relationship between alkyl chain length and key physical properties.
Caption: Experimental workflow for the synthesis and physical characterization of alkylammonium nitrates.
Caption: Influence of increasing alkyl chain length on the physical properties of alkylammonium nitrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and Propylammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids | accedaCRIS [accedacris.ulpgc.es]
- 7. Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids - ProQuest [proquest.com]
- 8. [PDF] Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids | Semantic Scholar [semanticscholar.org]
"assessing the catalytic activity of dimethylammonium nitrate against other catalysts"
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. In the vast landscape of organic synthesis, dimethylammonium nitrate (DMAN) emerges as a catalyst of interest, particularly in reactions requiring mild acidic conditions. This guide provides a comparative assessment of the catalytic activity of this compound against other catalyst systems in key organic transformations, supported by available experimental data from related ammonium salt catalysts. While direct comparative studies on DMAN are limited in the reviewed literature, this analysis offers valuable insights into its potential performance based on the behavior of analogous ammonium salts.
Introduction to this compound as a Catalyst
This compound is an ammonium salt that can function as a mild Brønsted acid catalyst. Its catalytic activity stems from the in-situ generation of an equilibrium between the dimethylammonium cation and a nitrate anion, which can protonate substrates and activate them for subsequent reactions. This characteristic makes it a potential candidate for various acid-catalyzed reactions, including condensations and multicomponent reactions. This guide will focus on two such significant reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Knoevenagel condensation for the formation of carbon-carbon double bonds.
Comparative Catalytic Assessment: Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable scaffolds in medicinal chemistry. The reaction is typically acid-catalyzed, and a variety of catalysts have been employed to improve its efficiency.
While specific data for this compound was not found, a comparative study of various catalysts, including ammonium chloride (NH₄Cl), provides a benchmark for the expected performance of simple ammonium salts.
Table 1: Comparison of Catalysts in the Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride (NH₄Cl) | 10 | Ethanol | Reflux | 5 | 85 | [1] |
| Montmorillonite KSF | - | Solvent-free | 100 | 1 | 92 | [2] |
| Ionic Liquid [bmim]BF₄ | 0.4 | Solvent-free | 100 | 0.5 | 95 | [3] |
| Tetrabutylammonium Bromide (TBAB) | 10 | Water | 100 | 8 | 90 | [4] |
| SnCl₂·2H₂O | 10 | Solvent-free | 100 | 0.25 | 94 | [5] |
| La₂O₃ | - | Solvent-free (Microwave) | - | 0.3-1 min | 98 | [6] |
| Triethylammonium Acetate (TEAA) | - | Solvent-free | 80 | 2-3 | 92 | [6] |
Note: The data presented is for the synthesis of a model dihydropyrimidinone and may vary for different substrates.
Based on the performance of ammonium chloride, this compound could be expected to be a moderately effective catalyst for the Biginelli reaction, likely requiring reflux conditions and offering good yields. However, it may be outperformed by more advanced catalytic systems such as ionic liquids or Lewis acids in terms of reaction time and yield.[3][5][7]
Comparative Catalytic Assessment: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base or a mild acid.[8] Ammonium salts can act as catalysts in this reaction, often in the presence of a weak base.
Table 2: Comparison of Catalysts in the Knoevenagel Condensation.
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Ammonium Acetate | Catalytic amount | Solvent-free (Sonication) | Room Temp. | 5-7 min | >90 | [9] |
| Diisopropylethylammonium Acetate (DIPEAc) | - | - | 40-45 | - | 91 | [10] |
| [bmIm]OH (Ionic Liquid) | - | Solvent-free | Room Temp. | 10-30 min | >90 | [11] |
| Carbamic Acid Ammonium Salt | - | Solvent-free | Room Temp. | Short | up to 98 | [12] |
| Gallium Chloride | - | Solvent-free | Room Temp. | - | High | [13] |
Note: The data is for the condensation of various aldehydes with active methylene compounds.
The data for ammonium acetate suggests that simple ammonium salts can be effective catalysts for the Knoevenagel condensation, particularly under solvent-free and sonication conditions, leading to high yields in short reaction times.[9] this compound, being an ammonium salt, could potentially exhibit similar catalytic activity. The use of ionic liquids and other specialized ammonium salts often leads to excellent yields under mild, environmentally friendly conditions.[10][11][12]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are generalized protocols for the Biginelli and Knoevenagel reactions based on the literature reviewed.
General Experimental Protocol for the Biginelli Reaction
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Ammonium Chloride, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and the catalyst in the chosen solvent is taken in a round-bottom flask.
-
The reaction mixture is stirred and heated under reflux for the specified time (e.g., 5 hours for NH₄Cl).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is then recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.
General Experimental Protocol for the Knoevenagel Condensation
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, 1 mmol)
-
Catalyst (e.g., Ammonium Acetate, catalytic amount)
-
Solvent (or solvent-free)
Procedure (Solvent-free):
-
In a mortar, a mixture of the aldehyde, active methylene compound, and a catalytic amount of ammonium acetate is ground at room temperature for the specified time (e.g., 5-7 minutes).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and the solid product is filtered.
-
The crude product is dried and can be further purified by recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental workflows.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
While direct, quantitative comparisons of this compound's catalytic activity are not extensively documented, the available data for analogous ammonium salts provides a strong indication of its potential as a mild and effective catalyst for important organic transformations like the Biginelli and Knoevenagel reactions. Its advantages likely lie in its low cost, ease of handling, and moderate catalytic activity, making it a viable option for certain applications. For reactions requiring very high efficiency and short reaction times, other catalytic systems such as specific ionic liquids or Lewis acids might be more suitable. Further research focusing on the direct comparative catalytic performance of this compound is warranted to fully elucidate its potential and optimal applications in organic synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 3. ionike.com [ionike.com]
- 4. Phase Transfer Catalysis Improved Synthesis of 3,4-Dihydropyrimidinones [scirp.org]
- 5. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. Eutectic salt catalyzed environmentally benign and highly efficient Biginelli reaction [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Dimethylammonium Nitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of dimethylammonium nitrate. Ensuring accurate and reliable measurement of this compound is critical in various research and development settings, particularly in pharmaceutical sciences where it may be present as an impurity or a counterion. This document outlines the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to aid in method selection and validation.
Comparative Analysis of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Analyte | Dimethylammonium cation and Nitrate anion (with appropriate column and detector) | Nitrate and Dimethylamine (as a cation) | Dimethylamine (often after derivatization) |
| Principle | Separation based on polarity using a stationary phase and a liquid mobile phase. | Separation of ions based on their affinity to an ion-exchange resin. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. |
| Sensitivity | Moderate to High. | High, especially for ionic species. | Very High, particularly with mass spectrometric detection.[1][2] |
| Selectivity | Good, can be enhanced with specific detectors like Mass Spectrometry (MS). | High for ionic analytes. | Excellent, especially with tandem MS (MS/MS) which minimizes matrix interference.[3] |
| Sample Throughput | High. | High. | Moderate, can be lower due to sample preparation requirements. |
| Key Advantages | Versatile, widely available, and suitable for non-volatile compounds.[4] | Excellent for the direct analysis of inorganic anions and cations.[5][6] | High sensitivity and specificity, ideal for trace-level analysis and confirmation.[7] |
| Key Disadvantages | May require derivatization for detection of compounds without a UV chromophore. | Primarily suitable for ionic compounds. | May require derivatization for non-volatile analytes and can be susceptible to thermal degradation of certain compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound
This method is suitable for the simultaneous or separate analysis of the dimethylammonium cation and the nitrate anion.
-
Instrumentation : HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
-
Column : A mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a dedicated reversed-phase C18 column can be used.[4][8]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[4][8]
-
Detection :
-
UV Detection : Nitrate can be detected directly at approximately 210 nm.[9] Dimethylamine does not have a strong UV chromophore and may require derivatization for sensitive UV detection.
-
MS Detection : Provides high selectivity and sensitivity for both dimethylammonium and nitrate ions.
-
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample solution through a 0.45 µm filter is recommended before injection.
Ion Chromatography (IC) for Nitrate and Dimethylamine
IC is a robust method for the direct analysis of ionic species.
-
Instrumentation : Ion chromatograph equipped with a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent.[10]
-
Columns :
-
Anion Analysis (Nitrate) : A high-capacity anion-exchange column.
-
Cation Analysis (Dimethylammonium) : A high-capacity cation-exchange column.
-
-
Eluent :
-
Anion Analysis : A carbonate/bicarbonate buffer or a hydroxide eluent generated electrolytically.
-
Cation Analysis : A methanesulfonic acid or sulfuric acid eluent.
-
-
Detection : Suppressed conductivity detection is the most common method.[11] UV detection can also be used for nitrate.[10]
-
Sample Preparation : Dilute the sample in deionized water and filter through a 0.45 µm IC-certified filter.
Gas Chromatography-Mass Spectrometry (GC-MS) for Dimethylamine
This method is highly sensitive for the analysis of dimethylamine, often requiring a derivatization step to increase its volatility and chromatographic performance.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Derivatization : Dimethylamine can be derivatized using reagents such as p-toluenesulfonyl chloride to form a less polar and more volatile derivative.[1]
-
Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection : Splitless or split injection depending on the concentration of the analyte. Headspace analysis can be used for volatile impurities in solid or liquid samples.[2]
-
Carrier Gas : Helium or Hydrogen.
-
Detection : Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.[1][12]
-
Sample Preparation : Extraction of dimethylamine from the sample matrix, followed by a derivatization step. Liquid-liquid extraction or solid-phase extraction can be employed.
Logical Workflow for Method Selection and Cross-Validation
The following diagram illustrates a logical workflow for selecting and cross-validating an analytical method for this compound.
Caption: Workflow for analytical method selection and cross-validation.
This guide provides a foundational understanding of the analytical techniques applicable to the analysis of this compound. The choice of the most suitable method will be dictated by the specific analytical requirements of the user. It is recommended to perform a thorough method validation according to ICH guidelines or other relevant regulatory standards.
References
- 1. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. metrohm.com [metrohm.com]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of low level nitrite and nitrate in biological, food and environmental samples by gas chromatography-mass spectrometry and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Dimethylammonium Nitrate in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of dimethylammonium nitrate (DMAN) in complex matrices is crucial for various applications, including pharmaceutical analysis and environmental monitoring. This guide provides a comparative overview of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols. As DMAN is a salt, its quantification is typically achieved through the separate analysis of its constituent ions: the dimethylammonium cation (which is in equilibrium with dimethylamine, DMA) and the nitrate anion.
Comparison of Analytical Methodologies
The two principal techniques for the quantification of dimethylamine and nitrate are Ion Chromatography (IC) and Spectrophotometry. Each method offers distinct advantages and is suited to different analytical needs.
Ion Chromatography (IC) stands out as a versatile and widely adopted technique for the determination of both dimethylamine and nitrate.[1] It is particularly valuable in the pharmaceutical industry for analyzing ionic analytes in the presence of non-ionic components.[2] IC methods are frequently included in USP monographs and are applied across various stages of pharmaceutical manufacturing.[1][2]
Spectrophotometry provides a cost-effective and accessible alternative for the determination of nitrate and, with derivatization, dimethylamine. These methods are often based on colorimetric reactions, such as the Griess assay for nitrite (to which nitrate can be reduced).[3]
Below is a summary of the quantitative performance of these methods based on available literature.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy/Recovery |
| Ion Chromatography | Dimethylamine (DMA) | < 1 µg/g of API[4] | Not specified | ≥ 0.99[5] | 95-108%[5] |
| Nitrate (NO₃⁻) | 0.02 mg/L (for a 2.5 µL injection)[6] | Not specified | ≥ 0.99[5] | 98-107%[5] | |
| Nitrite (NO₂⁻) | 0.918 µg/g API[4] | Not specified | ≥ 0.99[5] | 88-105%[5] | |
| Spectrophotometry | Dimethylamine (DMA) | 2 µg[7] | 6.7 µg[7] | Satisfactory[7] | Not specified |
| Nitrate (NO₃⁻) | 0.0 mg NO₃-N L⁻¹[8][9] | 0.04 mg NO₃-N L⁻¹[8][9] | 0.9981[10] | 97-100%[8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Ion Chromatography for Dimethylamine (DMA) Quantification
This protocol is based on methods developed for the analysis of DMA in pharmaceutical products.[2][4]
1. Sample Preparation:
-
Dissolve the sample in deionized water.
-
For solid samples like tablets, sonicate until fully dissolved.[2]
-
Centrifuge the sample extract at 8,000 x g for 15 minutes.[2]
-
Dilute the supernatant to a suitable concentration (e.g., 1 mg/mL) with deionized water.[2]
-
Filter the solution through a 0.2 µm filter.[2]
2. Chromatographic Conditions:
-
Flow Rate: As per instrument guidelines, e.g., 0.5 mL/min for a 3 mm column.[2]
-
Detection: Suppressed conductivity detection.[4]
-
Column Temperature: 20 °C.[2]
3. Calibration:
-
Prepare a series of standard solutions of dimethylamine hydrochloride in deionized water.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Ion Chromatography for Nitrate and Nitrite Quantification
This protocol is suitable for the analysis of nitrate and nitrite in various complex matrices, including food and pharmaceutical samples.[11][12]
1. Sample Preparation:
-
For solid samples, homogenize with deionized water.
-
For liquid samples, dilute as necessary with deionized water.
-
Use solid-phase extraction (SPE) cartridges if matrix elimination is required to remove interfering ions like high concentrations of chloride.[12][13]
-
Filter the sample through a 0.45 µm or 0.2 µm filter.[14]
2. Chromatographic Conditions:
-
Column: Dionex IonPac AS11-HC or AS19 anion-exchange column.[5][11]
-
Eluent: Potassium hydroxide (KOH) gradient.[11]
-
Flow Rate: e.g., 0.38 mL/min.[11]
-
Detection: Suppressed conductivity or UV absorbance at 210 nm.[12] UV detection is particularly useful for quantifying nitrite in the presence of high chloride concentrations.[12]
3. Calibration:
-
Prepare a series of standard solutions of sodium nitrate and sodium nitrite in deionized water.
-
Construct calibration curves by plotting the peak area against the concentration of each analyte.
Spectrophotometric Determination of Nitrate
This method, based on the reduction of nitrate to nitrite, is applicable to various water samples.[8][9]
1. Reagents:
2. Sample Preparation:
-
Filter water samples to remove particulate matter.
-
If the sample contains nitrite, its concentration must be determined separately and subtracted from the total.[8][9]
3. Procedure:
-
To a specific volume of the sample or standard in a cuvette, add the VCl₃ reagent.[8][9]
-
Allow the color to develop for a specified time (e.g., 8 hours for maximum color development).[8][9]
-
Measure the absorbance at 540 nm against a reagent blank.[8][9]
4. Calibration:
-
Prepare a series of nitrate standards.
-
Treat the standards in the same manner as the samples.
-
Plot absorbance versus concentration to create a calibration curve.
Spectrophotometric Determination of Dimethylamine
This method involves derivatization of DMA for colorimetric analysis.[7]
1. Reagents:
-
1,2-naphthoquinone-4-sulfonate for derivatization.[7]
-
Solid-phase extraction (SPE) C18 cartridges.[7]
-
Dimethylamine standard solution.
2. Procedure:
-
For air samples, collect DMA on a C18 SPE cartridge.[7]
-
Elute the retained amine and derivatize it with 1,2-naphthoquinone-4-sulfonate.[7]
-
Measure the absorbance of the resulting colored derivative at the wavelength of maximum absorbance.
3. Calibration:
-
Prepare and derivatize a series of DMA standards.
-
Construct a calibration curve by plotting absorbance against the amount of DMA.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the quantification of this compound in a complex mixture.
Caption: Workflow for DMAN quantification using Ion Chromatography.
Caption: Workflow for DMAN quantification using Spectrophotometry.
References
- 1. metrohm.com [metrohm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Nitrate and nitrite determination in complex matrices by gradient ion chromatography - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of ion chromatography methods for the evaluation of nitrosamine precursors (nitrite, nitrate, and dimethylamine) in pharmaceutical drug products - American Chemical Society [acs.digitellinc.com]
- 6. lcms.cz [lcms.cz]
- 7. A method for the determination of dimethylamine in air by collection on solid support sorbent with subsequent derivatization and spectrophotometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforschenonline.org [sciforschenonline.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determine Nitrite in Pharmaceutical Products - Ion Chromatography & UV Detection [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ionchromanalytical.com [ionchromanalytical.com]
A Comparative Study: Dimethylammonium Nitrate (DMAN) vs. Ethylammonium Nitrate (EAN) in Energetic Materials Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Protic Ionic Liquids
The field of energetic materials is continuously exploring novel compounds that offer enhanced performance and safety profiles. Protic ionic liquids (PILs), such as Dimethylammonium Nitrate (DMAN) and Ethylammonium Nitrate (EAN), have garnered significant interest due to their potential as energetic components. This guide provides a detailed comparison of the thermal decomposition behavior of DMAN and EAN, supported by experimental data, to assist researchers in selecting the appropriate compound for their specific application.
Comparative Performance Data
The thermal stability and energetic output are critical parameters for the application of these PILs as energetic materials. The following table summarizes the key quantitative data from comparative thermal analysis studies.
| Property | This compound (DMAN) | Ethylammonium Nitrate (EAN) | Reference |
| Molecular Formula | C₂H₈N₂O₃ | C₂H₈N₂O₃ | [1][2] |
| Molecular Weight | 108.11 g/mol | 108.0965 g/mol | [2][3] |
| Melting Point | 75 °C | 12 °C | [2][3] |
| Decomposition Enthalpy (in sealed containers) | ~1.8 kJ g⁻¹ | 2.6 ± 0.4 kJ g⁻¹ | [4] |
| Apparent Activation Energy (Ea) Range (Friedman analysis) | 81 - 146 kJ mol⁻¹ | 83 - 162 kJ mol⁻¹ | [4] |
| Extrapolated DSC Onset of Decomposition | Between 180 and 230 °C (least thermally stable of the two) | Between 180 and 230 °C | [4] |
| Density | Not widely reported | 1.261 g/cm³ (at 20 °C) | [2] |
| Appearance | Crystalline solid | Colorless to slightly yellowish liquid | [2][3] |
Key Findings from Comparative Analysis
Based on the available data, Ethylammonium Nitrate (EAN) is the more energetic of the two compounds, exhibiting a significantly higher decomposition enthalpy.[4] Conversely, this compound (DMAN) is reported to be the least thermally stable of the two.[4] The apparent activation energy for the decomposition of both ionic liquids varies with the degree of conversion, suggesting a complex, multi-step decomposition process.[4] For both DMAN and EAN, an increase in sample size for thermal stability assessment using Accelerating Rate Calorimetry (ARC) resulted in a lower observed onset of decomposition by at least 20°C compared to Differential Scanning Calorimetry (DSC) kinetic analyses.[4]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to ascertain the thermal properties of DMAN and EAN.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
-
Apparatus: A differential scanning calorimeter calibrated for temperature and enthalpy.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of the ionic liquid is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is increased at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
The onset temperature of an exothermic event is determined as the intersection of the baseline with the tangent of the steepest slope of the exothermic peak.
-
The enthalpy of decomposition is calculated by integrating the area of the exothermic peak.
-
To determine kinetic parameters, the experiment is repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Accelerating Rate Calorimetry (ARC)
-
Objective: To assess the thermal stability under adiabatic conditions, which more closely simulates a runaway reaction.
-
Apparatus: An accelerating rate calorimeter.
-
Procedure:
-
A larger sample of the ionic liquid is placed in a sample bomb.
-
The sample is heated in a stepwise manner. After each temperature increment, the instrument holds the temperature and monitors the sample's self-heating rate.
-
If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing any heat loss to the environment.
-
The temperature and pressure of the sample are recorded as a function of time during the exothermic runaway reaction.
-
The onset temperature for thermal runaway is determined from this data.
-
Kinetic Analysis
-
Friedman Isoconversional Method: This model-free method is used to determine the activation energy (Ea) as a function of the degree of conversion (α). It involves analyzing the rate of reaction at different temperatures from a series of experiments conducted at different heating rates.
-
Kissinger Method: This method is used to calculate a single value for the activation energy of the decomposition reaction from the variation of the peak temperature of the exotherm with the heating rate in DSC experiments.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Experimental workflow for the comparative thermal analysis of DMAN and EAN.
References
A Researcher's Guide to Navigating Experimental Error in Dimethylammonium Nitrate Studies
Dimethylammonium nitrate (DMAN) is an energetic material with applications in various fields, including as a component in explosives and propellants.[1] Accurate and precise characterization of its properties is paramount for safety, reliability, and performance. However, like any experimental science, studies on DMAN are susceptible to errors that can arise from various sources, leading to discrepancies in reported data.[2] This guide provides a comparative analysis of common experimental errors in DMAN studies, with a focus on thermal analysis, and outlines protocols to identify and mitigate them.
Two primary categories of experimental uncertainty are random and systematic errors.[3] Random errors are unpredictable variations in measurements, while systematic errors are consistent inaccuracies due to the experimental setup or methodology.[3][4] Understanding and quantifying these errors is crucial for ensuring the validity and reproducibility of research findings.
Comparison of Common Experimental Errors in DMAN Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in studying the thermal stability and decomposition kinetics of energetic materials like DMAN.[2][5] However, various factors can introduce errors into these measurements. The following table compares common sources of experimental error in the thermal analysis of DMAN.
| Error Source | Error Type | Potential Impact on DMAN Measurement | Mitigation Strategies | Alternative/Comparative Method |
| Sample Preparation | Systematic/Random | Inhomogeneous sample can lead to non-reproducible thermal events. Purity below 97% can introduce side reactions.[1] | Ensure uniform particle size through grinding/sieving. Verify sample purity using techniques like chromatography or spectroscopy. | Use single crystals if available for fundamental property measurements. |
| Heating Rate | Systematic | A high heating rate can shift decomposition temperatures to higher values and may not allow for the resolution of closely spaced thermal events.[6] | Use multiple, slower heating rates (e.g., 2, 5, 10 K/min) and extrapolate to a zero heating rate.[6] | Isothermal analysis at various temperatures to study decomposition kinetics without the influence of a dynamic heating ramp. |
| Crucible Type | Systematic | The material and type of crucible (open vs. sealed) can influence the reaction pathway.[6] Sealed crucibles can lead to pressure buildup, affecting decomposition. | Use inert crucibles (e.g., aluminum, gold-plated stainless steel). Report crucible type and atmosphere in the methodology. | Compare results from both open and sealed crucibles to understand the effect of pressure on decomposition. |
| Purge Gas Flow Rate | Systematic | Inconsistent or inappropriate flow rates can affect heat transfer and the removal of gaseous decomposition products, altering the observed thermal profile.[6] | Maintain a constant and optimized flow rate (e.g., 50 mL/min). Ensure the gas is inert (e.g., Nitrogen, Argon) unless studying oxidative decomposition. | Conduct experiments under a static atmosphere or vacuum to assess decomposition in the absence of a flowing gas. |
| Instrument Calibration | Systematic | Inaccurate temperature and heat flow calibration leads to incorrect transition temperatures and enthalpy values. | Calibrate the instrument regularly using standard reference materials (e.g., Indium, Zinc) under the same conditions as the DMAN experiment. | Cross-verification of results on a different, calibrated instrument. |
| Baseline Drift | Systematic/Random | Can be caused by instrument instability or reactions between the sample and the crucible, leading to errors in peak integration and enthalpy calculations. | Ensure the instrument is thermally equilibrated before starting the experiment. Perform a blank run with an empty crucible to establish a stable baseline. | Advanced baseline correction algorithms in analysis software. |
Quantitative Analysis of Experimental Errors
Quantifying the magnitude of experimental errors is essential for reporting reliable data. The following table provides illustrative examples of uncertainties that can be encountered in nitrate analysis. While not specific to DMAN, they offer a baseline for expected error margins.
| Parameter | Analytical Method | Reported Uncertainty/Error | Reference |
| Isotope Ratios (δ¹⁵N-NO₃⁻) | Bacterial Denitrification | 0.3‰ to 2.2‰ | [7] |
| Isotope Ratios (δ¹⁸O-NO₃⁻) | Bacterial Denitrification | 0.8‰ to 2.5‰ | [7] |
| Initial Decomposition Temp. | TGA | Variation of ~4°C with purge gas flow rate | [6] |
| Final Decomposition Temp. | TGA | Variation of ~5°C with purge gas flow rate | [6] |
| Corrosion Rate | Gravimetric Tests in Molten Nitrate Salt | 7.8 µm/year | [8] |
| Corrosion Rate | Electrochemical Tests in Molten Nitrate Salt | 5.7 µm/year | [8] |
Experimental Protocols
Protocol 1: Error Assessment in Thermal Stability Analysis of DMAN using TGA
This protocol outlines a method for identifying and minimizing experimental errors when determining the thermal stability of this compound.
1. Instrument Preparation and Calibration:
- Ensure the TGA instrument is placed on a stable surface to minimize vibrations.[9]
- Perform a two-point temperature calibration using certified reference materials (e.g., Indium and Zinc).
- Verify mass calibration using standard calibration weights.
2. Sample Preparation:
- Ensure the DMAN sample is of high purity (>97%).[1]
- Gently grind the sample to achieve a uniform, fine powder to ensure consistent heat transfer.
- Accurately weigh 1-5 mg of the sample into an inert crucible (e.g., alumina). Record the exact mass.
3. Experimental Setup:
- Place the crucible in the TGA furnace.
- Set the purge gas (e.g., high-purity Nitrogen) to a constant flow rate, typically between 30-50 mL/min.[6]
- Equilibrate the furnace at a starting temperature (e.g., 30°C) for at least 15 minutes to ensure a stable baseline.
4. Data Acquisition:
- Heat the sample from the starting temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10 K/min).
- To assess the impact of the heating rate, repeat the experiment with different rates (e.g., 5 K/min and 20 K/min).[6]
- Record the mass loss as a function of temperature.
5. Data Analysis and Error Quantification:
- Analyze the resulting TG curve to determine the onset of decomposition (T₅%, the temperature at which 5% mass loss occurs).
- Compare the T₅% values obtained at different heating rates. A significant variation indicates a kinetic effect that must be reported.
- Calculate the standard deviation from at least three replicate measurements under identical conditions to quantify random error.
- Report the results as the mean value ± standard deviation.
Visualizing Experimental Workflows and Error Analysis
Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, created using Graphviz, illustrate a typical experimental workflow for DMAN analysis and the classification of experimental errors.
References
- 1. hiyka.com [hiyka.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. users.physics.ox.ac.uk [users.physics.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Error assessment of nitrogen and oxygen isotope ratios of nitrate as determined via the bacterial denitrification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ruby.fgcu.edu [ruby.fgcu.edu]
Safety Operating Guide
Safe Disposal of Dimethylammonium Nitrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of dimethylammonium nitrate (DMAN), tailored for researchers, scientists, and drug development professionals. The following procedures outline the necessary steps for handling, storage, and disposal to ensure laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is an oxidizing solid that can intensify fires and cause serious skin and eye irritation.[1] Inhalation may lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields conforming to EN166 standards, chemical-resistant gloves, and a lab coat.[1][2][3] If there is a risk of dust formation or inadequate ventilation, a high-efficiency particulate respirator should be used.[1]
-
Handling: Handle DMAN in a well-ventilated area, preferably within a chemical fume hood.[3] Keep the substance away from heat, sparks, open flames, and combustible materials.[1][3] Avoid the formation of dust during handling.[1][2][3]
-
Storage: Store DMAN in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3] It should be stored separately from incompatible materials such as strong reducing agents, powdered metals, strong acids, and combustible materials.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈N₂O₃ | [4][5] |
| Molecular Weight | 108.1 g/mol | [4] |
| Appearance | White to yellow crystalline solid | [5] |
| Melting Point | 75 °C (167 °F) | [4][5] |
| Boiling Point | 83 °C (181.4 °F) at 760 mmHg (Decomposition may occur) | [4] |
| Acute Toxicity (Oral) | LD50, Rat: 2,950 mg/kg | |
| Thermal Stability | Begins to decompose at temperatures above 75°C | [4] |
Operational Plan for Disposal
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] Attempting to neutralize DMAN waste in a laboratory setting is not recommended without a thorough, validated protocol and expert oversight, due to its hazardous properties.
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It must be kept separate from incompatible materials, especially reducing agents and combustibles.[3]
-
Containerization: Collect DMAN waste, whether solid or in solution, in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container must be in good condition and compatible with the chemical.
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazards (Oxidizer, Irritant). Ensure the label includes the accumulation start date.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and combustible materials.[1][3]
-
Arrange for Pickup: Contact your institution's EHS department or a contracted licensed waste disposal company to arrange for the collection and proper disposal of the waste, adhering to all local, state, and federal regulations.[1]
Emergency Procedures: Spills and Exposure
Spill Management
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.[3]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Remove Ignition Sources: Extinguish all nearby ignition sources, such as sparks, flames, and heat sources.[1]
-
Consult EHS: For anything other than a very minor spill, contact your institution's EHS department immediately.
-
Cleanup (Trained Personnel Only):
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Logical workflow for the routine and emergency disposal of this compound.
References
Essential Safety and Logistics for Handling Dimethylammonium Nitrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive compounds such as Dimethylammonium nitrate. This guide provides immediate, procedural, and step-by-step information for the safe handling, storage, and disposal of this substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is required to minimize exposure and ensure safety. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side-shields that conform to EN166 or NIOSH standards should be worn.[1][2]
-
Face Shield: In addition to safety glasses, a face shield should be worn when there is a risk of splashes or dust generation.
Hand Protection:
Respiratory Protection:
-
Respirator: A NIOSH-approved respirator is necessary, particularly in poorly ventilated areas or when dust may be generated.[2] For low-level exposure to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher levels of protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2]
Body Protection:
-
Lab Coat or Coveralls: A lab coat or chemical-resistant coveralls should be worn to protect the skin.
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
Quantitative Data for PPE Selection
The selection of appropriate PPE, especially gloves, should be based on the chemical resistance to the specific substance being handled. While specific breakthrough time and permeation rate data for this compound are limited, the following table provides chemical resistance information for various glove materials against other nitrate compounds, which can serve as a helpful reference.
| Glove Material | Chemical | Resistance Rating | Notes |
| Nitrile | Ammonium Nitrate | Excellent | General-purpose chemical resistance. |
| Neoprene | Ammonium Nitrate | Good | Offers good resistance to a range of chemicals. |
| PVC | Ammonium Nitrate | Fair | May be suitable for short-duration tasks. |
| Latex | Ammonium Nitrate | Not Recommended | Poor resistance to many chemicals. |
| Nitrile | Silver Nitrate | Excellent | Good for handling solutions of nitrate salts.[4] |
Note: The information in this table is based on data for similar compounds and should be used as a guide. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Work Area: Ensure the work area is clean, well-ventilated, and free of combustible materials. A chemical fume hood is recommended, especially if there is a potential for dust or vapor generation.
- PPE: Don the required personal protective equipment as outlined above.
- Spill Kit: Have a spill kit readily available that is appropriate for handling oxidizing solids. This should include absorbent materials, a container for waste, and appropriate PPE.
2. Handling:
- Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust. Use a scoop or spatula.
- Mixing: If preparing a solution, slowly add the this compound to the solvent while stirring. Be aware that it is highly soluble in water.[3]
- Heating: Avoid heating this compound, as it may decompose at elevated temperatures.[3]
3. Storage:
- Container: Store this compound in a tightly closed, properly labeled container.
- Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as combustible materials, strong acids, strong reducing agents, and powdered metals.[5]
4. Cleanup:
- Decontamination: Clean all equipment and the work area thoroughly after use.
- Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
Operational and Disposal Plan
A clear plan for the entire lifecycle of the chemical, from acquisition to disposal, is essential for safety and compliance.
Operational Workflow:
Disposal Plan:
This compound waste and any materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect all waste, including unused material, contaminated labware, and PPE, in a designated, clearly labeled, and sealed container.
-
Storage of Waste: Store the waste container in a secure area, segregated from incompatible materials, until it can be collected for disposal.
-
Disposal Method: Contact a licensed and reputable hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Do not attempt to dispose of this compound in the regular trash or down the drain.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with local and institutional regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
